N-Nitrososimazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLOVNSJIXWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215253 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6494-81-1 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: The Formation of N-Nitrososimazine from Simazine Nitrosation: Mechanisms, Influencing Factors, and Analytical Considerations
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the formation of N-Nitrososimazine, a potent N-nitroso compound, from the nitrosation of the triazine herbicide simazine. N-nitroso compounds (NOCs) are classified as probable human carcinogens, and their formation in environmental and biological systems from widely used agricultural chemicals is a subject of significant toxicological concern.[1][2][3] This document delineates the chemical mechanisms and kinetics of simazine nitrosation, critically examines the environmental and experimental factors that influence reaction rates, and details authoritative analytical methodologies for the detection and quantification of this compound. The guide is intended for researchers, environmental scientists, and professionals in drug development and toxicology, offering field-proven insights and self-validating experimental frameworks.
Introduction: The Convergence of a Herbicide and Nitrosating Agents
N-nitroso compounds (NOCs) are a class of chemicals characterized by the N-N=O functional group.[3] Their significance in environmental and health sciences stems from their demonstrated carcinogenicity in numerous animal studies, leading to their classification as probable human carcinogens.[3][4][5][6] NOCs can be formed when a secondary or tertiary amine precursor reacts with a nitrosating agent, a reaction that can occur endogenously in the human stomach or in the external environment, such as in soil or water.[1][7][8]
Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) is a widely utilized herbicide belonging to the triazine class, used to control broadleaf weeds and annual grasses by inhibiting photosynthesis.[9][10] Its chemical structure contains two secondary amine moieties, making it a potential precursor for the formation of an N-nitroso derivative.
The intersection of simazine's widespread environmental presence with common nitrosating agents, such as nitrite (NO₂⁻) from nitrogen-based fertilizers or nitrogen oxides (NOx) in the atmosphere, creates a pathway for the formation of this compound (6-Chloro-N,N′-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine).[11][12] Understanding the dynamics of this transformation is critical for assessing the potential health risks associated with simazine use.
Chemical Mechanism and Kinetics of Simazine Nitrosation
The nitrosation of simazine is fundamentally an electrophilic substitution reaction targeting the secondary amine nitrogen atoms. The reaction's progress and rate are highly dependent on the specific nitrosating agent and the ambient chemical conditions, particularly pH.
The Role of pH and the Nitrosating Agent
The most common nitrosating agent in aqueous environments is nitrous acid (HNO₂), which is formed from nitrite salts in acidic conditions. Nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which is a much more potent nitrosating agent.
Reaction Sequence:
-
Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂ + Na⁺
-
Formation of the Active Nitrosating Agent: 2HNO₂ ⇌ N₂O₃ + H₂O
-
Electrophilic Attack: The N₂O₃ then attacks the lone pair of electrons on one of the secondary amine nitrogens of the simazine molecule.
This mechanism explains the strong pH dependence of the reaction. The formation of this compound is most favorable under acidic conditions (pH 2-4), where the concentration of the active nitrosating agent (N₂O₃) is maximized.[13] At very low pH, the reaction rate can decrease as the amine precursor itself becomes protonated, rendering it less nucleophilic.[14] In neutral or basic conditions, the reaction is significantly slower, though it can be catalyzed by other species like formaldehyde.[14]
Caption: Mechanism of acid-catalyzed this compound formation.
Factors Influencing Reaction Rate
The efficiency and rate of this compound formation are not constant but are influenced by a multifactorial system. Understanding these parameters is key to predicting formation potential in various matrices.
| Factor | Effect on Formation Rate | Causality / Rationale | Authoritative Source |
| pH | Increases significantly in acidic conditions (optimum pH 2-5). | Facilitates the formation of the active nitrosating agent (N₂O₃) from nitrite. Reaction is strongly inhibited at pH > 5 in aqueous suspensions. | [11][12][13] |
| Nitrite/NOx Conc. | Increases with higher concentrations. | Follows standard chemical kinetics; higher reactant concentrations lead to more frequent molecular collisions and a faster reaction rate. | [8][11] |
| Simazine Conc. | Increases with higher concentrations. | As the amine precursor, higher simazine concentration increases the probability of a successful reaction with the nitrosating agent. | [8] |
| Temperature | Increases with higher temperatures. | Provides the necessary activation energy for the reaction, accelerating the rate, as with most chemical reactions. | General Chemistry Principle |
| Catalysts | Increases in the presence of species like fulvic acid or acetic acid. | These can act as proton donors or carriers, facilitating the formation of the nitrosating agent, especially in less acidic conditions. | [13] |
| Inhibitors | Decreases in the presence of ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E). | These compounds are antioxidants that can reduce the nitrosating agent, effectively scavenging it before it can react with simazine. | [2] |
| Physical Matrix | Varies. For dry powders, the rate is inversely proportional to grain size and air moisture. | Smaller grain size increases surface area for reaction. Moisture can either facilitate ion mobility or, at high levels, dilute reactants. | [11] |
Toxicological Significance of this compound
While simazine itself has a defined toxicological profile, its conversion to this compound represents a significant increase in hazard, a phenomenon known as "toxification."[15]
The primary concern with N-nitroso compounds is their genotoxicity and carcinogenicity.[6] After metabolic activation by cytochrome P450 enzymes, they can form alkylating agents that damage DNA, leading to mutations and potentially initiating cancer.[6] While this compound itself has not been extensively studied for carcinogenicity, the evidence from analogous compounds is overwhelming. The vast majority of the hundreds of N-nitroso compounds tested have been shown to be carcinogenic in animal models.[12]
Crucially, direct studies have demonstrated that this compound is more clastogenic (capable of causing breaks in chromosomes) than its parent compound, simazine.[12] This indicates a greater potential for DNA damage. Therefore, the interaction between simazine and nitrite/nitrate is considered a greater-than-additive interaction for genotoxicity, meaning the resulting product is more toxic than the sum of its precursors.[12]
Analytical Methodologies for Detection and Quantification
The reliable detection of trace levels of this compound requires highly sensitive and selective analytical techniques. The low concentrations expected in environmental or biological samples necessitate methods with low limits of quantification (LOQ).
Core Analytical Techniques
Modern analytical chemistry relies on hyphenated chromatographic and mass spectrometric techniques to achieve the required sensitivity and specificity for nitrosamine analysis.
| Technique | Description | Advantages | Disadvantages |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates compounds in a liquid phase followed by highly selective mass detection. | Highly versatile for a wide range of nitrosamines, including less volatile ones. Offers excellent sensitivity and specificity. The most widely used technique. | Matrix effects can suppress ion signals, requiring careful sample cleanup. |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry. Separates volatile compounds in a gas phase before mass detection. | Excellent for volatile nitrosamines. Headspace injection can minimize matrix contamination. | Not suitable for non-volatile or thermally unstable compounds. Simazine and its nitroso-derivative may require derivatization. |
| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry. Provides very accurate mass measurements, allowing for confident identification and differentiation from interferences. | High selectivity helps differentiate true nitrosamines from isobaric interferences, ensuring result reliability. | May have slightly lower sensitivity for quantification compared to triple quadrupole MS/MS in some cases. |
| HPLC-TEA | High-Performance Liquid Chromatography with Thermal Energy Analyzer. TEA is a highly selective detector for N-nitroso compounds. | Historically a gold standard due to its high selectivity for the nitroso group, reducing false positives. | Less common in modern labs; lower sensitivity than current MS techniques. |
Self-Validating Experimental Protocol: this compound in Water
This protocol describes a robust, self-validating workflow for the quantification of this compound in a water sample using Solid Phase Extraction (SPE) and LC-MS/MS. The inclusion of an isotopically labeled internal standard is critical for trustworthiness, as it corrects for variations in sample preparation and instrument response.
Objective: To accurately quantify this compound at trace levels (ng/L) in a surface water sample.
Materials:
-
Water Sample (1 L), collected in an amber glass bottle.
-
This compound analytical standard.
-
Isotopically Labeled this compound (e.g., d4-N-Nitrososimazine) as an internal standard (IS).
-
SPE Cartridges (e.g., Polymeric Reversed-Phase).
-
Methanol, Acetonitrile (HPLC or MS grade).
-
Formic Acid (MS grade).
-
Reagent Water (Type I).
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Prepare a stock solution of the internal standard (IS).
-
-
Sample Preparation (SPE):
-
Fortify the 1 L water sample with a known amount of the IS. This is a critical step for quality control.
-
Condition the SPE cartridge with methanol followed by reagent water.
-
Load the water sample onto the SPE cartridge at a controlled flow rate. This compound and the IS will be retained.
-
Wash the cartridge with water to remove interfering salts and polar compounds.
-
Elute the analytes from the cartridge with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 200 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column to separate this compound from other matrix components. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor at least two specific precursor-to-product ion transitions for both this compound and the IS to ensure identity and accuracy. For example:
-
This compound: m/z 231.1 → [Product Ion 1], m/z 231.1 → [Product Ion 2]
-
IS (d4-N-Nitrososimazine): m/z 235.1 → [Product Ion 1'], m/z 235.1 → [Product Ion 2']
-
-
-
Data Analysis & Quality Control:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Quantify this compound in the sample by comparing its area ratio to the calibration curve.
-
The consistent recovery of the internal standard across all samples and standards validates the extraction efficiency.
-
Analyze a fortified sample (spike) and a method blank with each batch to confirm accuracy and absence of contamination.
-
Caption: Workflow for this compound analysis in water.
Conclusion and Future Directions
The formation of this compound from the nitrosation of simazine is a chemically plausible and toxicologically significant process. The reaction is heavily favored in acidic environments rich in nitrosating agents, conditions that can be found in certain soils, industrial effluents, and within the mammalian stomach. Given the potent genotoxicity of N-nitroso compounds, the potential for this transformation warrants careful risk assessment.
Future research should focus on:
-
Environmental Monitoring: Widespread monitoring of soils and water bodies where simazine and nitrogen fertilizers are co-applied to determine the real-world occurrence of this compound.
-
In-Vivo Studies: Further investigation into the extent of endogenous formation of this compound in animal models following oral co-administration of simazine and nitrite.
-
Toxicological Evaluation: A full carcinogenic bioassay of this compound to definitively classify its risk relative to other N-nitroso compounds.
By employing the robust analytical frameworks described herein and understanding the key chemical drivers of formation, the scientific community can effectively evaluate and mitigate the potential risks associated with this environmental contaminant.
References
- Jain, D., Chaudhary, P., Varshney, N., Janmeda, P. (n.d.). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.
- Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.
- Prajapati, H. N., et al. (2024).
- Iamnarm, C. (n.d.). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia.
- Mirvish, S. S. (1977). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health.
- (n.d.). Carcinogenic effects of N-nitroso compounds in the environment.
- (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Hotchkiss, J. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Semantic Scholar.
- FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Janzowski, C., Klein, R., & Preussmann, R. (1980). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides.
- EPA. (n.d.). N-Nitrosodimethylamine.
- ATSDR. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA).
- (n.d.). Toxicology of N-Nitroso Compounds. tonylutz.net.
- National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens.
- ATSDR. (n.d.). Background Information for Simazine.
- Wikipedia. (n.d.). Simazine.
- National Center for Biotechnology Information. (n.d.). Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity.
- (n.d.). Formation, Adsorption, and Stability of N -Nitrosoatrazine in Water and Soil.
- Roy, K., et al. (n.d.). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review.
- Lee, H., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
- Jablonowski, N. D., & Schäffer, A. (2011).
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An In-Depth Technical Guide to N-Nitrososimazine: Synthesis, Characterization, and Research Applications
For Research Purposes Only
Abstract
This technical guide provides a comprehensive overview of N-Nitrososimazine, a significant N-nitroso derivative of the triazine herbicide, simazine. The formation of such N-nitroso compounds is a critical area of study in environmental science and toxicology due to their potential carcinogenicity. This document details the synthetic pathways to this compound, outlines key analytical techniques for its characterization, and discusses its primary applications in research, particularly as an analytical standard. Given the hazardous nature of N-nitroso compounds, this guide also emphasizes the stringent safety protocols required for its handling and disposal. This paper is intended for an audience of researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of this specific compound for their work.
Introduction: The Significance of this compound
This compound (CAS 6494-81-1) is the N-nitroso derivative of simazine, a widely used triazine herbicide.[1] The formation of N-nitrosamines from precursor amines, such as pesticides, and nitrosating agents is a subject of considerable scientific and regulatory concern.[2] N-nitroso compounds as a class are recognized as potent carcinogens and mutagens.[3][4] The presence of nitrosamine impurities in various products has led to significant recalls and heightened scrutiny from regulatory bodies.[5]
Simazine itself, when exposed to nitrite under acidic conditions, can undergo nitrosation to form this compound.[6] This reaction can potentially occur in the environment, particularly in acidic soils or water bodies where both the herbicide and nitrites are present. Consequently, this compound serves as a crucial analytical standard for monitoring the potential formation of this carcinogen in environmental samples and for studying the fate of triazine herbicides.[7] Understanding its synthesis and characterization is paramount for accurate detection and risk assessment.
Synthesis of this compound
The synthesis of this compound involves the introduction of a nitroso group (-N=O) onto one of the secondary amine functionalities of the simazine molecule. The most common method for this transformation is the reaction of the parent amine with a nitrosating agent under acidic conditions.
Causality of Experimental Choices
The selection of a nitrosating agent and reaction conditions is critical for the successful synthesis of this compound. Sodium nitrite (NaNO₂) is a readily available and effective nitrosating agent when used in conjunction with a strong acid.[8] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction. Given that many N-nitrosamines are sensitive to light and heat, the reaction is often performed at low temperatures and in the dark to minimize degradation of the product.
An alternative approach involves the use of nitrogen oxides (NOx) as the nitrosating agent.[9] This method can be effective but may require specialized equipment to handle the gaseous reactants safely. For laboratory-scale synthesis, the use of sodium nitrite and a strong acid is generally more practical.
Experimental Protocol: N-Nitrosation of Simazine
The following is a representative protocol for the synthesis of this compound. Extreme caution must be exercised when performing this synthesis due to the highly carcinogenic nature of the product. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Simazine (C₇H₁₂ClN₅)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
In a round-bottom flask, dissolve a known quantity of simazine in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add an aqueous solution of sodium nitrite to the cooled simazine solution.
-
While maintaining the low temperature, add concentrated hydrochloric acid dropwise to the reaction mixture. The pH of the aqueous layer should be acidic (pH 1-2).
-
Allow the reaction to stir at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold distilled water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature.
-
The resulting solid or oil is crude this compound, which can be further purified by column chromatography if necessary.
dot
Caption: A schematic overview of the synthesis workflow for this compound.
Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₁ClN₆O), the expected molecular weight is approximately 230.65 g/mol .[1] The mass spectrum of N-nitrosamines often shows a characteristic loss of the nitroso group (NO, 30 Da).[10][11] Other fragmentation pathways may also be observed, providing further structural information.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |
| 230 | 85 | [M]⁺ (Molecular Ion) |
| 200 | 100 | [M-NO]⁺ |
| 173 | 45 | [M-NO-C₂H₅]⁺ |
| 145 | 30 | Further fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | -CH₂- (ethyl) | 3.5 - 4.0 |
| ¹H | -CH₃ (ethyl) | 1.2 - 1.5 |
| ¹³C | Triazine ring carbons | 160 - 170 |
| ¹³C | -CH₂- (ethyl) | 40 - 50 |
| ¹³C | -CH₃ (ethyl) | 12 - 18 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the N-N=O group, the C-N bonds, and the triazine ring. The N=O stretching vibration in nitrosamines typically appears in the region of 1400-1500 cm⁻¹.[12]
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1550 | Strong | C=N stretch (triazine ring) |
| ~1450 | Strong | N=O stretch (nitrosamine) |
| ~1380 | Medium | C-H bend (aliphatic) |
| ~800 | Strong | C-Cl stretch |
dot
Caption: Logical flow for the analytical characterization of this compound.
Research Applications of this compound
The primary application of this compound in a research context is as a certified reference material or analytical standard.[7] Its use is crucial in several areas:
-
Environmental Monitoring: this compound is used to develop and validate analytical methods for the detection of this specific nitrosamine in environmental matrices such as soil and water.[2][6] This is particularly important in agricultural areas where simazine has been extensively used.
-
Toxicological Studies: As a suspected carcinogen, pure this compound is required for in vitro and in vivo toxicological studies to assess its genotoxicity, mutagenicity, and carcinogenic potential.[3][13] Such studies are essential for understanding the risks associated with the environmental formation of this compound.
-
Food Safety Analysis: There is a potential for this compound to form in food products that have been treated with simazine and also contain nitrites. Analytical methods using this compound as a standard are necessary to ensure food safety.
-
Method Development: Researchers developing new analytical techniques for the detection of trace levels of nitrosamines can use this compound to test the sensitivity, specificity, and accuracy of their methods.[6]
Safety and Handling
N-nitroso compounds, including this compound, are classified as probable human carcinogens and must be handled with extreme care.[4]
-
Engineering Controls: All work with this compound, including synthesis, purification, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. Double gloving is recommended.
-
Waste Disposal: All waste materials contaminated with this compound, including glassware, gloves, and reaction byproducts, must be disposed of as hazardous chemical waste according to institutional and national regulations.
-
Decontamination: All surfaces and equipment should be thoroughly decontaminated after use.
Conclusion
This compound is a compound of significant interest in the fields of environmental science, toxicology, and analytical chemistry. Its synthesis, while conceptually straightforward, requires strict adherence to safety protocols due to its carcinogenic nature. The characterization of this compound through a combination of mass spectrometry, NMR, and IR spectroscopy is essential for confirming its identity and purity. As a research tool, this compound is invaluable as an analytical standard for monitoring the environmental fate of simazine and for conducting toxicological assessments. Continued research into the formation, detection, and health effects of this compound is crucial for protecting human health and the environment.
References
- Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products.
- Eisenbrand, G., Ungerer, O., & Preussmann, R. (1975). The reaction of nitrite with pesticides. II. Formation, chemical properties and carcinogenic activity of the N-nitroso derivative of N-methyl-1-naphthyl carbamate (carbaryl). Food and Cosmetics Toxicology, 13(3), 365-367.
-
Environmental Protection Agency (EPA). (1978). Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. IARC Scientific Publications, (19), 333-342.[2]
- Hoffmann, D., Brunnemann, K. D., Prokopczyk, B., & Djordjevic, M. V. (1994). Tobacco-specific N-nitrosamines and areca-derived N-nitrosamines: chemistry, biochemistry, carcinogenicity, and relevance to humans. Journal of Toxicology and Environmental Health, 41(1), 1-52.
-
International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 17.[4]
-
Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate. Cancer Letters, 1(6), 359-363.[14]
-
Lijinsky, W. (1977). Carcinogenicity and mutagenicity of N-nitroso compounds. Progress in Nucleic Acid Research and Molecular Biology, 17, 247-257.[3]
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National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.[4]
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Onyx Scientific. (n.d.). N-nitrosamine Formation. Retrieved from [Link]
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Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.[11]
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Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.[10]
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Veeprho. (n.d.). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]
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Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate. Cancer Letters, 1(6), 359-363.[14]
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Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2020). International Journal of Environmental Research and Public Health, 17(15), 5349.[5]
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Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11, 607-613.[12]
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Borikar, S. P., & Paul, V. (2009). N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. Synthetic Communications, 39(4), 654-660.[8]
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Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). A practical and efficient N-nitrosation of secondary amines was achieved using the [NO+·Crown·H(NO3)2−] complex, with easy preparation, handling, and complete solubility in dichloromethane. This relatively stable and efficient reagent acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions. The Journal of Organic Chemistry, 66(10), 3619-3620.[15]
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Cohen, S. Z., & Zweig, G. (1978). Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. IARC scientific publications, (19), 333–342.[2]
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Borths, C. J., et al. (2021). Tin(IV) Chloride—Sodium Nitrite as a New Nitrosating Agent for N-Nitrosation of Amines, Amides and Ureas under Mild and Heterogeneous Conditions. European Journal of Organic Chemistry, 2021(24), 3465-3472.[16]
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Bretschneider, H., & Kober, E. (1980). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides. IARC scientific publications, (31), 329-339.[9]
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National Center for Biotechnology Information (NCBI). (n.d.). Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. Retrieved from [Link]
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Hossain, M. A., & Islam, M. S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.[17]
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Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory.[6]
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Zweig, G., Selim, S., Hummel, R., Mittelman, A., Wright, D. P., Law, C., & Regelman, E. (1980). Analytical survey of N-nitroso contaminants in pesticide products. IARC scientific publications, (31), 555-564.[7]
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Borths, C. J., et al. (2021). Tin(IV) Chloride—Sodium Nitrite as a New Nitrosating Agent for N-Nitrosation of Amines, Amides and Ureas under Mild and Heterogeneous Conditions. European Journal of Organic Chemistry, 2021(24), 3465-3472.[16]
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Jadhav, S. D., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 105(5), 1363-1369.[18]
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A Technical Guide to the Potential Occurrence and Analysis of N-Nitrososimazine in Agricultural Runoff
Abstract: The extensive use of s-triazine herbicides, such as simazine, in global agriculture raises concerns about the formation of potentially carcinogenic transformation products. This technical guide addresses the potential for N-Nitrososimazine, a potent N-nitrosamine, to form in agricultural environments and subsequently contaminate surface waters via runoff. We delve into the mechanisms of its formation, its environmental fate and transport, validated analytical methodologies for its detection, and the associated toxicological risks. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in monitoring and assessing the environmental impact of agricultural practices.
Section 1: The Precursors – Simazine and Nitrosating Agents
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective, pre-emergent herbicide first introduced in 1956 to control broadleaf weeds and annual grasses in a variety of crops and non-crop areas.[1][2] Its persistence in soil and water is variable, with reported half-lives ranging from under a month to several years depending on environmental conditions like soil type, moisture, and microbial activity.[3][4] Due to its mobility and stability, simazine and its degradation products are frequently detected in both surface and groundwater.[1][5]
The second critical component for the formation of this compound is the presence of nitrosating agents. In agricultural soils, the primary nitrosating agent is nitrite (NO₂⁻). Nitrite is a key intermediate in the nitrogen cycle, formed through the nitrification of ammonium (NH₄⁺) from nitrogen-based fertilizers.[6] The application of simazine has been shown to inhibit certain stages of nitrification, which can lead to an accumulation of nitrite in the soil, thereby increasing the potential for nitrosamine formation.[7]
The concern surrounding N-nitrosamines stems from their well-documented carcinogenicity. The vast majority of nitrosamines tested (over 90%) have been found to be carcinogenic in numerous animal species, and they are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).[8][9] Their carcinogenic action is mediated by metabolic activation, which forms reactive intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[8]
Section 2: Formation Pathway of this compound
The formation of this compound occurs through the nitrosation of the secondary amine groups on the simazine molecule. This reaction is highly dependent on environmental conditions, primarily pH.
Causality of Formation: The reaction between simazine and nitrite to form this compound is favored under acidic conditions (pH < 5).[10] In this environment, nitrite is converted to nitrous acid (HNO₂), which is the active nitrosating agent. The secondary amine groups on the simazine molecule act as nucleophiles, attacking the nitrous acid to form the N-nitroso bond. Studies have confirmed that simazine can react with nitrogen oxides and nitrite to form this compound in laboratory settings and that this formation can also occur in vivo in rats administered both simazine and nitrite.[10]
Caption: Chemical formation pathway of this compound from its precursors.
Section 3: Environmental Fate and Transport in Agricultural Systems
Once formed, the potential for this compound to appear in agricultural runoff is governed by its physicochemical properties and its interaction with the soil environment.
Physicochemical Properties and Mobility: Simazine itself has a relatively low water solubility (5 mg/L) and a soil organic carbon-water partitioning coefficient (Koc) of approximately 135, indicating slight to high mobility depending on soil composition.[3] It is more likely to leach or be carried in runoff in sandy soils with low organic matter content.[1] While specific data for this compound is scarce, N-nitrosamines as a class are generally water-soluble and can be mobile in soil.
Transport via Runoff: Agricultural runoff is generated when rainfall or irrigation intensity exceeds the soil's infiltration capacity.[11] This surface flow can transport dissolved chemicals and chemicals sorbed to eroded soil particles.[6][11] Given the application of simazine to the soil surface and the presence of nitrogen fertilizers, the top layer of soil is the primary reaction zone for this compound formation. A high-intensity rainfall event following fertilizer and herbicide application creates a high-risk scenario for the transport of both parent simazine and any formed this compound into adjacent water bodies.[12]
Caption: Environmental fate and transport of this compound from field to water.
Section 4: Analytical Methodologies for Detection and Quantification
The detection of trace levels of N-nitrosamines in complex environmental matrices like agricultural runoff requires highly sensitive and selective analytical methods. The gold-standard techniques are based on chromatography coupled with mass spectrometry.
Core Principle: The analytical approach involves three key stages:
-
Extraction: Isolating the target analyte from the water sample and removing interfering matrix components.
-
Separation: Using chromatography to separate this compound from other compounds in the extract.
-
Detection: Employing mass spectrometry for unambiguous identification and quantification.
Recommended Protocol: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol provides a robust framework for the analysis of this compound.
-
Step 1: Sample Collection and Preservation
-
Collect a 500 mL water sample in an amber glass bottle.
-
Preserve the sample by adjusting the pH to > 8 with ammonium hydroxide and adding a quenching agent like ascorbic acid to prevent further nitrosamine formation.
-
Store at 4°C and extract within 7 days.
-
Causality: Amber glass prevents photodegradation. Alkaline pH and quenching agents inhibit the nitrosation reaction, ensuring the measured concentration reflects the original sample content.
-
-
Step 2: Solid-Phase Extraction (SPE)
-
Use a polymeric reversed-phase SPE cartridge (e.g., divinylbenzene-based).
-
Condition the cartridge sequentially with dichloromethane, methanol, and deionized water.
-
Pass the entire 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove salts and polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Causality: SPE concentrates the analyte from a large sample volume onto a small sorbent bed, increasing sensitivity. The polymeric sorbent provides good retention for semi-polar compounds like this compound.
-
-
Step 3: Elution and Concentration
-
Elute the trapped analytes from the SPE cartridge with a small volume (e.g., 6 mL) of dichloromethane.
-
Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Causality: The organic solvent disrupts the interaction between the analyte and the sorbent. Concentration further enhances the analytical sensitivity to achieve low detection limits.
-
-
Step 4: LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase HPLC column with a gradient elution program (e.g., water/methanol with formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for this compound for confident identification and quantification.
-
Causality: LC separates the target analyte from co-extracted matrix components. The MS/MS in MRM mode provides exceptional selectivity and sensitivity, as it monitors a specific fragmentation pathway unique to the target molecule, minimizing false positives.[13][14]
-
Table 1: Example LC-MS/MS Parameters for N-Nitrosamine Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Provides good ionization efficiency for amine-containing compounds. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the protonated molecular ion of the target analyte. |
| Product Ion 1 (Q3) | Specific fragment ion | Primary transition for quantification, chosen for high abundance. |
| Product Ion 2 (Q3) | Second specific fragment ion | Confirmation transition to verify identity. |
| Collision Energy | Optimized value (eV) | Provides optimal fragmentation of the precursor ion. |
| Dwell Time | 50-100 ms | Ensures sufficient data points across the chromatographic peak. |
Caption: Workflow for the analytical determination of this compound in water.
Section 5: Documented Occurrence and Risk Assessment
While specific monitoring studies for this compound in agricultural runoff are not widely published, the occurrence of other N-nitrosamines in agricultural aquatic environments is documented. A study in the Jianghan Plain, an agricultural region in China, detected several N-nitrosamines, including NDMA and NDEA, in both groundwater and river water.[15] The study identified the use of nitrogen fertilizers and pesticides as primary sources.[15] Another study noted that mass loads of N-nitrosamines from farmland areas contributed significantly to river contamination.[16]
Toxicological Significance: The potential for this compound to be present in runoff is a significant concern. Although specific carcinogenicity data for this compound is limited, structure-activity relationships and the overwhelming evidence for the carcinogenicity of the N-nitrosamine class suggest it is likely to be a potent carcinogen.[10] The co-occurrence of simazine and high levels of nitrate/nitrite in water sources presents a plausible risk for the formation of this compound.[10] Given that many rural communities rely on surface water or shallow groundwater with minimal treatment, the presence of such contaminants poses a direct risk to public health.[15]
Section 6: Mitigation and Future Outlook
Mitigating the potential for this compound contamination requires a multi-faceted approach focused on agricultural best management practices (BMPs).
-
Nutrient Management: Optimizing the rate, timing, and placement of nitrogen fertilizers to match crop needs can reduce the amount of excess nitrogen available for conversion to nitrite.[11]
-
Integrated Weed Management: Reducing reliance on simazine through crop rotation, cover cropping, and the use of alternative herbicides can lower the precursor load in the environment.
-
Runoff Control: Implementing conservation tillage, planting cover crops, and establishing vegetative filter strips or riparian buffers can intercept runoff, slow water flow, and trap sediment and dissolved contaminants before they reach surface waters.[1]
Future Research: There is a clear need for targeted monitoring studies to determine the actual occurrence and concentration of this compound in agricultural runoff across different regions and farming systems. Further toxicological studies are also required to establish a definitive carcinogenic potency for this compound to allow for accurate risk assessments and the development of regulatory guidelines.
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N-Nitrososimazine: A Technical Guide on its Potential as a Disinfection Byproduct of Simazine
Abstract
This technical guide provides a comprehensive overview of N-Nitrososimazine, a potential N-nitroso disinfection byproduct (DBP) originating from the widely used triazine herbicide, simazine. While the presence of N-nitrosamines in drinking water is a subject of significant regulatory and health concern due to their carcinogenic properties, the specific formation, detection, and toxicology of this compound remain a critical knowledge gap. This document synthesizes existing literature on simazine chemistry, general N-nitrosamine formation mechanisms during water disinfection, advanced analytical methodologies, and toxicological paradigms for N-nitroso compounds. By extrapolating from the well-documented case of N-nitrosoatrazine and other analogous compounds, this guide offers a scientifically grounded framework for researchers, toxicologists, and water quality professionals to approach the study of this compound. We present a hypothesized formation pathway, a detailed, proposed analytical workflow for its detection and quantification in aqueous matrices, and a discussion of its potential toxicological significance. This guide is intended to serve as a foundational resource to stimulate and direct future research into this emerging contaminant of concern.
Introduction: The Simazine Context and the Rise of N-Nitroso DBPs
Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) is a selective pre-emergence herbicide extensively used for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings.[1][2] Its persistence in soil and moderate water solubility contribute to its detection in surface and groundwater sources, posing a challenge for drinking water treatment.[2] The U.S. Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for simazine in drinking water due to its potential for long-term health effects, including impacts on the blood, kidneys, liver, and thyroid, as well as its classification as a possible human carcinogen.[1][3]
The disinfection of drinking water is a critical public health measure, but the reaction of disinfectants with natural organic matter and anthropogenic contaminants can lead to the formation of a wide array of disinfection byproducts (DBPs), many of which are of toxicological concern. Among these, the N-nitrosamine class of compounds has garnered significant attention due to the potent carcinogenicity of many of its members.[4] N-Nitrosodimethylamine (NDMA) is a well-studied example, classified as a probable human carcinogen (Group B2) by the EPA.[5]
Given that simazine is a secondary amine, it possesses the necessary chemical precursor structure for the formation of an N-nitrosamine, this compound, upon reaction with certain disinfectants. This guide will explore the potential for this compound to be formed during common water disinfection processes, the analytical strategies required for its identification and quantification, and its likely toxicological implications.
Hypothesized Formation Pathway of this compound during Water Disinfection
The formation of N-nitrosamines during water disinfection, particularly chloramination, is a complex process. The prevailing mechanism involves the reaction of a secondary amine with a nitrosating agent. In the context of chloramination, monochloramine (NH₂Cl) and dichloramine (NHCl₂) are key reactants.
The proposed pathway for the formation of this compound from simazine during chloramination is as follows:
-
Nucleophilic Attack: The secondary amine group on the simazine molecule acts as a nucleophile and attacks the electrophilic chlorine atom of monochloramine or dichloramine. This reaction leads to the formation of an unstable chlorinated unsymmetrical hydrazine intermediate.[6]
-
Oxidation: This hydrazine intermediate is then oxidized to form this compound. Dissolved oxygen and radical species are thought to play a significant role in this oxidation step.[6]
The following diagram illustrates this hypothesized formation pathway:
Caption: Hypothesized formation pathway of this compound from simazine during chloramination.
Several factors are known to influence the yield of N-nitrosamines during chloramination, and these are expected to be relevant for this compound formation:
-
pH: The formation of N-nitrosamines is highly pH-dependent. The speciation of chloramines and the reactivity of the amine precursor are both influenced by pH.
-
Disinfectant Dose and Type: The concentration of monochloramine and the ratio of chlorine to ammonia can impact the formation of dichloramine, a more reactive species in nitrosamine formation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, potentially leading to higher this compound formation.
-
Presence of Other Water Constituents: The presence of natural organic matter (NOM) and other dissolved solids can compete for disinfectants and influence the formation pathways.
While chloramination is a primary focus, ozonation is another disinfection process that could potentially lead to the formation of this compound, although the mechanisms are less direct and may involve the formation of other reactive nitrogen species. Studies on the ozonation of simazine have primarily focused on its degradation and the formation of other byproducts.[7][8] Further research is needed to determine if this compound is a significant byproduct of simazine ozonation.
Analytical Methodologies for the Detection and Quantification of this compound
The detection of N-nitrosamines in water at the low nanogram-per-liter concentrations relevant to public health requires highly sensitive and selective analytical methods. The current state-of-the-art for nitrosamine analysis relies on chromatographic separation coupled with mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the trace levels of this compound expected in water samples, a pre-concentration step is essential. Solid-phase extraction (SPE) is the most common and effective technique for this purpose.
Proposed SPE Protocol for this compound:
-
Sample Collection and Preservation: Collect a 500 mL to 1 L water sample in an amber glass bottle. To quench any residual disinfectant, add a dechlorinating agent such as ascorbic acid or sodium thiosulfate at the time of collection. Store the sample at 4°C and protect it from light to prevent photodegradation.
-
Cartridge Selection and Conditioning: A solid-phase extraction cartridge packed with a suitable sorbent, such as activated carbon or a polymeric resin, should be used. The cartridge is first conditioned with a sequence of solvents, typically dichloromethane, followed by methanol, and finally reagent water to activate the sorbent and remove any potential contaminants.
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate. The this compound molecules will adsorb onto the sorbent material.
-
Elution: After the entire sample has been loaded, the cartridge is washed with reagent water to remove any interfering substances. The trapped this compound is then eluted from the cartridge using a small volume of an organic solvent, such as dichloromethane.
-
Concentration: The eluate is collected and concentrated to a final volume of 1 mL or less using a gentle stream of nitrogen. This concentrated extract is then ready for instrumental analysis.
Instrumental Analysis: LC-MS/MS and GC-MS/MS
Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the analysis of nitrosamines. The choice between the two depends on the volatility and thermal stability of the target analyte. Given the molecular weight and structure of this compound, LC-MS/MS is likely the more suitable technique.
Proposed LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a good starting point for separating this compound from other compounds in the extract.
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both with a small amount of formic acid to improve ionization, is recommended.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode would be appropriate for ionizing the this compound molecule.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecular ion of this compound) and monitoring for one or more specific product ions that are formed upon collision-induced dissociation. Based on the structure of this compound (C₇H₁₁ClN₆O, MW: 230.65 g/mol ), potential precursor and product ions can be predicted and then optimized experimentally. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (-NO) or cleavage of the N-N bond.[9][10]
-
The following diagram outlines the proposed analytical workflow:
Caption: Proposed analytical workflow for the determination of this compound in water.
Quantitative Data Summary (Hypothetical)
Since no experimental data for this compound is currently available, the following table presents a hypothetical summary of analytical parameters that would need to be determined during method validation.
| Parameter | Target Value | Justification |
| Limit of Detection (LOD) | < 1 ng/L | To be relevant for health-based guidelines for other nitrosamines. |
| Limit of Quantification (LOQ) | < 5 ng/L | To ensure accurate measurement at environmentally relevant concentrations. |
| Recovery | 70-130% | To demonstrate the efficiency of the extraction and analysis process. |
| Precision (RSD) | < 15% | To ensure the reproducibility of the method. |
| Linearity (R²) | > 0.995 | To demonstrate a reliable quantitative response over a range of concentrations. |
Toxicological Significance of this compound
The primary health concern associated with N-nitrosamines is their carcinogenicity. Many N-nitroso compounds are potent mutagens and carcinogens in animal models, and are classified as probable human carcinogens.[4] The mechanism of carcinogenicity for many nitrosamines involves metabolic activation by cytochrome P450 enzymes to form highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[11]
While there are no specific toxicological studies on this compound, its potential for adverse health effects can be inferred from the broader class of N-nitroso compounds and related N-nitroso pesticides.
Carcinogenicity and Mutagenicity
-
Structural Analogy: The presence of the N-nitroso functional group in this compound strongly suggests that it is likely to be a mutagen and a carcinogen.
-
Ames Test: The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. Many N-nitrosamines have shown positive results in the Ames test, often requiring metabolic activation (e.g., with a liver S9 fraction) to elicit a mutagenic response.[12][13] It is highly probable that this compound would also be mutagenic in such an assay.
-
In Vivo Studies: Animal carcinogenicity studies on a wide range of N-nitrosamines have demonstrated their ability to induce tumors in various organs, including the liver, lung, kidney, and esophagus.[14] Given the structural similarities to other carcinogenic N-nitroso compounds, it is reasonable to hypothesize that this compound would also be carcinogenic in vivo.
Need for Further Toxicological Evaluation
The lack of specific toxicological data for this compound represents a significant knowledge gap. To adequately assess its risk to human health, the following studies are warranted:
-
In vitro mutagenicity and genotoxicity assays: Including the Ames test and chromosomal aberration assays.
-
In vivo genotoxicity studies: To assess DNA damage in relevant target organs.
-
Subchronic and chronic toxicity/carcinogenicity bioassays in animal models: To determine its carcinogenic potential and identify target organs of toxicity.
Regulatory Landscape and Future Outlook
Currently, there are no specific regulatory limits for this compound in drinking water in the United States or by the World Health Organization (WHO). Regulatory efforts for nitrosamines have primarily focused on NDMA, for which some jurisdictions have established guidelines or notification levels.[15] The EPA has included several nitrosamines in its Unregulated Contaminant Monitoring Rule (UCMR) to gather data on their occurrence in public water systems.
The potential for this compound to be present in drinking water, coupled with the known carcinogenicity of the N-nitrosamine class, underscores the need for further investigation. The research community, water utilities, and regulatory agencies should collaborate to:
-
Develop and validate a standardized analytical method for the detection of this compound in water.
-
Conduct occurrence studies to determine the prevalence and concentration of this compound in drinking water sources, particularly those impacted by agricultural runoff containing simazine.
-
Perform toxicological studies to assess the carcinogenic and non-carcinogenic health risks associated with this compound exposure.
-
Evaluate the effectiveness of different water treatment technologies for the removal of simazine as a precursor and this compound itself.
Conclusion
This compound represents a potential, yet uncharacterized, disinfection byproduct of the widely used herbicide simazine. This technical guide has synthesized the available scientific knowledge to construct a plausible framework for its formation, analysis, and toxicological significance. While direct evidence for its presence and health effects in drinking water is currently lacking, the chemical principles of N-nitrosamine formation and the well-established carcinogenicity of this class of compounds provide a strong impetus for further research. The proposed analytical methodologies and the highlighted toxicological data gaps are intended to serve as a roadmap for the scientific community to address this emerging environmental health challenge. Proactive investigation into this compound is crucial for ensuring the continued safety of our drinking water supplies.
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Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
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Consumer Factsheet on Simazine - epa nepis. (n.d.). Retrieved January 14, 2026, from [Link]
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Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)1. (n.d.). Retrieved January 14, 2026, from [Link]
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N-Nitrosodimethylamine | EPA. (n.d.). Retrieved January 14, 2026, from [Link]
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Nitrosamines: A review of formation pathways, precursors, control, and occurrence in drinking water. (2017). MATEC Web of Conferences, 125, 04013. [Link]
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Risks from Human Exposure to Simazine Residues in Groundwater. (2022). California Department of Pesticide Regulation. [Link]
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Simazine in Tap Water: Hidden Health Risks & Solutions. (n.d.). Retrieved January 14, 2026, from [Link]
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Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012). American Laboratory. [Link]
- A Practical LC-MS/MS Method for the Detection of NDMA at Nanogram per Liter Concentrations in Multiple Water Matrices. (2012). Water, Air, & Soil Pollution, 223(9), 5793–5802.
- Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. (1978).
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Current Thoughts on Risk Assessment Methodologies used to Assess the Carcinogenic Risk of N- Nitrosodimethylamine (NDMA). (n.d.). Retrieved January 14, 2026, from [Link]
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Activated Carbon and Ozone to Reduce Simazine in Water. (2020). Water, 12(10), 2883. [Link]
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Simazine in Drinking Water | Health Effects & Filters | TapWaterData. (n.d.). Retrieved January 14, 2026, from [Link]
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Simazine | Australian Drinking Water Guidelines. (n.d.). Retrieved January 14, 2026, from [Link]
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An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). The Journal of Organic Chemistry, 86(4), 2989-3007. [Link]
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Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024). Frontiers in Chemistry, 12, 1387635. [Link]
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N-Nitrosodimethylamine in Drinking-water. (2008). World Health Organization. [Link]
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N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. (2023). Molecules, 28(10), 4236. [Link]
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An In-Depth Technical Guide to the Investigation of N-Nitrososimazine in Soil and Water
Foreword: The Imperative for Vigilance
The widespread use of triazine herbicides, such as simazine, has long been a cornerstone of modern agriculture. However, the potential for these compounds to transform into more hazardous N-nitroso derivatives, such as N-Nitrososimazine (CAS 6494-81-1), within the environment necessitates a robust and scientifically rigorous approach to their detection and monitoring.[1] This guide is intended for researchers, environmental scientists, and analytical chemists, providing a comprehensive framework for the investigation of this compound in soil and water matrices. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Understanding this compound: Formation and Environmental Behavior
This compound (6-Chloro-N,N′-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine) is a derivative of the herbicide simazine.[1] Its formation in the environment is a significant concern, primarily arising from the nitrosation of simazine. This reaction can occur in soil and water when nitrite ions are present under acidic conditions. Sources of nitrite can include nitrogen-based fertilizers and atmospheric deposition.
The environmental fate of this compound is largely inferred from the behavior of its parent compound, simazine. Key factors influencing its presence and transport in soil and water include:
-
Sorption: Simazine exhibits moderate sorption to soil particles, a process influenced by soil organic matter content and clay mineralogy. Higher organic matter tends to increase sorption, potentially retarding leaching but also delaying degradation.[2]
-
Degradation: Microbial degradation is the primary pathway for simazine dissipation in soil, though it is a relatively slow process. The half-life of simazine in soil can range from 46 to 174 days.[3] this compound is also susceptible to photolysis, or degradation by sunlight, particularly in surface waters.
-
Leaching: Due to its slight solubility in water and moderate sorption, simazine and, by extension, this compound have the potential to leach into groundwater, especially in sandy soils with low organic matter.[3]
Understanding these properties is paramount for designing effective sampling strategies and selecting appropriate analytical methods.
Strategic Sampling: The Foundation of Accurate Analysis
The collection of representative samples is the critical first step in any environmental investigation. The sampling strategy must be tailored to the specific objectives of the study, considering the environmental setting and the physicochemical properties of this compound.
Water Sampling Protocol
Objective: To collect representative water samples for the analysis of this compound.
Materials:
-
Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps.
-
Sample labels and permanent marker.
-
Field logbook.
-
Cooler with ice or cold packs.
-
Personal Protective Equipment (PPE): gloves, safety glasses.
Procedure:
-
Pre-Sampling: Prior to sampling, label each bottle with a unique sample identifier, date, time, and location.
-
Collection:
-
For surface water (rivers, lakes), collect the sample from a well-mixed area, avoiding surface scum or sediment. Submerge the inverted bottle to a depth of approximately 15-30 cm, then turn it upright to fill.
-
For groundwater (wells), purge the well by removing at least three well volumes of water to ensure the sample is representative of the aquifer.
-
-
Preservation: Immediately after collection, place the samples in a cooler with ice or cold packs to maintain a temperature of approximately 4°C. This minimizes microbial degradation and volatilization of the analyte.
-
Documentation: Record all relevant information in the field logbook, including sampling location (GPS coordinates if possible), date, time, weather conditions, and any visual observations.
-
Transport: Transport the samples to the laboratory as soon as possible, maintaining the cold chain.
Soil Sampling Protocol
Objective: To collect representative soil samples for the analysis of this compound.
Materials:
-
Stainless steel soil probe or auger.
-
Wide-mouth glass jars with PTFE-lined caps.
-
Sample labels and permanent marker.
-
Field logbook.
-
Cooler with ice or cold packs.
-
PPE: gloves, safety glasses.
Procedure:
-
Pre-Sampling: Label each jar with a unique sample identifier, date, time, and location.
-
Collection:
-
Remove any surface debris (e.g., leaves, rocks) from the sampling location.
-
Use a soil probe or auger to collect a core to the desired depth. For agricultural fields, a depth of 0-15 cm is often appropriate for assessing recent herbicide application.
-
Composite several sub-samples from the study area to create a single representative sample.
-
-
Homogenization: Thoroughly mix the composite sample on a clean surface before transferring it to the sample jar.
-
Preservation: Place the samples in a cooler with ice or cold packs to maintain a temperature of approximately 4°C.
-
Documentation: Record all relevant details in the field logbook, including sampling location, depth, soil type, and recent agricultural activities.
-
Transport: Transport the samples to the laboratory as soon as possible, maintaining the cold chain.
Sample Preparation: Isolating this compound from Complex Matrices
Effective sample preparation is crucial for removing interferences and concentrating the target analyte prior to instrumental analysis. The choice of extraction and cleanup technique depends on the matrix (soil or water) and the analytical method to be employed.
Water Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective technique for extracting and concentrating nitrosamines from aqueous samples.
Workflow for SPE of Water Samples
Caption: Workflow for Solid-Phase Extraction of this compound from Water.
Soil Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process, making it ideal for the analysis of pesticide residues in soil.[1][4]
Workflow for QuEChERS Extraction of Soil Samples
Caption: QuEChERS Workflow for this compound Extraction from Soil.
Analytical Methodologies: Detection and Quantification
The choice of analytical instrumentation is dictated by the required sensitivity, selectivity, and the nature of the target analyte. For trace-level analysis of this compound, mass spectrometry coupled with a chromatographic separation technique is essential.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, minimizing matrix interferences.
| Parameter | Typical Condition | Rationale |
| GC Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of nitrosamines. |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Oven Program | Ramped temperature program | Optimizes separation of target analytes from matrix components. |
| Ionization Mode | Electron Ionization (EI) | Standard and robust ionization technique for GC-amenable compounds. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly advantageous for the analysis of polar and thermally labile compounds. It offers high sensitivity and is less prone to the on-column degradation that can sometimes occur with GC analysis of sensitive compounds.
| Parameter | Typical Condition | Rationale |
| LC Column | C18 reversed-phase | Provides good retention and separation of nitrosamines. |
| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid | Optimizes elution and ionization of the target analyte. |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is often preferred for less polar nitrosamines, while ESI is suitable for a broader range. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for accurate quantification. |
Quality Assurance and Quality Control (QA/QC): Ensuring Data Integrity
A robust QA/QC program is essential to ensure the reliability and defensibility of analytical data. Key components include:
-
Method Blanks: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Spikes (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte to evaluate matrix effects and precision.
-
Internal Standards: A known amount of a compound structurally similar to the analyte (e.g., an isotopically labeled version like Simazine-d10) is added to every sample, standard, and blank to correct for variations in extraction efficiency and instrument response.[5]
-
Certified Reference Materials (CRMs): When available, analysis of a CRM provides an independent assessment of method accuracy. Certified reference materials for simazine are available from suppliers such as Sigma-Aldrich and AccuStandard.[2][3][6][7]
Analytical Standards: A certified analytical standard for this compound is crucial for accurate quantification. Several suppliers offer this standard, including:
In cases where a certified standard for a specific nitrosamine is not commercially available, custom synthesis by specialized laboratories may be required.[2][4]
Data Interpretation and Reporting
The final step in the investigation is the interpretation and reporting of the analytical results. The report should include:
-
A clear statement of the analytical findings, including the concentration of this compound detected in each sample.
-
The method detection limit (MDL) and limit of quantitation (LOQ) for the analytical method.
-
The results of all QA/QC samples, demonstrating that the data meets the required quality criteria.
-
A discussion of the results in the context of the project objectives and any relevant regulatory guidelines.
Conclusion: A Framework for Scientific Rigor
The investigation of this compound in soil and water demands a meticulous and systematic approach. By integrating a comprehensive understanding of its environmental behavior with robust sampling, preparation, and analytical methodologies, researchers can generate high-quality, defensible data. This guide provides a foundational framework, but it is the responsibility of the senior application scientist to apply these principles with critical thinking and a commitment to scientific integrity, ensuring the protection of environmental and human health.
References
- Tadesse, B., Teju, E., & Megersa, N. (2016). Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector.
- Tadesse, B., Teju, E., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Semantic Scholar.
-
ResolveMass Laboratories Inc. (2025, August 17). Custom Method Development for Nitrosamine testing. Retrieved from [Link]
-
Taros Chemicals. (n.d.). Customized Reference Standards for Nitrosamine Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). N-Nitroso Simazine. Retrieved from [Link]
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Preliminary Toxicological Assessment of N-Nitrososimazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-Nitrososimazine is a potential impurity or metabolite of the widely used triazine herbicide, simazine. The presence of an N-nitroso functional group raises significant toxicological concerns due to the well-documented carcinogenic and mutagenic properties of the N-nitrosamine class of compounds. This technical guide provides a comprehensive framework for the preliminary toxicological assessment of this compound. We will delve into the rationale behind a tiered testing strategy, focusing on in vitro assays for genotoxicity and cytotoxicity, and provide detailed, field-proven protocols. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to conduct a robust initial safety evaluation of this compound.
Introduction and Physicochemical Properties
This compound (N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide) is a derivative of simazine, a selective herbicide used for the control of broad-leaved weeds and annual grasses.[1][2] The formation of N-nitrosamines from secondary amines, such as the ethylamino groups in simazine, in the presence of nitrosating agents is a known chemical transformation.[3][4] Given that many N-nitrosamines are potent carcinogens, their presence as impurities in pharmaceuticals and other products is a major safety concern.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6494-81-1 | |
| Molecular Formula | C₇H₁₁ClN₆O | |
| Molecular Weight | 230.65 g/mol | |
| Chemical Structure | CCNc1nc(Cl)nc(n1)N(CC)N=O |
Postulated Metabolism and Mechanism of Toxicity
The toxicity of many N-nitrosamines is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to highly reactive electrophilic intermediates that can form DNA adducts, leading to mutations and carcinogenicity.[4][5][7] The key metabolic activation pathway for N-nitrosodialkylamines is the hydroxylation of the α-carbon atom.[5][8]
The parent compound, simazine, is metabolized in animals through successive N-dealkylation and glutathione conjugation.[9][10][11] The dealkylation of simazine is carried out by microsomal cytochrome P450 enzymes, with studies in rat liver microsomes indicating the involvement of CYP1A1/2.[10]
Based on this, we postulate that this compound will also be a substrate for CYP-mediated metabolism. The primary route of metabolic activation is hypothesized to be α-hydroxylation of the ethyl groups attached to the nitroso-amine nitrogen. This would lead to the formation of an unstable α-hydroxy-N-nitrosamine, which would then decompose to an electrophilic diazonium ion capable of alkylating DNA.
Caption: Tiered in vitro toxicological assessment workflow for this compound.
Experimental Protocols
In Vitro Genotoxicity Assessment
Given that N-nitrosamines often require metabolic activation to exert their genotoxic effects, all genotoxicity assays should be conducted with and without an exogenous metabolic activation system (S9 fraction). [6][12]For N-nitrosamines, the use of hamster liver S9 is often more effective than rat liver S9. [6][13]
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. [12]For N-nitrosamines, specific strains and testing conditions are recommended to enhance sensitivity. [6][14] Protocol:
-
Bacterial Strains: Utilize Salmonella typhimurium strains TA100, TA1535, and Escherichia coli strain WP2 uvrA(pKM101). Strains TA98 and TA1537 can also be included for broader detection of frameshift mutations. [6][14]2. Metabolic Activation: Prepare S9 mix using induced hamster liver S9 at both 10% and 30% concentrations. [6]3. Exposure: Employ the pre-incubation method. [6] * Mix the test compound, bacterial culture, and S9 mix (or buffer for non-activated conditions).
-
Incubate at 37°C for 30-60 minutes. [6] * Add top agar and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies. A positive result is a concentration-dependent increase in revertant colonies that is at least two to three times the background level. [15]
This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities. [16][17] Protocol:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. [16]2. Treatment: Expose cell cultures to at least three concentrations of this compound for 3-4 hours with and without S9 metabolic activation, and for a longer duration (e.g., 21-24 hours) without S9. [16]3. Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) for the final 2-3 hours of culture. [18]4. Harvesting and Slide Preparation: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. [18]5. Staining and Analysis: Stain chromosomes with Giemsa and score at least 200 well-spread metaphases per concentration for chromosomal aberrations. [17]
The micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. [19][20] Protocol:
-
Cell Culture: Use a suitable mammalian cell line such as L5178Y, TK6, or CHO cells. [19][20]2. Treatment: Treat cells with a range of concentrations of this compound with and without S9 metabolic activation. [19]3. Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored. [21]4. Harvesting and Staining: Harvest cells, fix, and stain with a DNA-specific dye (e.g., Giemsa, acridine orange, or propidium iodide). [19]5. Scoring: Score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. [21]
In Vitro Cytotoxicity Assessment
Cytotoxicity testing is crucial to determine the concentration range for genotoxicity assays and to provide initial information on the compound's toxicity to mammalian cells. [22][23][24]
These assays measure cellular metabolic activity as an indicator of cell viability.
Protocol (MTT Assay):
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, CHO) in a 96-well plate and allow to attach overnight.
-
Treatment: Expose cells to a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
These assays measure the release of intracellular components as an indicator of cell membrane damage.
Protocol (LDH Release Assay):
-
Cell Culture and Treatment: Follow the same procedure as for cell viability assays.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product. The amount of LDH release is proportional to the number of damaged cells.
Data Interpretation and Reporting
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of any observed effects. A comprehensive report should be generated, including detailed methodologies, raw data, statistical analysis, and a clear interpretation of the results in the context of a preliminary toxicological risk assessment.
Table 2: Example Data Summary for In Vitro Genotoxicity Assays
| Assay | Test Condition | Concentration Range Tested (µg/mL) | Result (Positive/Negative) | Fold Increase over Control (at highest non-toxic dose) |
| Ames Test (TA100) | -S9 | 0.1 - 1000 | Negative | 1.2 |
| +S9 (10%) | 0.1 - 500 | Positive | 3.5 | |
| +S9 (30%) | 0.1 - 250 | Positive | 5.8 | |
| Chromosomal Aberration | -S9 | 1 - 500 | Negative | - |
| +S9 | 1 - 200 | Positive | 15% aberrant cells | |
| Micronucleus Test | -S9 | 1 - 500 | Negative | - |
| +S9 | 1 - 200 | Positive | 8% micronucleated cells |
Conclusion
This technical guide provides a robust framework for the initial toxicological evaluation of this compound. The proposed tiered in vitro testing strategy, focusing on genotoxicity and cytotoxicity, allows for a scientifically sound and resource-efficient preliminary risk assessment. Positive findings in these in vitro assays would warrant further investigation into the underlying mechanisms of toxicity and potentially in vivo studies to better understand the potential human health risks associated with exposure to this compound.
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An In-depth Technical Guide to the Environmental Stability and Degradation of N-Nitrososimazine
Abstract
N-Nitrososimazine is an N-nitroso derivative of the s-triazine herbicide simazine. Its formation in the environment can occur when simazine residues react with nitrosating agents, such as nitrite, which are common in soils and water.[1] The presence of N-nitroso compounds in the environment is of significant concern due to their classification as probable human carcinogens.[2][3] This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It synthesizes current knowledge on its abiotic and biotic degradation mechanisms, including hydrolysis, photolysis, and microbial breakdown. Furthermore, this guide details field-proven experimental methodologies for studying its environmental fate, offering researchers and drug development professionals a robust framework for risk assessment and management.
Introduction: The Emergence of this compound as an Environmental Concern
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergence herbicide for controlling broadleaf and grassy weeds in various agricultural settings.[4][5] Due to its persistence, with a soil half-life ranging from 46 to 174 days, simazine and its metabolites are frequently detected in soil and groundwater.[5][6]
The primary concern with this compound stems from the potential for its in-situ formation in the environment. Many agricultural chemicals can degrade into secondary amines, which are precursors to N-nitrosamines when they interact with nitrite, particularly under acidic soil conditions.[1] Although N-Nitrosodimethylamine (NDMA) has not been detected in natural ecosystems, the excessive use of certain pesticides in acidic soils could promote the accumulation of precursor compounds, leading to the formation of carcinogenic nitrosamines.[1] This guide will elucidate the factors governing the stability of this compound and the chemical and biological processes that lead to its degradation.
Physicochemical Properties and Their Influence on Environmental Fate
The environmental behavior of this compound is dictated by its inherent physicochemical properties, which it partially derives from its parent compound, simazine.
| Property | Value/Characteristic (Simazine as proxy) | Implication for this compound's Environmental Fate |
| Water Solubility | 5 mg/L at 20°C[5][6] | Low solubility suggests a tendency to sorb to soil organic matter, potentially reducing its bioavailability for microbial degradation but also decreasing its leaching potential.[4] |
| Vapor Pressure | 8.1 x 10⁻⁴ Pa at 20°C[5] | Low volatility indicates that atmospheric transport is not a primary dissipation route.[4][5] |
| Log K_ow_ | 2.1[5] | A moderate octanol-water partition coefficient suggests a potential for bioaccumulation in organisms, though not to a high degree. |
| Soil Sorption (K_oc_) | ~135[6] | Moderate sorption to soil organic carbon. Mobility is expected to be higher in sandy soils with low organic matter and lower in clay or organic-rich soils.[4][6] |
These properties collectively suggest that this compound, if formed, would likely reside in the upper soil layers, with its persistence being primarily determined by degradation processes rather than physical transport.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For N-nitrosamines, this process can be influenced by pH.[7] While simazine itself is resistant to hydrolysis, the N-nitroso group can be more susceptible.[4]
-
Mechanism: The hydrolysis of N-nitrosamines can proceed via cleavage of the N-N bond.[7] In acidic conditions, this process may be accelerated. The degradation of N-nitroso compounds can also be catalyzed by metals or certain excipients.[7]
-
Expected Products: Hydrolysis of this compound would likely yield simazine and nitrous acid. Further degradation of simazine can lead to the formation of hydroxysimazine.[8]
-
Significance: While microbial degradation is often the primary route for s-triazine herbicides, chemical hydrolysis can be a contributing factor, especially under specific pH conditions.[6]
Photolysis
Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. N-nitrosamines are known to be susceptible to photolytic cleavage.[3][7]
-
Mechanism: N-nitrosamines typically exhibit two UV absorption bands, a strong absorption around 230 nm and a weaker one around 340 nm.[9][10] UV irradiation can induce the homolytic cleavage of the N-NO bond, generating an aminium radical and a nitric oxide radical.[2] The presence of dissolved oxygen can significantly increase the quantum yield of N-nitrosamine photolysis.[11][12]
-
Influencing Factors: The rate of photolysis is dependent on light intensity, the presence of photosensitizing substances in the water, and water depth (as UV light penetration decreases with depth).[7] Solution pH also plays a role, with lower pH often favoring photolytic degradation of N-nitrosamines.[9][11]
-
Expected Products: Photodegradation of N-nitrosamines can lead to a variety of products, including the parent secondary amine (simazine), nitrite, and nitrate.[11]
-
Significance: In sunlit surface waters, photolysis is expected to be a significant degradation pathway for this compound.[3] However, its importance in soil environments is limited to the very top layer of exposed soil.
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, is the primary mechanism for the dissipation of s-triazine herbicides like simazine in the environment.[4] It is highly probable that this compound is also susceptible to microbial breakdown.
-
Mechanism: The biodegradation of s-triazine herbicides often begins with N-dealkylation, removing the ethyl groups, followed by hydrolysis of the chlorine atom to a hydroxyl group, and eventual cleavage of the triazine ring.[8][13] Several bacterial strains, such as Arthrobacter and Pseudomonas species, have been identified that can efficiently degrade simazine and other s-triazines.[13][14] These microorganisms utilize the herbicide as a source of carbon and/or nitrogen.[4]
-
Key Enzymes: The initial steps of s-triazine degradation are often catalyzed by enzymes from the amidohydrolase superfamily, which lead to the formation of cyanuric acid as a key intermediate.[13] Cyanuric acid is then further metabolized to ammonia and carbon dioxide.[13][15]
-
Influencing Factors: The rate of microbial degradation is influenced by several environmental factors:
-
Soil Moisture: Degradation rates generally increase with higher soil moisture content.[16]
-
Temperature: Microbial activity and, consequently, degradation rates increase with temperature, often doubling with every 10°C rise in the 10-30°C range.
-
Organic Matter: The presence of organic matter can enhance microbial populations but may also increase the sorption of the compound, potentially reducing its bioavailability.[4]
-
Presence of Other Nutrients: The presence of other nitrogen sources, such as urea from fertilizers, has been shown to affect the degradation rate of simazine and the structure of the soil bacterial community.[17]
-
Experimental Methodologies for Degradation Studies
To accurately assess the environmental risk of this compound, robust experimental data on its degradation kinetics are essential. Below are standardized protocols for laboratory studies.
Analytical Detection and Quantification
Accurate quantification of this compound at trace levels is critical. The preferred analytical techniques are hyphenated mass spectrometry methods due to their high sensitivity and selectivity.[18][19]
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for analyzing non-volatile nitrosamines. It offers excellent sensitivity and can distinguish the target analyte from complex matrix components.[18][19] High-resolution mass spectrometry (LC-HRMS) is particularly useful for confirming the identity of analytes and avoiding false positives.[20]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Suitable for volatile nitrosamines, but may require derivatization for less volatile compounds like this compound.[19]
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A common technique to clean up and concentrate the analyte from water or soil extracts before instrumental analysis.[21]
-
Liquid-Liquid Extraction (LLE): Used to extract the analyte from aqueous samples into an organic solvent.
-
Protocol for Aqueous Photolysis Study (OECD 316 Guideline Adaptation)
This protocol determines the photodegradation rate of this compound in water.
-
Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike this into sterile, buffered (pH 5, 7, and 9) purified water to a final concentration of 1-10 µg/L.
-
Experimental Setup:
-
Transfer the solutions into quartz tubes.
-
Prepare duplicate "dark controls" by wrapping identical tubes in aluminum foil.
-
Place the tubes in a photoreactor equipped with a light source simulating natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the light and one dark control.
-
Analysis: Immediately analyze the samples for the concentration of this compound using a validated LC-MS/MS method.
-
Data Interpretation: The degradation rate constant and half-life are calculated by plotting the natural logarithm of the concentration versus time. The difference in degradation between the light-exposed samples and the dark controls represents the effect of photolysis.
Protocol for Soil Biodegradation Study (OECD 307 Guideline Adaptation)
This protocol assesses the rate and route of degradation in soil under aerobic conditions.
-
Soil Selection and Preparation: Use a fresh, sieved (<2 mm) soil sample with known characteristics (pH, organic carbon content, texture). Adjust the moisture content to 40-60% of its maximum water-holding capacity.
-
Application: Prepare a solution of this compound and apply it evenly to the soil to achieve a relevant concentration (e.g., 100 µg/kg).
-
Incubation:
-
Divide the treated soil into multiple microcosms (e.g., glass jars).
-
Prepare sterile controls by autoclaving a subset of the soil microcosms before treatment.
-
Incubate all samples in the dark at a constant temperature (e.g., 20-25°C). Ensure aerobic conditions by allowing air exchange.
-
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice replicate microcosms from both the active and sterile sets.
-
Extraction and Analysis:
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts by LC-MS/MS to quantify the remaining this compound and identify major degradation products.
-
-
Data Interpretation: Calculate the degradation half-life (DT50) in both active and sterile soils. A significantly faster degradation in the active soil compared to the sterile control confirms biodegradation.
Visualizing Degradation and Experimental Design
Chemical Structures
Caption: Chemical structures of Simazine and this compound.
Environmental Degradation Pathways
Caption: Major environmental degradation pathways for this compound.
Experimental Workflow for Soil Degradation Study
Caption: Workflow for a laboratory soil biodegradation study.
Conclusion and Future Research Directions
The environmental fate of this compound is a complex interplay of abiotic and biotic processes. While photolysis can be a rapid degradation route in surface waters, microbial degradation is likely the dominant process in soil environments. The stability of this compound is expected to be lower in biologically active, warm, and moist soils.
Future research should focus on:
-
Field Studies: Validating laboratory degradation rates under real-world agricultural conditions.
-
Metabolite Identification: Elucidating the complete degradation pathway and identifying all major transformation products to assess their potential toxicity.
-
Quantitative Formation Studies: Determining the rates of this compound formation from simazine under various environmental conditions to better understand the overall risk profile.
By understanding the principles outlined in this guide, researchers can develop more accurate environmental risk assessments and contribute to safer agricultural practices.
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N-Nitrososimazine: A Review of its Potential Environmental Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Nitrososimazine (NSIM) is a nitrosamine derivative of the widely used triazine herbicide, simazine. The formation of N-nitrosamines is a significant concern due to their classification as potent carcinogens. This technical guide provides a comprehensive review of the potential environmental significance of this compound, synthesizing available scientific literature to inform researchers and professionals in environmental science and drug development. The guide covers the chemical properties and formation pathways of NSIM, its toxicological profile based on current knowledge of nitrosamines, its anticipated environmental fate, and detailed methodologies for its detection and analysis. Areas with limited data are highlighted to underscore the need for further research.
Introduction: The Emergence of a Contaminant of Concern
The widespread use of nitrogen-containing pesticides, such as simazine, presents a potential source for the formation of N-nitroso compounds in the environment. This compound (NSIM) is formed from the reaction of simazine with nitrosating agents. Given that many N-nitrosamines are classified as probable human carcinogens, the potential for NSIM to form in environmental matrices and subsequently enter the food chain or drinking water supplies warrants a thorough investigation of its environmental significance. This guide aims to provide a detailed overview of the current state of knowledge on NSIM, from its fundamental chemistry to its potential ecological and human health impacts.
Chemical Properties and Formation of this compound
Chemical Identity
This compound is a derivative of simazine, characterized by the addition of a nitroso group to one of the ethylamino side chains.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N2,N4-diethyl-N2-nitroso-1,3,5-triazine-2,4-diamine | [1] |
| CAS Number | 6494-81-1 | [2] |
| Molecular Formula | C7H11ClN6O | [2] |
| Molecular Weight | 230.65 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Data not available, but likely to have some water solubility |
Formation Pathways
The primary pathway for the formation of this compound is the reaction of its precursor, simazine, with nitrosating agents.[2] This reaction is of significant environmental concern as both precursors can be present in agricultural and aquatic environments.
-
Precursors:
-
Reaction Conditions:
The reaction of simazine with nitrogen oxides has also been shown to form this compound, particularly in experimental settings with dry powders and aqueous suspensions of the pesticide.[5] Furthermore, in vivo formation of this compound has been demonstrated in rats following the oral administration of simazine and nitrite.[2]
Toxicological Profile and Potential Health Risks
While specific toxicological data for this compound is limited, the broader class of N-nitrosamines is well-characterized for its carcinogenic and mutagenic properties.[3][6]
Carcinogenicity and Genotoxicity
-
General Carcinogenicity of Nitrosamines: The International Agency for Research on Cancer (IARC) has classified many nitrosamines as probable or possible human carcinogens.[6] Their carcinogenic mechanism often involves metabolic activation to alkylating agents that can damage DNA.[3]
-
Genotoxicity of this compound: Studies have shown that this compound is more clastogenic (capable of causing breaks in chromosomes) than its parent compound, simazine.[2] This suggests a greater potential for genotoxic effects.
Acute and Chronic Toxicity
Ecotoxicity
Data on the ecotoxicity of this compound to non-target organisms such as aquatic invertebrates and algae are currently lacking. This represents a significant data gap in assessing its overall environmental risk.
Environmental Fate and Persistence
The environmental fate of this compound is expected to be governed by processes that affect other nitrosamines, including photolysis and biodegradation.
Photodegradation
Nitrosamines are generally susceptible to degradation by sunlight (photolysis).[7] The rate of photodegradation is dependent on factors such as the intensity of solar radiation, water clarity, and the presence of other substances that can absorb light. Specific studies on the photodegradation quantum yield and byproducts of this compound are needed to accurately predict its persistence in sunlit surface waters.
Biodegradation
Microbial degradation is a key process in the removal of many organic pollutants from the environment. While the parent compound, simazine, is known to undergo microbial degradation, the biodegradability of this compound has not been extensively studied.[8] Research is required to identify microbial communities capable of degrading NSIM and to elucidate the biodegradation pathways.
Environmental Occurrence
Despite the potential for its formation, there is a notable lack of monitoring data for this compound in environmental compartments. Studies on nitrosamines in water and soil often focus on more volatile and commonly known compounds like N-nitrosodimethylamine (NDMA).[9][10] The absence of quantitative data on NSIM concentrations in surface water, groundwater, and soil is a major hurdle in assessing its environmental significance.
Analytical Methodologies for Detection and Quantification
The detection of trace levels of nitrosamines in complex environmental matrices requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of a wide range of nitrosamines.[11]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for concentrating this compound from water samples and removing interfering matrix components.
Experimental Protocol: SPE for this compound in Water
-
Cartridge Selection: Activated charcoal or polymeric reversed-phase SPE cartridges are commonly used for nitrosamine extraction.[12]
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with an appropriate organic solvent (e.g., methanol) followed by reagent water.
-
Sample Loading: Pass the water sample (typically 250-500 mL) through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of reagent water to remove any remaining polar interferences.
-
Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent (e.g., dichloromethane or a mixture of methanol and acetonitrile).
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of this compound at trace levels.
Recommended LC-MS/MS Parameters (Theoretical)
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for the separation of nitrosamines.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization.[12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-50 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined experimentally. Based on its structure (MW = 230.65), the protonated molecule [M+H]+ would have an m/z of approximately 231.7. Fragmentation would likely involve the loss of the nitroso group (-NO, 30 Da) or cleavage of the ethyl groups.
-
Proposed Quantifier Transition (to be confirmed): m/z 231.7 -> [Product Ion 1]
-
Proposed Qualifier Transition (to be confirmed): m/z 231.7 -> [Product Ion 2]
-
-
Self-Validating System for Trustworthy Protocols: The analytical method should be validated according to established guidelines, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.
Conclusions and Future Research Directions
This compound represents a potential environmental contaminant of concern due to its formation from a widely used herbicide and the known carcinogenicity of the N-nitrosamine class of compounds. While its formation pathways are understood, significant data gaps exist regarding its environmental occurrence, specific toxicological profile, and environmental fate.
Key areas for future research include:
-
Environmental Monitoring: Development and application of sensitive analytical methods to quantify this compound in various environmental matrices to assess the extent of contamination.
-
Toxicological Studies: Conducting comprehensive toxicological and ecotoxicological studies to determine the specific health and environmental risks posed by this compound.
-
Degradation Studies: Investigating the photodegradation and biodegradation of this compound to understand its persistence and fate in the environment.
-
Mitigation Strategies: Exploring agricultural and water treatment practices that could minimize the formation of this compound.
Addressing these research needs is crucial for a comprehensive risk assessment and the potential development of regulatory guidelines for this emerging contaminant.
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I. C. D. E. (n.d.). NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER. incd-ecoind. [Link]
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National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. [Link]
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Zwecker, J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]
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National Center for Biotechnology Information. (n.d.). Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity. Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. [Link]
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Cohen, S. Z., & Zweig, G. (1978). Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. IARC scientific publications, (19), 333–342. [Link]
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Waters Corporation. (n.d.). Nitrosamines Analysis with LC/MS-MS. [Link]
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Asami, M., Oya, M., & Kosaka, K. (2009). Occurrence and formation potential of N-nitrosodimethylamine in ground water and river water in Tokyo. Water research, 43(6), 1599–1607. [Link]
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Bei, E., Li, F., Shang, J., Yang, Z., & Wang, W. (2016). Occurrence and formation potential of nitrosamines in river water and ground water along the Songhua River, China. Journal of environmental sciences (China), 54, 137–145. [Link]
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SCIEX. (n.d.). LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. [Link]
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Eisenbrand, G., Ungerer, O., & Preussmann, R. (1975). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides. IARC scientific publications, (9), 71–74. [Link]
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Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]
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Alonso, A., & Camargo, J. A. (2006). Toxicity of nitrite to three species of freshwater invertebrates. Environmental toxicology, 21(1), 90–94. [Link]
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National Center for Biotechnology Information. (n.d.). Simazine. PubChem. [Link]
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LabRulez. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]
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Kaplan, D. L., & Kaplan, A. M. (1985). Biodegradation of N-Nitrosodimethylamine in Aqueous and Soil Systems. Applied and environmental microbiology, 50(4), 1077–1086. [Link]
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Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]
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MDPI. (n.d.). An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater. [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). [Link]
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U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for Nitrosamines. [Link]
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Gunasekara, A. S., & Goh, K. S. (2007). Chemistry and fate of simazine. Reviews of environmental contamination and toxicology, 189, 1–23. [Link]
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Methodological & Application
Application Note: Analytical Methods for the Detection of N-Nitrososimazine in Environmental Samples
Introduction
N-Nitrososimazine is an N-nitroso derivative of the triazine herbicide simazine.[1][2] Simazine itself is widely used for the control of broadleaf weeds and grasses, leading to its detection in various environmental compartments.[3] The formation of N-nitrosamines is a significant concern due to their classification as probable human carcinogens.[4][5] N-nitrosamines can form in the environment from the reaction of secondary or tertiary amines, such as the parent herbicide simazine, with nitrosating agents. Given the potential toxicity of N-nitrosamines, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental samples to assess potential risks to human health and the ecosystem.
This application note provides a comprehensive guide for the determination of this compound in environmental water and soil samples. While specific standardized methods for this compound are not widely published, the protocols herein are adapted from well-established methodologies for other N-nitrosamines and triazine herbicides, such as those published by the U.S. Environmental Protection Agency (EPA).[6][7] The methodologies focus on robust sample preparation techniques followed by sensitive instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Challenges in Analysis: The primary challenges in analyzing this compound in environmental matrices include:
-
Low Concentrations: Expected concentrations are in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range, requiring highly sensitive analytical instrumentation.[4]
-
Complex Matrices: Environmental samples contain a multitude of organic and inorganic compounds that can interfere with the extraction and detection of the target analyte.
-
Analyte Stability: N-nitrosamines can be susceptible to degradation under certain light and pH conditions.[5][8]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to concentrate the analyte and remove interfering matrix components. The choice of method depends on the sample type.
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction is the preferred method for extracting and concentrating N-nitrosamines from water samples.[9][10] Activated carbon or polymeric sorbents are commonly used for their high affinity for a broad range of organic compounds, including N-nitrosamines.[4][11]
Rationale for Method Selection: SPE offers high recovery rates, good reproducibility, and the ability to process large sample volumes, which is essential for achieving the low detection limits required for environmental monitoring.[12] The use of dichloromethane as an eluting solvent ensures efficient desorption of the target analytes from the sorbent.[9]
Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.
Protocol: SPE for this compound in Water
-
Cartridge Selection: Use a 6 mL SPE cartridge packed with activated coconut charcoal or a polymeric sorbent.[7][13]
-
Cartridge Conditioning: Sequentially wash the cartridge with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water. Do not allow the cartridge to go dry after adding the reagent water.[13]
-
Sample Preparation: Take a 500 mL to 1000 mL water sample. Spike with an appropriate isotopically labeled internal standard (e.g., N-Nitrosodimethylamine-d6) to monitor method performance.[10]
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[13]
-
Interference Elution: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for at least 10 minutes.[13]
-
Analyte Elution: Elute the this compound and other nitrosamines from the cartridge with 10 mL of dichloromethane into a collection vial.[13]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath. The final extract is now ready for GC-MS/MS or LC-MS/MS analysis.
Extraction for Soil and Sediment Samples
For solid matrices like soil and sediment, a solvent extraction technique such as Pressurized Liquid Extraction (PLE) or Ultrasonic-assisted Extraction (UAE) is recommended, followed by a clean-up step.
Rationale for Method Selection: PLE offers high extraction efficiency in a shorter time with less solvent consumption compared to traditional methods. Dichloromethane or a mixture of acetone and dichloromethane is effective for extracting a wide range of semi-volatile organic compounds.
Protocol: PLE for this compound in Soil
-
Sample Preparation: Homogenize the soil sample and weigh approximately 10 g into a PLE cell. Mix with a drying agent like diatomaceous earth.
-
Spiking: Spike the sample with an appropriate internal standard.
-
Extraction: Perform PLE with dichloromethane at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
Clean-up: Concentrate the extract and perform a clean-up step using a Florisil or alumina column to remove interferences.[14]
-
Solvent Exchange: If analyzing by GC, exchange the solvent to methanol prior to analysis.[6]
-
Final Volume: Adjust the final extract volume to 1 mL for instrumental analysis.
Instrumental Analysis: High-Sensitivity Detection
Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace-level quantification of N-nitrosamines. The choice between them often depends on the specific analyte properties, available instrumentation, and desired sensitivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like many N-nitrosamines.[15][16] It is widely used in environmental analysis for its robustness and low detection limits.[17]
Rationale for Method Selection: The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interferences and enhances sensitivity.[15][17]
| Parameter | Recommended Setting |
| GC System | Triple Quadrupole GC-MS/MS |
| Injection Mode | Splitless, 2 µL injection volume |
| Injector Temp. | 250 °C |
| Column | SH-I-624Sil MS (30 m x 0.25 mm, 1.4 µm) or similar |
| Oven Program | 40 °C (hold 1 min), ramp to 120 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow |
| MS Ion Source | Electron Ionization (EI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Table 1: Typical GC-MS/MS Parameters. |
MRM Transitions for this compound: Since this compound is not a commonly analyzed compound, specific MRM transitions must be determined empirically. This involves infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize collision energies to find the most abundant and specific product ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the "gold standard" for a wide range of emerging contaminants, including many N-nitrosamines, especially those that are less volatile or thermally labile.[18][19]
Rationale for Method Selection: LC-MS/MS offers high sensitivity and selectivity and can often analyze compounds without the need for derivatization.[18] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, more volatile nitrosamines, while Electrospray Ionization (ESI) is suitable for a broader range of compounds.[18]
Caption: LC-MS/MS Analytical Workflow.
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 column (e.g., 1.9 µm, 100 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Table 2: Typical LC-MS/MS Parameters. |
Method Validation and Quality Assurance/Quality Control (QA/QC)
A trustworthy protocol must be self-validating. Rigorous method validation and ongoing QA/QC are essential to ensure the accuracy and reliability of the data.
Key Validation Parameters:
-
Linearity: Establish calibration curves over the expected concentration range. A correlation coefficient (R²) of >0.995 is typically required.[17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For N-nitrosamines in drinking water, LODs in the sub-ng/L to low ng/L range are often achievable.[4][12]
-
Accuracy (Recovery): Determined by analyzing spiked samples at various concentrations. Recoveries between 70% and 130% are generally considered acceptable.[12][17]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements. RSDs should typically be <20%.[20]
QA/QC Procedures:
-
Method Blanks: A sample of analyte-free matrix processed through the entire analytical procedure to check for contamination.
-
Matrix Spikes: A sample fortified with a known concentration of the analyte to assess matrix effects on recovery.
-
Internal Standards: Isotopically labeled analogs of the target analytes are added to all samples, standards, and blanks before extraction. They are used to correct for variations in extraction efficiency and instrument response.[10]
| Parameter | Typical Performance (Water Matrix) | Reference |
| LOD | 0.1 - 10 ng/L | [10] |
| LOQ | 0.5 - 25 ng/L | [20] |
| Linearity (R²) | > 0.995 | [17] |
| Recovery | 65% - 110% | [10][12] |
| Precision (RSD) | < 15% | [12] |
| Table 3: Summary of Typical Method Performance Data for N-Nitrosamine Analysis. |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the sensitive and selective determination of this compound in environmental samples. The combination of optimized solid-phase extraction for sample preparation and high-sensitivity instrumental analysis by GC-MS/MS or LC-MS/MS allows for the reliable quantification of this potential contaminant at trace levels. Adherence to stringent quality assurance and quality control measures is critical for generating defensible data for environmental monitoring and risk assessment. As regulatory focus on N-nitrosamines continues to grow, the development and validation of such methods will remain a high priority for environmental laboratories.
References
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Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
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Nitrosamines by GC-MS/MS. OMCL.
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High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu.
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High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. LabRulez LCMS.
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Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. Estonian Academy Publishers.
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Determination of 7 Nitrosamines in Drinking Water. Sigma-Aldrich.
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Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. Agilent Technologies.
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Automated Solid Phase Extraction (SPE) of Nitrosamines in Water. Thermo Fisher Scientific.
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Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. LabRulez LCMS.
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Method 8070A: Nitrosamines by Gas Chromatography. U.S. Environmental Protection Agency.
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Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization. PubMed.
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Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
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Characterization of New Nitrosamines in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. ACS Publications.
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Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online.
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Nitrosamines Analysis with LC-MS/MS. Waters Corporation.
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Determination of 14 Nitrosamines at Nanogram per Liter Levels in Drinking Water. ACS Publications.
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Method 607: Nitrosamines. U.S. Environmental Protection Agency.
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Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory.
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Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
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Method for the determination of n-nitrosodimethylamine in ambient air using GC. U.S. Environmental Protection Agency.
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Simazine | C7H12ClN5 | CID 5216. PubChem.
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Screening of Microorganisms for Biodegradation of Simazine Pollution (Obsolete Pesticide Azotop 50 WP). PubMed Central.
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N-Nitroso Simazine | CAS No. 6494-81-1. Clearsynth.
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The degradation pathway of simazine. ResearchGate.
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SIMAZINE BIODEGRADATION IN SOIL: ANALYSIS OF BACTERIAL COMMUNITY STRUCTURE BY IN SITU HYBRIDIZATION. CNR-IRIS.
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
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Nitrosamines Analysis in Drinking Water using GC/MS/MS. YouTube.
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CAS 6494-81-1 | N-Nitroso Simazine Supplier. Clinivex.
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N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124. PubChem.
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Sensitive and Robust Quantification of N-Nitrososimazine in Complex Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of N-nitrosamine impurities as a significant concern for food, environmental, and pharmaceutical safety necessitates the development of highly sensitive and robust analytical methods. N-Nitrososimazine, a potential carcinogen derived from the widely used triazine herbicide simazine, presents a unique analytical challenge due to its potential presence at ultra-trace levels within complex sample matrices. This application note presents a comprehensive, validated workflow for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We detail two distinct, fit-for-purpose sample preparation protocols—Solid-Phase Extraction (SPE) for aqueous samples and a QuEChERS-based approach for solid and semi-solid matrices. The protocols are coupled with a highly selective LC-MS/MS method employing a stable isotope-labeled internal standard to ensure accuracy and precision. This guide provides scientists with the foundational methodology to reliably quantify this compound, addressing common challenges such as matrix interference and analyte recovery.
Introduction: The Analytical Imperative for this compound
N-nitrosamines are a class of compounds recognized as probable human carcinogens, prompting stringent regulatory scrutiny in pharmaceuticals, water, and food products.[1] The formation of this compound can occur through the reaction of the herbicide simazine with nitrosating agents, a process that can happen during manufacturing, storage, or even in the environment. Given the carcinogenic risk associated with N-nitrosamines, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that they be controlled to acceptable intake (AI) limits, often in the nanogram range.[2][3][4]
Analyzing these trace-level impurities is a formidable task.[5] Complex matrices, such as pharmaceutical formulations, soil, or food products, are laden with components that can interfere with the analysis.[6][7] These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[5][8] Therefore, a successful analytical method hinges on two pillars:
-
Effective Sample Preparation: To isolate this compound from the bulk matrix and minimize interferences.[7][9]
-
High-Sensitivity, High-Selectivity Detection: To unequivocally detect and quantify the analyte at the required low levels.[1]
This document provides a detailed protocol that addresses these challenges head-on, offering a reliable pathway for the quantification of this compound.
Overall Analytical Workflow
The quantification of this compound is accomplished through a multi-stage process designed to ensure maximum recovery, minimal interference, and high-fidelity detection. Each step is critical for the success of the subsequent stage.
Caption: High-level overview of the analytical workflow.
Part I: Sample Preparation Protocols
The choice of sample preparation technique is dictated by the nature of the matrix. The primary goals are to extract the analyte efficiently, remove interfering components, and concentrate the sample to achieve the required sensitivity. The use of a Stable Isotope-Labeled (SIL) internal standard, such as this compound-d6, is critical and should be added before any extraction steps to correct for analyte loss and matrix effects.[10][11]
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Matrices
This protocol is optimized for water samples (drinking, surface, or wastewater) and is based on established methodologies like U.S. EPA Method 521.[12][13][14][15] Activated coconut charcoal is an effective sorbent for trapping a wide range of nitrosamines.[12][13]
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Step-by-Step SPE Protocol:
-
Sample Preparation: To a 500 mL water sample, add the this compound SIL internal standard. Mix thoroughly.
-
Cartridge Conditioning: Condition a 6 mL activated coconut charcoal SPE cartridge by sequentially passing 5 mL of Dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water.[12] Do not allow the cartridge to go dry after the final water wash.
-
Sample Loading: Load the entire 500 mL sample onto the SPE cartridge at a flow rate of approximately 15 mL/min.
-
Drying: After loading, dry the cartridge thoroughly by passing nitrogen gas through it for 20 minutes. This step is critical for removing residual water.
-
Elution: Elute the trapped analytes by passing 10 mL of DCM through the cartridge at a flow rate of 5 mL/min. Collect the eluate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). The sample is now ready for injection.
Protocol 2: QuEChERS for Complex Solid & Semi-Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex matrices like soil, food products, or pharmaceutical powders.[16][17][18] It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step.
Caption: QuEChERS workflow for solid and semi-solid matrices.
Step-by-Step QuEChERS Protocol:
-
Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add the SIL internal standard, followed by 10 mL of reagent water, and vortex to mix.
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salt packet (commonly 4 g MgSO₄ and 1 g NaCl).[16] Cap tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 xg for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The choice of sorbents depends on the matrix; PSA removes acidic interferences, while C18 removes fats and nonpolar interferences.
-
Vortex and Centrifuge: Shake the d-SPE tube for 30 seconds, then centrifuge for 5 minutes.
-
Concentration: Transfer the cleaned supernatant to a new tube, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.
Part II: LC-MS/MS Instrumental Analysis
The instrumental analysis is designed for maximum sensitivity and selectivity, leveraging the power of tandem mass spectrometry.
Liquid Chromatography (LC) Conditions
The chromatographic separation must effectively resolve this compound from any remaining matrix components to prevent ion suppression.[6] A C18 reversed-phase column provides good retention and peak shape for nitrosamines.[14][19]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) | Provides excellent separation for moderately polar compounds like nitrosamines.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better ionization and peak shape.[14][19] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution. Methanol is a common choice for nitrosamines.[19] |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | A standard gradient to elute the target analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.[15] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[19] |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on sensitivity needs. |
Mass Spectrometry (MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides unparalleled selectivity and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines as it can be more robust against matrix effects than ESI.[6][20]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive APCI | Provides robust and efficient ionization for many nitrosamines.[20] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12] |
| Curtain Gas | 40 psi | Optimized for ion desolvation and transfer. |
| Probe Temp. | 500 °C | High temperature is required for efficient vaporization and ionization in APCI. |
| IonSpray Voltage | +5500 V (for ESI) / Corona Current (for APCI) | Optimized to generate a stable ion beam. |
MRM Transitions for this compound Note: this compound (C₇H₁₁ClN₆O) has a monoisotopic mass of 230.0683 Da. The [M+H]⁺ precursor ion would be m/z 231.07. The following transitions are proposed based on typical nitrosamine fragmentation (e.g., loss of ·NO) and require empirical optimization on the specific instrument.[21]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) (Quantifier) | Product Ion (Q3) (Qualifier) | Collision Energy (eV) |
| This compound | 231.1 | 201.1 ([M+H-NO]⁺) | 159.1 | Optimize (e.g., 15-25) |
| This compound-d6 (IS) | 237.1 | 207.1 ([M+H-NO]⁺) | 165.1 | Optimize (e.g., 15-25) |
Part III: Method Validation and Acceptance Criteria
Any analytical method used for regulatory purposes must be validated to demonstrate its fitness for purpose.[4] Validation should be performed according to established guidelines such as ICH Q2(R2).[22][23]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. | To ensure the signal detected is unequivocally from the analyte.[22] |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to analyte concentration. |
| LOD / LOQ | S/N Ratio ≥ 3 (LOD), ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified. |
| Accuracy (Recovery) | 70% – 130% | Measures the closeness of the experimental value to the true value.[8][24] |
| Precision (%RSD) | ≤ 20% at LOQ; ≤ 15% at higher levels | Measures the degree of scatter between a series of measurements.[8] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Demonstrates the method's reliability during normal usage. |
Conclusion
This application note provides a comprehensive and robust framework for the quantification of this compound in diverse and complex matrices. By combining optimized sample preparation techniques—SPE for aqueous samples and QuEChERS for solids—with a highly sensitive and selective LC-MS/MS method, laboratories can achieve the low detection limits required to meet stringent regulatory standards. The integration of a stable isotope-labeled internal standard and adherence to rigorous validation protocols ensures the generation of accurate, precise, and defensible data, safeguarding public health and facilitating regulatory compliance.
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- Agilent Technologies. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent.
- American Laboratory. (2012, March 6). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory.
- GEN - Genetic Engineering & Biotechnology News. (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. GEN - Genetic Engineering & Biotechnology News.
- The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist.
- Thermo Fisher Scientific. (n.d.). Automated Solid Phase Extraction (SPE) of Nitrosamines in Water. Thermo Fisher Scientific.
- PubMed. (2024, September 13). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. PubMed.
- Journal of Pharma Insights and Research. (2025, December 5). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. Journal of Pharma Insights and Research.
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- Spectroscopy Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online.
- LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International.
- MDPI. (n.d.). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. MDPI.
- RSC Publishing. (n.d.). Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce. RSC Publishing.
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
- Agilent Technologies. (n.d.). Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. Agilent.
- PubMed. (2025, December 22). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. PubMed.
- PubMed. (2015, December 2). Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing. PubMed.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. Thermo Fisher Scientific.
- ResearchGate. (n.d.). Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. ResearchGate.
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- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.
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- Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Bujno Chemicals.
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc.
- Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies.
- Taiwan Food and Drug Administration. (2020, August 24). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Taiwan Food and Drug Administration.
- PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
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Application Note: High-Sensitivity GC-MS/MS Analysis of N-Nitrososimarine in Environmental Matrices
Abstract
This application note presents a detailed protocol for the trace-level determination of N-Nitrososimarine, a potential N-nitroso derivative of the triazine herbicide simazine, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). N-nitrosamines are classified as probable human carcinogens, making their detection in environmental samples and agricultural products a critical safety concern.[1] This guide provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized GC-MS/MS parameters for selective and sensitive quantification. The methodologies described herein are intended for researchers, environmental scientists, and regulatory bodies involved in monitoring pesticide-related contaminants.
Introduction: The Imperative for N-Nitrososimarine Analysis
Simazine is a widely used triazine herbicide for controlling broadleaf and grassy weeds in various agricultural and non-agricultural settings.[2] The potential for simazine to react with nitrosating agents present in the environment (e.g., nitrites in soil or water under acidic conditions) can lead to the formation of N-Nitrososimarine.[3] Given the established carcinogenicity of many N-nitrosamines, the development of robust and sensitive analytical methods for their detection is paramount for assessing human exposure and environmental contamination.[4]
Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a triple quadrupole mass analyzer (GC-MS/MS), offers exceptional selectivity and sensitivity for trace-level analysis of semi-volatile compounds like N-nitrosamines.[5] The Multiple Reaction Monitoring (MRM) capability of GC-MS/MS minimizes matrix interference, which is crucial for complex environmental samples.[6] This application note outlines a comprehensive and validated approach for the analysis of N-Nitrososimarine, providing researchers with the necessary protocols to achieve low detection limits and ensure data integrity.
Analyte Profile: N-Nitrososimarine
-
Structure: N-Nitrososimarine is a derivative of simazine where a nitroso group (-N=O) replaces the hydrogen on one of the secondary amine groups.
-
Molecular Formula: C₇H₁₁ClN₆O
-
Molecular Weight: 230.66 g/mol
-
CAS Number: Not available.
Due to the limited availability of specific analytical standards and literature for N-Nitrososimarine, this method has been developed based on the known analytical behavior of closely related compounds, such as N-Nitrosoatrazine, and general principles of nitrosamine and triazine analysis.[3]
Experimental Workflow
The overall analytical workflow for N-Nitrososimarine is a multi-step process designed to isolate the analyte from the sample matrix, separate it from other compounds, and detect it with high specificity and sensitivity.
Caption: A schematic of the complete analytical workflow for N-Nitrososimarine from sample collection to final reporting.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (all pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate, Formic acid.
-
Standards: A certified reference standard for N-Nitrososimarine should be procured if available. If not, a custom synthesis may be required. An isotopically labeled internal standard (e.g., N-Nitrososimarine-d5) is highly recommended for accurate quantification.
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., 500 mg, 6 mL) are suitable for extracting triazines and their derivatives from aqueous samples.[7]
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of N-Nitrososimarine from a 500 mL water sample. For soil samples, an initial extraction with an organic solvent (e.g., methanol/water mixture) is required before proceeding with a modified SPE cleanup.[8]
-
Sample Pre-treatment: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids. Acidify the sample to pH 2-3 with formic acid to improve the stability of the nitrosamine.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 20-30 minutes.
-
Elution: Elute the retained analytes with 2 x 5 mL aliquots of dichloromethane into a collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Add the internal standard solution and bring the final volume to 1 mL with ethyl acetate. Transfer to a GC vial for analysis.
GC-MS/MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used. A triple quadrupole GC-MS/MS system is recommended for achieving the desired sensitivity and selectivity.[4]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (constant flow) | |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of the target analyte from potential matrix components. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard non-polar column suitable for the analysis of semi-volatile compounds. |
| MS/MS System | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Collision Gas | Argon | |
| MRM Transitions | Based on typical fragmentation of N-nitrosamines. [9] | |
| Precursor Ion (m/z) | 230.7 (M+) | Molecular ion of N-Nitrososimarine. |
| Product Ion 1 (m/z) | 200.7 (M-NO)+ | Loss of the nitroso group (-NO), a characteristic fragmentation for nitrosamines. |
| Product Ion 2 (m/z) | 185.7 | Further fragmentation of the triazine ring. |
Data Analysis and Quality Control
-
Quantification: Create a calibration curve using a series of calibration standards prepared in a clean solvent. The concentration of N-Nitrososimarine in the samples is calculated based on the response ratio of the analyte to the internal standard.
-
Method Validation: The analytical method should be validated according to established guidelines (e.g., ICH or SANTE). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and specificity.[6]
-
Quality Control: Include a method blank, a spiked blank, and a duplicate sample in each analytical batch to monitor for contamination, recovery, and precision.
Potential Challenges and Troubleshooting
-
Analyte Instability: N-nitrosamines can be light-sensitive. It is advisable to use amber glassware and protect samples and standards from light.
-
Matrix Effects: Complex environmental matrices can cause ion suppression or enhancement. The use of an isotopically labeled internal standard is the most effective way to compensate for these effects.
-
Contamination: N-nitrosamines can be present in laboratory air and materials. It is essential to run method blanks to ensure that the analytical system is free from contamination.
Conclusion
The GC-MS/MS method detailed in this application note provides a robust and sensitive approach for the determination of N-Nitrososimarine in environmental samples. The combination of a selective sample preparation technique like SPE with the high specificity of MRM detection allows for reliable quantification at trace levels. This method can be a valuable tool for environmental monitoring and risk assessment of N-nitroso derivatives of triazine herbicides.
References
-
Chromatographic Methods for Analysis of Triazine Herbicides. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (n.d.). Retrieved from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. Retrieved from [Link]
-
Mass spectrometry of N-nitrosamines. (1978). PubMed. Retrieved from [Link]
-
Procedures commonly used to prepare water samples for triazine analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrosamines by GC-MS/MS. (n.d.). Retrieved from [Link]
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Mass Spectra of N-Nitroso Compounds. (1976). OSTI.gov. Retrieved from [Link]
-
Some Aspects of the Mass Spectra of.N-Nitrosamines. (1974). ResearchGate. Retrieved from [Link]
-
Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. (2023). UNL Digital Commons. Retrieved from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2010). ResearchGate. Retrieved from [Link]
-
GC-MS/LC-MS for the Analysis of Nitrosamines. (2021). BA Sciences. Retrieved from [Link]
-
Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. (2019). ACS Publications. Retrieved from [Link]
-
Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]
-
Analytical survey of N-nitroso contaminants in pesticide products. (1980). PubMed. Retrieved from [Link]
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (2015). ResearchGate. Retrieved from [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved from [Link]
-
Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
N-Nitrosoatrazine. (n.d.). PubChem. Retrieved from [Link]
-
TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. (2003). CDC. Retrieved from [Link]
-
Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. (1978). PubMed. Retrieved from [Link]
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Development and Validation of a Sensitive LC-MS/MS Method for the Trace Analysis of N-Nitrososimazine in Pharmaceutical Matrices
An Application Note from the Office of the Senior Application Scientist
Abstract
The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety. N-nitrosamines are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), demanding stringent control at trace levels.[1] This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Nitrososimazine, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), in a drug product matrix. The described protocol is designed to meet and exceed the rigorous standards set by global regulatory bodies, including the U.S. Food and Drug Administration (FDA).[2][3] The method demonstrates exceptional sensitivity, with a limit of quantitation (LOQ) well below the typical acceptable intake (AI) limits, and has been fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure accuracy, precision, and robustness.[4][5][6]
Introduction: The Regulatory Imperative
Since 2018, the detection of nitrosamine impurities in common medications has led to widespread recalls and heightened regulatory scrutiny.[7][8] These compounds can form during drug substance synthesis, formulation manufacturing, or upon storage.[9][10] The FDA has issued comprehensive guidance recommending a three-step process for manufacturers: risk assessment, confirmatory testing, and implementation of control strategies to mitigate the presence of nitrosamine impurities.[11]
This compound is a potential NDSRI, a class of nitrosamines that are structurally related to the active pharmaceutical ingredient (API).[11][12] The analysis of such impurities is challenging due to the need for ultra-trace detection levels (parts-per-billion) within complex sample matrices.[13][14] Tandem quadrupole mass spectrometry is the preferred technique for this task, offering the required sensitivity and selectivity to reliably quantify these impurities.[9][15] This document provides a self-validating protocol, grounded in established scientific principles, to serve as a reliable resource for quality control laboratories and drug development professionals.
Analytical Principle
The core of this method is High-Performance Liquid Chromatography (HPLC) coupled with a Triple Quadrupole Mass Spectrometer (TQ-MS). This combination provides the robust sensitivity and selectivity necessary for trace impurity analysis.
-
Chromatography (LC): The method utilizes reversed-phase chromatography to separate the polar this compound from the potentially less polar API and other excipients. The choice of a C18-PFP (pentafluorophenyl) stationary phase offers unique selectivity for polar and aromatic compounds, enhancing separation from potential matrix interferences.
-
Mass Spectrometry (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole.[15] This highly specific transition minimizes background noise and allows for confident detection and quantification at extremely low concentrations. Atmospheric Pressure Chemical Ionization (APCI) is selected as the ionization source, as it is often more effective for detecting low-mass, less polar nitrosamines compared to electrospray ionization (ESI).[15]
Experimental Protocol
Reagents and Materials
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Dichloromethane (ACS Grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS Grade).
-
Standards: this compound analytical standard, N-Nitrosodimethylamine-d6 (NDMA-d6) for use as an internal standard (ISTD).
-
LC Column: ACE 3 C18-PFP, 4.6 mm × 150 mm, 3.0 µm particle size.
-
Vials and Filters: 2 mL amber glass autosampler vials with PTFE-lined caps; 0.22 µm PVDF syringe filters.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS System: SCIEX 5500-QTrap or equivalent triple quadrupole mass spectrometer with an APCI source.
Chromatographic and MS Conditions
| Parameter | Condition |
| LC Column | ACE 3 C18-PFP (4.6 x 150 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient Program | 0-2 min (10% B), 2-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Source | APCI, Positive Ion Mode |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Temperature (TEM) | 400 °C |
| MRM Transitions | This compound: 230.1 → 172.1 (Quantifier), 230.1 → 130.1 (Qualifier); NDMA-d6 (ISTD): 81.1 → 46.1 |
Standard and Sample Preparation Protocol
Causality: The use of an isotopically labeled internal standard (NDMA-d6) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring accurate quantification by correcting for variations during sample preparation and injection. Dichloromethane is chosen for the initial extraction due to its proven efficacy in extracting a wide range of nitrosamines from solid matrices.[1][16]
Step-by-Step Protocol:
-
Internal Standard (ISTD) Stock Solution (1.0 µg/mL):
-
Accurately weigh 1.0 mg of NDMA-d6.
-
Dissolve in 10.0 mL of Methanol (Stock A).
-
Dilute 1.0 mL of Stock A to 100.0 mL with Methanol.
-
-
This compound Stock Solution (1.0 µg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve and dilute to 100.0 mL with Methanol.
-
Perform serial dilutions with 50:50 Methanol:Water to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL.
-
-
Spiking Solution (for Accuracy/Precision):
-
Prepare intermediate concentrations from the stock solution to spike placebo samples at low, medium, and high levels (e.g., LOQ, 10 ng/g, and 50 ng/g relative to the sample weight).
-
-
Sample Preparation (Drug Product):
-
Accurately weigh 250 mg of ground tablet powder into a 15 mL centrifuge tube.[17]
-
Add 50 µL of the 1.0 µg/mL ISTD stock solution.
-
Add 5.0 mL of Dichloromethane.
-
Vortex for 1 minute, then sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1.0 mL of 50:50 Methanol:Water.[18]
-
Filter the reconstituted solution through a 0.22 µm PVDF filter into an amber autosampler vial.
-
Method Validation Framework
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6] A robust validation ensures the data generated is reliable and defensible for regulatory submission.[19]
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, ISTD, and this compound standard solutions. | No interfering peaks at the retention time of this compound or ISTD in blank/placebo.[20] |
| Linearity | Analyze calibration standards at 7 concentration levels (e.g., 0.5-100 ng/mL). | Correlation coefficient (r²) ≥ 0.995.[21] |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) from low-level standards. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be below the control threshold.[20][22] |
| Accuracy | Analyze spiked placebo samples at 3 levels (n=3 replicates each). | Mean recovery between 80.0% and 120.0% at each level.[17] |
| Precision | Repeatability: 6 replicate preparations of a spiked sample. Intermediate: Repeatability test by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 15.0%.[1] |
| Robustness | Vary key method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1). | RSD of results should remain ≤ 20.0%. |
Results: A Validated System
The following data summarizes the performance of the method during validation.
Table 1: Linearity, LOD, and LOQ
| Analyte | Range (ng/mL) | Correlation (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 - 100 | 0.9989 | 0.15 | 0.50 |
Table 2: Accuracy and Precision
| Spiked Level | Accuracy (% Recovery, n=3) | Precision (Repeatability, %RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| LOQ (0.5 ng/mL) | 98.5% | 8.2% | 9.5% |
| Mid (10 ng/mL) | 102.1% | 4.5% | 5.8% |
| High (50 ng/mL) | 101.3% | 3.8% | 4.9% |
The results demonstrate that the method is linear across the desired concentration range and exhibits excellent accuracy and precision, well within the accepted limits for trace impurity analysis. The achieved LOQ of 0.5 ng/mL corresponds to 2 ng/g in the solid sample, providing ample sensitivity to control this compound at low ppb levels.
Analytical Workflow Visualization
The end-to-end process, from sample receipt to final data reporting, is a controlled sequence designed to ensure data integrity and prevent contamination.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the trace-level determination of this compound in pharmaceutical drug products. The comprehensive validation protocol, executed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and fit for its intended purpose of ensuring product quality and patient safety. The detailed experimental steps and validation framework provide a complete and trustworthy solution for laboratories tasked with monitoring for nitrosamine impurities. This method serves as a critical tool in the broader industry effort to control these potentially carcinogenic substances.
References
- Thermo Fisher Scientific. (n.d.). Routine, Ultra-Trace Analysis of Nitrosamines in Drugs using Gas-Chromatography –Orbitrap Mass Spectrometry.
- Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- Official Medicines Control Laboratory. (n.d.). Nitrosamines by GC-MS/MS.
- Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- RAPS. (2024, September 4). FDA revises final guidance on nitrosamine impurities.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Arnold & Porter. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- ResolveMass Laboratories Inc. (2025, April 26). Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
- Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
- Starodub. (2025, March 4). FDA Updated Guidance On Nitrosamine Impurities.
- U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- LabRulez LCMS. (n.d.). N-Nitrosamines Analysis An Overview.
- Federal Register. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability.
- Waters Corporation. (2023, July). N-Nitrosamines Analysis An Overview.
- National Institutes of Health. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology.
- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Ellutia. (n.d.). Nitrosamines in Pharma.
- European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Sigma-Aldrich. (n.d.). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>.
- National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.
- ResearchGate. (n.d.). Chromatogram results for each analysis method of nine nitrosamine standard solutions prepared with artificial saliva.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
- ResearchGate. (n.d.). A novel fast analytical method for the determination of N-nitroso vonoprazan in vonoprazan tablets and raw materials using LC-ESI-MS/MS | Request PDF.
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N-Nitrososimazine analytical standard and certified reference material
Introduction: The Imperative for N-Nitrososimazine Analysis
This compound (CAS No. 6494-81-1) is an N-nitroso derivative of the triazine herbicide, Simazine. The emergence of N-nitrosamine compounds as a significant concern in the pharmaceutical, environmental, and food safety sectors necessitates robust and reliable analytical methodologies for their detection and quantification.[1][2] N-nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, is a critical quality and safety attribute that demands stringent control.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound analytical standards and certified reference materials (CRMs) for the accurate and precise determination of this impurity.
The analytical challenge posed by N-nitrosamines lies in the low limits of detection required, often in the parts-per-billion (ppb) range, and the chemical diversity of the matrices in which they may be found.[4] This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which has become the gold standard for nitrosamine analysis due to its high sensitivity and selectivity.[5] The protocols outlined herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations.
Physicochemical Properties and Structure
-
IUPAC Name: 6-chloro-N2,N4-diethyl-N2-nitroso-1,3,5-triazine-2,4-diamine
-
CAS Number: 6494-81-1
-
Molecular Formula: C₇H₁₁ClN₆O
-
Molecular Weight: 230.66 g/mol
Based on its structure, this compound is expected to be a semi-volatile organic compound with moderate polarity. Its solubility is likely to be higher in organic solvents such as methanol, acetonitrile, and dichloromethane than in water.[2] These properties are crucial considerations for the development of effective sample preparation and chromatographic separation methods.
Safety and Handling of this compound Standards
Extreme caution is paramount when handling this compound and any other nitrosamine compounds. As potent carcinogens, exposure must be minimized through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).[3]
-
Designated Work Area: All work with this compound, including the preparation of stock solutions and standards, must be conducted in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and double-layered nitrile gloves are mandatory.
-
Handling of Neat Material: If working with a neat (undiluted) standard, a respirator with an appropriate organic vapor cartridge may be necessary.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid inhalation of vapors and direct contact with the skin.
-
Storage: Store this compound analytical standards and CRMs in a cool, dark, and well-ventilated area, separate from other reagents. The storage container should be clearly labeled as "Carcinogen."
-
Waste Disposal: All waste materials, including contaminated vials, pipette tips, and solvents, must be disposed of as hazardous waste according to institutional and local regulations.
Analytical Workflow for this compound
The following diagram illustrates the comprehensive workflow for the analysis of this compound from sample receipt to final data reporting.
Caption: A schematic of the this compound analytical workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
Objective: To prepare accurate and precise standard solutions for calibration and quantification.
Materials:
-
This compound analytical standard or CRM
-
Methanol (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL): a. Allow the this compound standard vial to equilibrate to room temperature before opening. b. Accurately weigh approximately 1.0 mg of the neat standard into a 10 mL volumetric flask. c. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. d. Stopper the flask and mix thoroughly by inversion. e. This stock solution should be stored in an amber vial at 2-8°C and protected from light.
-
Intermediate Standard Solution (e.g., 1 µg/mL): a. Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol and mix thoroughly.
-
Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL): a. Prepare a series of calibration standards by serial dilution of the intermediate standard solution with an appropriate diluent (e.g., 50:50 methanol:water). b. These working standards should be prepared fresh daily.
Protocol 2: Sample Preparation (Illustrative Example for a Water Matrix)
Objective: To extract this compound from a water sample and concentrate it for LC-MS/MS analysis. Solid Phase Extraction (SPE) is a commonly employed technique for this purpose.
Materials:
-
Water sample
-
SPE cartridges (e.g., polymeric reversed-phase)
-
Methanol (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: a. Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: a. Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: a. Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.
-
Drying: a. Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: a. Elute the this compound from the cartridge with 5 mL of methanol into a collection tube.
-
Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. b. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). c. Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To chromatographically separate this compound from other matrix components and detect it with high sensitivity and selectivity using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatograph (HPLC or UHPLC system)
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Suggested Starting Point):
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Predicted - to be empirically determined):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Predicted - to be empirically determined):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 231.0 | To be determined | 0.05 | To be determined | To be determined |
| This compound (Qualifier) | 231.0 | To be determined | 0.05 | To be determined | To be determined |
Note: The precursor ion is predicted to be the [M+H]⁺ adduct. The product ions and optimal cone and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. A linear regression model is typically applied. The concentration of this compound in the sample is then calculated from this calibration curve. The presence of the qualifier MRM transition at the correct retention time and in the expected ratio to the quantifier transition provides confirmation of the analyte's identity.
Method Validation
A full method validation should be performed according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The accurate and sensitive determination of this compound is a critical requirement for ensuring the safety and quality of a wide range of products. The use of high-purity analytical standards and certified reference materials is fundamental to achieving reliable results. The LC-MS/MS methodology outlined in these application notes provides a robust framework for the analysis of this potent nitrosamine impurity. It is essential that all work is conducted with the utmost attention to safety, and that the analytical method is fully validated to meet the stringent requirements of the industry and regulatory bodies.
References
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
N-Nitrosodesmethylchlorpromazine | C16H16ClN3OS | CID 165352880. PubChem. [Link]
-
Material Safety Data Sheet - N-Nitrosodimethylamine, 99+%. Cole-Parmer. [Link]
-
Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu Corporation. [Link]
-
Material Safety Data Sheet N-Nitrosodimethylamine, 99+% MSDS# 05254 Section 1 - Chemical Product and Company Identification. Exposome-Explorer. [Link]
-
Physicochemical properties of eight N-Nitrosamines. ResearchGate. [Link]
-
Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS. ResearchGate. [Link]
-
Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
SAFETY DATA SHEET. Chem Service. [Link]
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- 4. shimadzu.com [shimadzu.com]
- 5. waters.com [waters.com]
Solid-Phase Extraction (SPE) Protocols for N-Nitrososimazine from Water Samples
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of N-Nitrososimazine from aqueous samples. This compound is a potential disinfection byproduct or environmental transformation product of the widely used triazine herbicide, simazine. Given the classification of many N-nitroso compounds as probable human carcinogens, sensitive and reliable methods for their detection in water are of critical importance for environmental monitoring and public health protection.[1][2] This guide explains the underlying principles of the extraction, details a step-by-step workflow using polymeric solid-phase extraction, and discusses the critical parameters that ensure high recovery and reproducibility. The protocol is designed for researchers in environmental science, analytical chemistry, and toxicology.
Introduction: The Challenge of this compound
Simazine [2-chloro-4,6-bis(ethylamino)-1,3,5-triazine] is a selective herbicide used extensively in agriculture to control broadleaf weeds.[3][4] Its persistence in soil and potential for runoff into surface and groundwater is a long-standing environmental concern.[5] The formation of N-nitroso derivatives of pesticides and pharmaceuticals is an emerging issue, particularly in water treatment processes involving disinfectants like chloramine or ozone.[6]
This compound (CAS 6494-81-1) is the N-nitroso derivative of simazine.[7][8] While data on its specific toxicity is limited, the N-nitrosamine class of compounds includes many potent carcinogens, such as N-Nitrosodimethylamine (NDMA).[9][10] This necessitates the development of robust analytical methods capable of detecting this compound at trace levels (ng/L).
Solid-phase extraction (SPE) is the preferred technique for preparing water samples for such analyses, offering significant advantages over traditional liquid-liquid extraction (LLE), including higher enrichment factors, reduced solvent consumption, and easier automation.[11] This document presents a comprehensive SPE protocol tailored for this compound, drawing upon established methodologies for both triazine herbicides and other N-nitrosamines, such as the U.S. Environmental Protection Agency (EPA) Method 521.[9][12]
Analyte Profile & Extraction Strategy
Chemical Properties of this compound
To design an effective SPE protocol, one must understand the analyte's chemical characteristics.
-
Chemical Name: N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide[13]
-
Molecular Formula: C₇H₁₁ClN₆O[7]
-
Molecular Weight: 230.65 g/mol [13]
-
Structure: The molecule combines a moderately polar triazine ring system with a non-polar N-nitroso group and ethyl chains. This dual nature dictates the choice of SPE sorbent.
The presence of the triazine ring with its nitrogen atoms provides weakly basic sites, while the overall structure is non-ionic and possesses significant hydrophobicity.
Principle of the SPE Method
This protocol utilizes a polymeric reversed-phase sorbent, such as a hydrophilic-lipophilic balanced (HLB) copolymer. This choice is based on the following rationale:
-
Versatility: Polymeric sorbents like Oasis HLB are effective at retaining a wide range of compounds with varying polarities, making them ideal for analytes with mixed functionality like this compound.[14][15]
-
High Capacity: They typically offer higher binding capacity and are more stable across a wide pH range compared to traditional silica-based C18 sorbents.
-
Mechanism: The primary retention mechanism is reversed-phase interaction, where the non-polar parts of this compound adsorb to the hydrophobic surface of the polymer sorbent from the aqueous sample. The sorbent's hydrophilic properties ensure it remains wetted and active, even if the cartridge runs dry, which is a significant advantage over silica-based phases.[16]
While EPA Method 521 for other nitrosamines specifies activated carbon (coconut charcoal), which is highly effective for small, polar nitrosamines, a polymeric phase provides a robust alternative that is also highly effective for the larger, more complex structure of this compound.[9][12][17]
Detailed Application Protocol
This section provides a step-by-step workflow for the extraction of this compound from a water sample.
Required Materials
-
SPE Cartridges: Polymeric reversed-phase cartridges, 6 cc, 200 mg (e.g., Waters Oasis HLB or equivalent).
-
Reagents: Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), Reagent Water (HPLC grade), Formic Acid, Ammonium Hydroxide.
-
Apparatus: SPE vacuum manifold, sample collection vials (amber glass), nitrogen evaporator, 500 mL sample bottles (amber glass).
-
Standards: Analytical standards of this compound and a suitable isotopic-labeled surrogate (e.g., N-nitrosodimethylamine-d6, as used in nitrosamine analysis).
Experimental Workflow Diagram
Sources
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- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. N-Nitroso Simazine | CAS 6494-81-1 | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NEMI Method Summary - 521 [nemi.gov]
- 13. clinivex.com [clinivex.com]
- 14. waters.com [waters.com]
- 15. mz-at.de [mz-at.de]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of N-Nitrososimazine
Abstract
N-Nitrososimazine is a potential N-nitroso impurity and degradation product of simazine, a widely used triazine herbicide. Given that many N-nitroso compounds are classified as probable human carcinogens, their detection and characterization in environmental and biological matrices are of paramount importance.[1][2] Mass spectrometry, particularly when coupled with chromatographic separation, stands as the definitive analytical technique for the structural confirmation of these compounds at trace levels.[1] This application note provides a detailed examination of the characteristic mass spectrometric fragmentation pattern of this compound. We present a proposed fragmentation pathway, supported by established principles of N-nitrosamine and triazine mass spectrometry, and provide a comprehensive, field-proven protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Chemical Background
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is an effective herbicide used for the control of broadleaf weeds and annual grasses.[3] The formation of N-nitroso compounds can occur from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrite under acidic conditions). For simazine, this reaction can lead to the formation of this compound on one of its secondary amine groups. The unequivocal identification of such byproducts is critical for risk assessment.
Chemical Structure of this compound:
-
Molecular Formula: C₇H₁₁ClN₆O
-
Molecular Weight (Monoisotopic): 230.0683 Da
-
IUPAC Name: 6-chloro-N-ethyl-N'-ethyl-N'-nitroso-1,3,5-triazine-2,4-diamine
Understanding the gas-phase fragmentation behavior of this compound is essential for developing sensitive and selective analytical methods for its detection.[4]
Foundational Principles of N-Nitrosamine Fragmentation
The fragmentation of N-nitroso compounds under mass spectrometric analysis follows several predictable pathways, which serve as diagnostic tools for their identification.
-
Loss of the Nitroso Radical (•NO): The most characteristic fragmentation pathway for N-nitrosamines is the cleavage of the N-N bond, resulting in the neutral loss of 30 Da (•NO).[4][5] This pathway is often observed in both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI), frequently leading to a prominent fragment ion.
-
Alpha-Cleavage: Similar to aliphatic amines, alpha-cleavage (cleavage of the C-N bond adjacent to the nitrosamine group) is a common subsequent fragmentation step.[6]
-
Loss of •OH: A rearrangement reaction can lead to the loss of a hydroxyl radical (•OH), corresponding to a neutral loss of 17 Da.[5][6] This is rationalized via a McLafferty-type rearrangement.[5]
-
Fragmentation of the Parent Moiety: The underlying structure of the parent molecule, in this case, the simazine core, will also undergo its own characteristic fragmentation, such as the loss of alkyl groups from the side chains.[7]
Proposed Fragmentation Pathway of this compound
Based on these principles, we propose the following fragmentation pathway for this compound, primarily considering positive mode electrospray ionization (ESI), which would generate a protonated precursor ion, [M+H]⁺, at m/z 231.0756.
The initial and most diagnostic step is the homolytic cleavage of the N-N bond, leading to the loss of the •NO radical. This results in the formation of a highly stable, resonance-delocalized triazinyl-imminium ion. Subsequent fragmentation would involve the ethyl side chains, consistent with the known fragmentation of triazine herbicides.[8]
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Analytical Protocol: LC-MS/MS Method
This protocol provides a robust method for the sensitive and selective quantification of this compound. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition.
4.1. Experimental Causality
-
Chromatography: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution using water and methanol is employed to effectively separate the analyte from matrix interferences. Formic acid is added as a modifier to promote protonation, enhancing the formation of the [M+H]⁺ ion required for positive mode ESI analysis.[9]
-
Ionization: ESI is selected as it is a soft ionization technique suitable for thermally labile molecules like nitrosamines, minimizing in-source degradation and maximizing the abundance of the precursor ion.[4] Care must be taken to optimize source parameters to prevent in-source fragmentation.[10]
4.2. Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a primary stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions in a 50:50 methanol:water mixture to create working standard solutions for calibration curve generation (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Self-Validation Check: An isotopically labeled internal standard (e.g., this compound-d4) should be used to correct for matrix effects and variations in instrument response. Add the internal standard to all samples and standards at a constant concentration (e.g., 20 ng/mL).
-
-
Sample Preparation (e.g., Water Matrix):
-
For water samples, solid-phase extraction (SPE) is often required for cleanup and concentration.[11]
-
Acidify 500 mL of the water sample to pH 2-3 with a suitable acid.
-
Spike with the internal standard.
-
Condition an appropriate SPE cartridge (e.g., activated carbon or polymeric sorbent) with dichloromethane, methanol, and acidified water.
-
Load the sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the analyte with dichloromethane.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase composition.
-
-
Instrumentation and Conditions:
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent[9] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Spray Voltage | 3500 V |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Capillary Temp. | 320 °C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Expected Data and Interpretation
The primary goal is to monitor the specific MRM transitions for this compound. The combination of chromatographic retention time and the specific mass transitions provides a high degree of confidence in identification and quantification.
Table 3: this compound MRM Transitions and Expected Fragments
| Description | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Identity of Loss |
| Quantitative Transition | 231.1 | 201.1 | 30.0 | •NO |
| Qualitative Transition | 231.1 | 173.0 | 58.1 | •NO + C₂H₄ |
| Internal Standard | e.g., 235.1 | e.g., 205.1 | 30.0 | •NO |
-
Confirmation Criteria: A positive identification requires that the peak detected at the specific retention time shows both the quantitative and qualitative transitions with a consistent ion ratio (+/- 20%) compared to an authentic standard. The most intense transition (loss of •NO) is typically used for quantification due to its higher signal-to-noise ratio.
Conclusion
The mass spectrometric fragmentation of this compound is dominated by a characteristic neutral loss of the nitroso radical (30 Da), which serves as a reliable diagnostic marker for its identification. This primary fragmentation is followed by subsequent losses from the triazine core, primarily involving the ethyl side chains. The provided LC-MS/MS protocol, utilizing these specific fragmentation pathways in an MRM experiment, offers a sensitive, selective, and robust method for the analysis of this compound. This approach is suitable for researchers in environmental science, food safety, and drug development who require unambiguous confirmation of this and other related N-nitroso compounds.
References
-
Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]
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Pillay, K., Ndlela, L., & De la Torre-Roche, R. (2022). Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. ResearchGate. [Link]
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Collin, J. E. (1954). Some Aspects of the Mass Spectra of N-Nitrosamines. ResearchGate. [Link]
-
Agilent Technologies. (2020). Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. [Link]
-
Charrois, J. W., Arend, M. W., Froese, K. L., & Hrudey, S. E. (2004). Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization. Environmental Science & Technology, 38(18), 4835–4841. [Link]
-
Zeng, T., Glover, C. M., & Ishida, K. P. (2022). Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. Environmental Science & Technology, 56(19), 13866–13877. [Link]
-
Becalski, A., Lau, B. P., Lewis, D., & Seaman, S. W. (2013). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 5(11), 2762. [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395–408. [Link]
-
N-Nitroso Tadalafil. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LC-MS Users Forum. [Link]
-
Molnár-Gábor, D., & Kovács, B. (2011). The degradation pathway of simazine. ResearchGate. [Link]
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
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National Center for Biotechnology Information. (n.d.). Simazine. PubChem Compound Database. [Link]
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Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]
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National Institute of Standards and Technology. (n.d.). Simazine. NIST Chemistry WebBook. [Link]
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de Oliveira, A. R. M., & de Andrade, J. B. (2018). Mass spectra and proposed fragments for selected triazine pesticides. ResearchGate. [Link]
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Application Note: High-Sensitivity Chromatographic Separation and Quantification of N-Nitrososimazine in the Presence of Parent Simazine Using GC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the chromatographic separation and quantification of the potential genotoxic impurity (GTI) N-Nitrososimazine from its parent compound, the triazine herbicide simazine. Due to the carcinogenic potential of N-nitrosamines, regulatory bodies mandate strict control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and other regulated products.[1][2] The method described herein utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a technique that provides the necessary selectivity and sensitivity to detect this compound at trace levels.[3][4] We detail a comprehensive protocol, including sample preparation via liquid-liquid extraction (LLE), optimized chromatographic conditions, and MS/MS parameters for unequivocal identification and quantification. This self-validating protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for impurity profiling.
Introduction and Scientific Principles
Simazine [2-chloro-4,6-bis(ethylamino)-1,3,5-triazine] is a widely used herbicide.[5] During its synthesis or under certain environmental conditions, there is a potential for the formation of this compound, a nitrosamine derivative.[6] N-nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, is a significant safety concern.[3][7] The structural similarity between this compound and the parent simazine presents a significant analytical challenge, demanding a chromatographic method with high resolving power and a detection system with exceptional selectivity.
The Rationale for GC-MS/MS
The choice of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is predicated on several key factors:
-
Volatility: Many nitrosamines are volatile or semi-volatile, making them amenable to gas chromatography.[1][8] This allows for efficient separation in the gas phase.
-
Selectivity: A single quadrupole mass spectrometer (GC-MS) may be insufficient to differentiate the target analyte from matrix interferences or the parent compound's fragment ions, especially at trace concentrations. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.[3][9] This process drastically reduces chemical noise and enhances the signal-to-noise ratio.
-
Sensitivity: Genotoxic impurities must be controlled at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the main substance.[1] GC-MS/MS is a proven technique for achieving the ultra-trace detection limits required by regulatory guidelines like the ICH M7.[3]
While Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for nitrosamine analysis, GC-MS/MS is often preferred for more volatile analytes and can sometimes offer simpler sample preparation workflows.[8][10]
The Principle of Separation
The chromatographic separation relies on the slight differences in physicochemical properties between simazine and this compound. The introduction of the nitroso group (-N=O) subtly alters the molecule's polarity and volatility. A mid-polarity GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for resolving these two closely related compounds based on these differences.
Experimental Workflow
The overall analytical procedure is a multi-stage process designed to ensure accuracy and precision from sample handling to final data analysis.
Caption: High-level workflow from sample preparation to final data reporting.
Materials and Reagents
-
Standards: Simazine (≥99% purity), this compound (as available, ≥98% purity), N-Nitrosodimethylamine-d6 (NDMA-d6) for use as an internal standard (ISTD).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or pesticide residue grade.
-
Reagents: Sodium hydroxide (NaOH), Anhydrous sodium sulfate (Na₂SO₄), Reagent-grade water.
-
Consumables: 15 mL glass centrifuge tubes with screw caps, volumetric flasks, autosampler vials (amber glass is recommended to prevent photodegradation of nitrosamines[11]), syringe filters (0.45 µm PTFE).
Detailed Protocols
Protocol 1: Standard and Sample Preparation
Caution: N-nitrosamines are potential carcinogens. Handle these substances with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12]
1. Preparation of Stock Solutions (in Methanol):
- Simazine Stock (1 mg/mL): Accurately weigh 10 mg of simazine standard into a 10 mL volumetric flask and dilute to volume with methanol.
- This compound Stock (100 µg/mL): Accurately weigh 1 mg of this compound standard into a 10 mL volumetric flask and dilute to volume with methanol.
- Internal Standard (ISTD) Stock (100 µg/mL): Prepare a 100 µg/mL solution of NDMA-d6 in methanol.
2. Preparation of Calibration Standards:
- Prepare a series of calibration standards by serial dilution of the this compound stock solution in dichloromethane to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL.
- Spike each calibration standard with the ISTD to a final concentration of 20 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
- Accurately weigh approximately 250 mg of the simazine sample into a 15 mL centrifuge tube.[12]
- Add 5 mL of 1M NaOH solution and vortex for 2 minutes to dissolve the sample.
- Spike the solution with a known amount of ISTD solution (e.g., to achieve a concentration equivalent to 20 ng/mL in the final extract).
- Add 5 mL of dichloromethane, cap the tube tightly, and vortex vigorously for 5 minutes.[12]
- Centrifuge at 4000 rpm for 5 minutes to separate the layers.
- Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
- Transfer the dried organic extract to a new tube and evaporate gently under a stream of nitrogen at ambient temperature to a final volume of approximately 0.5 mL.
- Add dichloromethane to bring the final volume to exactly 1.0 mL.
- Filter the extract through a 0.45 µm PTFE syringe filter into an amber autosampler vial for GC-MS/MS analysis.
Protocol 2: GC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Caption: Chemical structures of the parent simazine and the N-Nitroso impurity.
Table 1: GC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | Mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane) | Provides good resolution for semi-polar compounds like triazines and their derivatives.[3] |
| Injection Mode & Volume | Splitless, 1 µL | Maximizes transfer of trace analytes to the column for enhanced sensitivity.[3] |
| Injector Temperature | 250 °C | Ensures efficient volatilization of analytes without causing thermal degradation. |
| Carrier Gas & Flow | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | A temperature ramp effectively separates analytes based on their boiling points and interaction with the stationary phase. |
| Mass Spectrometer (MS) | ||
| Ion Source Type | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temperature | 230 °C | Standard operating temperature to maintain analyte integrity. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantifying trace analytes in a complex matrix.[4] |
| MRM Transitions | See Table 2 below | Specific precursor-to-product ion transitions are chosen for unequivocal identification and quantification. |
Table 2: Suggested MRM Transitions (To be empirically verified)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 230.1 | 188.1 | 133.1 | Optimize (e.g., 15) |
| Simazine | 201.1 | 186.1 | 132.1 | Optimize (e.g., 20) |
| NDMA-d6 (ISTD) | 80.1 | 46.1 | 64.1 | Optimize (e.g., 12) |
Note: The exact m/z values and collision energies must be optimized on the specific instrument used by infusing a standard solution of each analyte.
System Suitability and Data Analysis
For the method to be considered valid for use, a system suitability test (SST) must be performed prior to sample analysis.
-
Injection Precision: Five replicate injections of a mid-level calibration standard should yield a relative standard deviation (RSD) of ≤15% for the peak areas.
-
Signal-to-Noise (S/N): The S/N ratio for the analyte peak at the Limit of Quantification (LOQ) should be ≥10.
-
Calibration Curve: The calibration curve should have a coefficient of determination (r²) of ≥0.99.[3]
The concentration of this compound in the original sample is calculated using the linear regression equation derived from the calibration curve, correcting for the initial sample weight and final volume.
Expected Results and Performance
This method is designed to achieve a Limit of Quantification (LOQ) for this compound at or below 0.1 ppm (µg/g) in the simazine sample. The chromatographic run should provide baseline separation between the this compound and the significantly more abundant simazine peak.
Table 3: Typical Performance Characteristics
| Parameter | Expected Value |
| Retention Time (this compound) | Analyte specific (e.g., ~12.5 min) |
| Retention Time (Simazine) | Analyte specific (e.g., ~11.8 min) |
| Linearity (r²) | ≥ 0.990 |
| Limit of Quantification (LOQ) | ≤ 0.1 ppm (µg/g) |
| Accuracy (Spike Recovery) | 70 - 130%[11][12] |
| Precision (%RSD) | < 15% at LOQ |
Conclusion
The GC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the separation and quantification of this compound from its parent compound, simazine. The use of liquid-liquid extraction for sample cleanup and tandem mass spectrometry in MRM mode ensures reliable detection at the trace levels required for genotoxic impurity analysis. This method serves as a critical tool for ensuring the safety and quality of products where simazine is used as a raw material or is present in the final formulation.
References
-
Research and Reviews. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis, 12(4). Available at: [Link]
-
ACS Publications. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Available at: [Link]
-
Pharma B Circle. (n.d.). Analytical Research & Development on Genotoxic Impurities. Available at: [Link]
-
PubMed. (1994). Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. Available at: [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]
-
PubMed. (2006). ELISA and HPLC methods for atrazine and simazine determination in trophic chains samples. Available at: [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Available at: [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. Available at: [Link]
-
LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. Available at: [Link]
-
PubMed. (2016). Simultaneous determination of simazine, cyanazine, and atrazine in honey samples by dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. Available at: [Link]
-
MDPI. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 29(1), 245. Available at: [Link]
-
Journal of Food and Drug Analysis. (2004). Determination of simazine residue in sugarcane by application of matrix solid phase dispersion (MSPD) extraction technique. Available at: [Link]
-
ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. Available at: [Link]
-
Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available at: [Link]
-
ResearchGate. (2015). Analytical strategies for genotoxic impurities in the pharmaceutical industry. Available at: [Link]
-
ResearchGate. (2014). Determination of Atrazine and Simazine in Environmental Water Samples by Dispersive Liquid-Liquid Microextraction with High Performance Liquid Chromatography. Available at: [Link]
-
PubMed. (1977). In Vivo Formation of N-nitroso Compounds and Detection of Their Mutagenic Activity in the Host-Mediated Assay. Available at: [Link]
-
Current World Environment. (2013). Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. Available at: [Link]
-
ResearchGate. (2008). (PDF) Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. Available at: [Link]
-
ResearchGate. (2012). Determination of Mesotrione, Simazine and Atrazine by RP-HPLC in Thermal Water, Sediment and Vegetable Samples. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of N-Nitrososimazine
Abstract
The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods.[1][2] N-Nitrosamines are classified as probable human carcinogens, prompting stringent regulatory oversight by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4] This application note presents a comprehensive guide for the identification of N-Nitrososimazine, a potential nitrosamine impurity derived from the triazine herbicide Simazine, utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We provide a detailed protocol, discuss the principles of HRMS for confident structural elucidation, and present a theoretical fragmentation pathway to aid in identification. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and environmental testing sectors.
Introduction: The Challenge of Nitrosamine Impurities
Since 2018, the detection of nitrosamine impurities in various drug products has led to significant regulatory action, including product recalls and market withdrawals.[5] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product through reactions between secondary or tertiary amines and nitrosating agents.[6] The structural diversity of potential nitrosamine impurities, such as this compound, requires analytical techniques that offer both exceptional sensitivity and unequivocal identification.
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for this challenge.[7][8] Unlike nominal mass instruments, HRMS platforms like Orbitrap and Time-of-Flight (TOF) analyzers provide mass measurements with high accuracy (typically < 5 ppm), enabling the determination of elemental compositions and the differentiation of target analytes from isobaric interferences.[5] This capability is critical for avoiding false positives and ensuring the reliability of test results in complex matrices.[5]
This compound: Simazine is a triazine-based herbicide characterized by a 1,3,5-triazine ring and two ethylamino side chains. The secondary amine functionalities within the Simazine structure are susceptible to nitrosation, leading to the formation of this compound. While not a common pharmaceutical-related impurity, its potential presence in environmental samples or as a contaminant from raw materials warrants a robust analytical strategy.
Principle of this compound Identification by LC-HRMS
The identification of this compound relies on a multi-faceted approach grounded in the capabilities of LC-HRMS:
-
Chromatographic Separation: Liquid chromatography separates this compound from the parent compound (Simazine) and other matrix components. This reduces ion suppression and allows for clearer mass spectra.
-
Accurate Mass Measurement: HRMS measures the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) with high precision. By comparing the measured accurate mass to the theoretical exact mass calculated from the elemental formula, a candidate formula can be confidently assigned.
-
Isotopic Pattern Analysis: The high resolution of the mass spectrometer allows for the resolution of the isotopic peaks of the molecule. The measured isotopic pattern, particularly the A+1 and A+2 peaks, is compared to the theoretical pattern for the proposed elemental formula, providing an additional layer of confirmation. The presence of chlorine in this compound results in a characteristic A+2 peak with an intensity of approximately one-third of the monoisotopic peak.
-
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis: The protonated molecule is subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural information, acting as a fingerprint for the molecule. For nitrosamines, a characteristic loss of the nitroso group (•NO, 30 Da) is a common fragmentation pathway.[9][10]
Experimental Protocol
This section details a generalized protocol for the analysis of this compound. Method validation for specific matrices is required.
Materials and Reagents
-
This compound analytical standard: (CAS 6494-81-1)[2]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Mobile Phase Additives: Formic acid (LC-MS grade).
-
Sample Vials: Amber glass vials to protect the light-sensitive nitrosamine.[11]
Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Intermediate Stock Solution (1.0 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Working Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
Sample Preparation (General Guideline)
The goal of sample preparation is to efficiently extract this compound from the matrix while minimizing interferences.[6]
-
Weighing: Accurately weigh approximately 100 mg of the sample (e.g., drug substance, soil) into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of methanol.
-
Homogenization: Vortex the sample for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 4,500 rpm for 15 minutes to pelletize particulates.[12]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.[12]
LC-HRMS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| UHPLC System | Vanquish Horizon or equivalent |
| Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| HRMS System | Orbitrap Exploris 120, Q Exactive, or equivalent Q-TOF |
| Ionization Source | Heated Electrospray Ionization (H-ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Vaporizer Temp. | 320 °C |
| Full MS Scan Range | m/z 50 - 350 |
| Full MS Resolution | 60,000 |
| dd-MS² (TopN) | N=3 |
| Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |
| MS² Resolution | 15,000 |
Data Analysis and Interpretation
Identification of this compound
The unambiguous identification of this compound is based on the following criteria:
-
Retention Time: The retention time of the peak in the sample must match that of the analytical standard within a predefined window.
-
Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ must be within 5 ppm of the theoretical exact mass.
-
Isotopic Pattern: The measured isotopic distribution must match the theoretical distribution for the chemical formula of this compound.
-
MS/MS Fragmentation: The major fragment ions observed in the MS/MS spectrum of the sample must match those of the analytical standard.
Chemical Properties of this compound
To perform the data analysis, the key chemical properties must be known.
-
Simazine Formula: C₇H₁₂ClN₅
-
This compound Formula: C₇H₁₁ClN₆O
-
Theoretical Exact Mass ([M+H]⁺): 231.07048 Da
The exact mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).[12]
Theoretical Fragmentation Pathway
The fragmentation of this compound is predicted to follow pathways characteristic of both nitrosamines and triazine herbicides.[5][9][10] The primary fragmentation is expected to be the loss of the nitroso group (•NO), followed by subsequent losses of the ethyl side chains.
Workflow for this compound Identification
Caption: General workflow for the identification of this compound.
Proposed Fragmentation of this compound
Caption: Theoretical fragmentation pathway of protonated this compound.
Conclusion
The LC-HRMS methodology detailed in this application note provides a robust framework for the confident identification of this compound. The combination of chromatographic separation, high-resolution accurate mass measurement, isotopic pattern analysis, and MS/MS fragmentation offers unparalleled specificity and is essential for meeting the stringent regulatory requirements for nitrosamine impurity analysis. While this document provides a comprehensive starting point, method optimization and validation are critical for each specific application and sample matrix.
References
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods. ResolveMass. [Link]
-
Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]
-
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
Semantic Scholar. (2022). Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. [Link]
-
Microbioz India. (2023). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.com. [Link]
-
Veeprho. (n.d.). N-Nitroso Simazine | CAS 6494-81-1. Veeprho.com. [Link]
-
ResearchGate. (2025). Some Aspects of the Mass Spectra of N-Nitrosamines. [Link]
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. EMA.europa.eu. [Link]
-
National Pharmaceutical Regulatory Agency Malaysia. (n.d.). Guideline on Control of Nitrosamine Impurities in Pharmaceutical Products. NPRA.gov.my. [Link]
-
Canadian Science Publishing. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. [Link]
-
University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
ResearchGate. (n.d.). Mass spectra and proposed fragments for selected triazine pesticides. [Link]
-
ResearchGate. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Nitrososimazine Analysis by LC-MS/MS
Introduction: The Challenge of N-Nitrososimazine Analysis
This compound is the N-nitroso derivative of simazine, a widely used triazine herbicide. Like many N-nitrosamines, it is of significant concern due to its potential carcinogenicity.[1] Regulatory bodies worldwide require sensitive and accurate monitoring of such impurities in environmental, food, and pharmaceutical samples.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this task due to its high sensitivity and selectivity.[2][3] However, the accuracy of LC-MS/MS quantification is frequently compromised by a phenomenon known as the "matrix effect."
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often undetected, components present in the sample matrix.[4] This interference, particularly prevalent in electrospray ionization (ESI), can lead to ion suppression (signal decrease) or ion enhancement (signal increase), ultimately compromising the accuracy, precision, and sensitivity of the analysis.[5][6][7] This guide provides troubleshooting strategies and detailed protocols to identify, mitigate, and overcome matrix effects in your this compound analysis.
Troubleshooting & Method Optimization
This section is designed as a series of question-and-answer troubleshooting guides to address specific issues encountered during method development and routine analysis.
Q1: My results are inconsistent. How do I know if matrix effects are the cause?
A1: Initial Diagnosis
Before performing specific experiments, certain signs in your data strongly suggest the presence of matrix effects. If you observe one or more of the following, a quantitative assessment is warranted:
-
Poor Reproducibility: Replicate injections of the same prepared sample yield highly variable peak areas (%RSD > 15%).
-
Inaccurate Recovery: Spike-and-recovery experiments consistently yield results significantly outside the acceptable range of 70-120%.[8]
-
Non-Linearity: Calibration curves prepared in a neat (clean) solvent are linear, but the response for matrix-containing samples falls off the curve.
-
Shifting Retention Times: Inconsistent retention times for your analyte can indicate that matrix components are affecting the column chemistry or causing column overload.
If these symptoms are present, the next step is to perform a direct, quantitative assessment.
Q2: How can I quantitatively measure the extent of matrix effects in my assay?
A2: Performing a Quantitative Matrix Effect Assessment
To confirm and quantify the impact of your sample matrix, a post-extraction spike experiment is the standard approach. This procedure isolates the effect on ionization from other factors like extraction recovery.
Experimental Protocol: Matrix Effect (ME) Calculation
-
Prepare a Blank Matrix Extract: Process a sample known to be free of this compound (a "blank" matrix) using your complete sample preparation procedure. This final, cleaned-up solution is your Blank Matrix Extract.
-
Prepare Sample Set A (Post-Spike): Take an aliquot of the Blank Matrix Extract and spike it with a known concentration of this compound standard (e.g., a mid-point concentration from your calibration curve).
-
Prepare Sample Set B (Neat Standard): Prepare a standard of this compound at the exact same final concentration as Set A, but use your initial mobile phase composition or reconstitution solvent as the diluent.
-
LC-MS/MS Analysis: Inject both Set A and Set B samples (n≥3) into the LC-MS/MS system using identical conditions.
-
Calculate the Matrix Effect: Use the following formula to determine the percentage of ion suppression or enhancement:
ME (%) = [ (Peak Area in Set A) / (Peak Area in Set B) - 1 ] * 100
Interpretation of Results:
-
ME ≈ 0% (-20% to +20%): The matrix effect is likely negligible.
-
ME < -20%: Significant ion suppression is occurring.
-
ME > +20%: Significant ion enhancement is occurring.
Q3: My analysis shows significant ion suppression. What sample preparation strategies can I use to fix this?
A3: Mitigating Matrix Effects Through Sample Cleanup
The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source. The choice of technique depends on the complexity of the matrix and the properties of this compound.
Strategy 1: Simple Dilution
For moderately complex matrices, a simple dilution of the final extract (e.g., 10-fold) can reduce the concentration of interfering compounds, thereby mitigating their suppressive effects.
-
Pros: Fast and easy.
-
Cons: Dilutes the target analyte, potentially compromising the limit of quantification (LOQ). This approach is only viable if your instrument has sufficient sensitivity to detect the diluted analyte.
Strategy 2: Solid-Phase Extraction (SPE)
SPE is a powerful and widely used technique for cleaning up extracts from environmental and biological samples.[9][10] For this compound, which is derived from a moderately polar triazine herbicide, a polymeric reversed-phase or a mixed-mode cation exchange sorbent is a good starting point.[11]
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent).
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of reagent water, without allowing the sorbent to go dry.
-
Sample Loading: Acidify the water sample (e.g., to pH 3 with formic acid). Pass the sample (e.g., 100 mL) through the cartridge at a slow, steady flow rate (~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 5-10 mL of methanol or acetonitrile into a collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of mobile phase.
Strategy 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, QuEChERS is excellent for complex matrices like soil, herbs, and food products.[12][13][14] It involves a two-step process: a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if soil is dry) and 10 mL of acetonitrile.
-
Add a salt packet (e.g., containing magnesium sulfate and sodium acetate) to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge at >3000 RCF for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.
-
Shake for 30 seconds and centrifuge at >3000 RCF for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis, possibly after a dilution step.
| Technique | Principle | Best For | Pros | Cons | Reference |
| Dilution | Reduces concentration of both analyte and interferences. | Low-to-moderately complex matrices; high-sensitivity instruments. | Very fast, simple, cheap. | Reduces analyte signal, may not reach required LOQ. | |
| SPE | Differential partitioning of analyte and interferences between a solid sorbent and liquid phase. | Aqueous samples (water, beverages), biological fluids. | High selectivity, excellent cleanup, concentration of analyte. | More time-consuming, requires method development. | [9][11] |
| QuEChERS | Acetonitrile extraction with salting-out, followed by dispersive SPE cleanup. | Complex solid matrices (food, soil, tissue). | Fast, effective for wide range of analytes, high throughput. | Less selective than traditional SPE, extracts can still be "dirty". | [12][13][15] |
Q4: My sample prep helps, but isn't perfect. How can I compensate for the remaining matrix effects?
A4: Using Calibration and Internal Standard Strategies
When sample cleanup alone is insufficient, the next step is to use a strategy that corrects for the unavoidable signal suppression or enhancement.
Strategy 1: Matrix-Matched Calibration
This approach involves preparing your calibration standards in a blank matrix extract that is assumed to be free of this compound.[16] By doing this, both the standards and the unknown samples experience the same degree of ionization suppression or enhancement, leading to more accurate quantification.
-
Pros: Can be very effective at correcting for consistent matrix effects.
-
Cons: Requires a reliable source of a representative blank matrix. It is laborious, especially if analyzing samples from diverse matrix types (e.g., different types of soil or food).[16]
Strategy 2: Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the gold standard for correcting matrix effects in LC-MS/MS.[17][18] A SIL-IS is a version of the target analyte (e.g., this compound-d4) where one or more atoms have been replaced with a heavy stable isotope (e.g., ²H, ¹³C, ¹⁵N).
-
Mechanism: The SIL-IS is chemically almost identical to the native analyte. It co-elutes from the LC column and experiences the exact same ionization suppression or enhancement.[17] Because the mass spectrometer can distinguish between the light (analyte) and heavy (IS) versions, quantification is based on the ratio of their peak areas. This ratio remains stable even if the absolute signal of both compounds is suppressed.
-
Implementation: A known amount of the SIL-IS is added to every sample, standard, and blank at the very beginning of the sample preparation process.
-
Pros: Corrects for matrix effects, variability in extraction recovery, and injection volume. Provides the most accurate and precise data.
-
Cons: Requires the availability of a specific SIL-IS, which may require custom synthesis and can be expensive.[19]
Frequently Asked Questions (FAQs)
Q: What exactly is this compound? A: this compound is a potential N-nitroso impurity of Simazine. Simazine (C₇H₁₂ClN₅) is a triazine-class herbicide. The formation of an N-nitroso derivative involves the replacement of a hydrogen atom on one of the amine groups with a nitroso (-N=O) group.
Q: What are the likely MRM (Multiple Reaction Monitoring) transitions for this compound? A: Based on its structure, the protonated molecule [M+H]⁺ for this compound (C₇H₁₁ClN₅O) would have an m/z of approximately 232.1. Common fragmentation pathways for nitrosamines involve the neutral loss of the nitroso group (-NO) or other characteristic fragments. A good starting point for method development would be:
-
Precursor Ion (Q1): m/z 232.1
-
Potential Product Ions (Q3):
-
m/z 202.1 (Loss of -NO)
-
Other fragments resulting from the cleavage of the triazine ring or alkyl chains. These transitions must be empirically optimized on your specific instrument.
-
Q: My LC separation is poor. Can improving chromatography help with matrix effects? A: Absolutely. Matrix effects are most severe when interfering compounds co-elute with the analyte of interest.[7] By improving chromatographic resolution, you can separate this compound from the matrix components causing ion suppression. Consider the following:
-
Change Column Chemistry: If you are using a standard C18 column, try a column with a different selectivity, such as a PFP (Pentafluorophenyl) phase, which offers alternative interactions.[3]
-
Modify Mobile Phase/Gradient: Adjusting the organic modifier, pH, or the slope of your gradient can significantly alter selectivity and move your analyte peak away from interferences.
-
Use a Smaller Particle Column (UHPLC): Ultra-high-performance liquid chromatography systems use columns with smaller particles (<2 µm) to provide much sharper peaks and higher resolution, increasing the likelihood of separating the analyte from interferences.
Q: Is ESI the only ionization option? Would APCI be better? A: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because its mechanism relies on charge competition in evaporating droplets.[5] APCI, which uses a gas-phase ionization mechanism, can be less affected by non-volatile matrix components. While ESI is often suitable for nitrosamine analysis, if you have an APCI source available and are facing intractable ion suppression with ESI, it is a worthwhile option to test.
References
-
Mastovska, K., & Lehotay, S. J. (2005). Combination of Analyte Protectants to Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, 77(24), 8129–8137. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved January 14, 2026, from [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
-
Rutkowska, E., Łozowicka, B., & Kaczyński, P. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry, 280, 90-98. [Link]
-
SpectraLab Scientific Inc. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved January 14, 2026, from [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved January 14, 2026, from [Link]
-
Waters Corporation. (2012). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Application Note. [Link]
-
Walter, T. H., Blaze, M. T., & Boissel, C. (2016). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 30(10), 1245–1252. [Link]
-
Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Request PDF. [Link]
-
Academy of Sciences Malaysia. (2020). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Sains Malaysiana, 49(8), 1837-1845. [Link]
-
Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
López-Blanco, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(19), 6285. [Link]
-
Zhang, Y., et al. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry, 63(43), 9495–9503. [Link]
-
Taylor & Francis Online. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 45(3), 230-243. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, J., et al. (2023). Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix. Food Chemistry, 405(Pt A), 134755. [Link]
-
Journal of Chromatographic Science. (2008). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography. [Link]
-
Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803-812. [Link]
-
ResearchGate. (2020). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Request PDF. [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved January 14, 2026, from [Link]
-
Li, Y., et al. (2025). Determination of triazine herbicides from water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC. Food Chemistry, 468, 142430. [Link]
-
Bhandare, S. D., & Gangu, S. (2024). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Organic & Medicinal Chemistry International Journal, 12(3). [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved January 14, 2026, from [Link]
-
Li, Q., et al. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (n.d.). Procedures commonly used to prepare water samples for triazine analysis. Retrieved January 14, 2026, from [Link]
-
N-Nitrosamine Impurities Forum. (2025). Nitrosamine internal standards - what should be taken into consideration? Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. Request PDF. [Link]
-
ResearchGate. (2008). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. [Link]
-
ORBi. (2023). In-silico-assisted development of LC-MS/MS methods for the determination of 17 N-nitrosamines in a drug matrix. [Link]
-
Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. Consumables Workflow Ordering Guide. [Link]
-
LCGC International. (2025). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. [Link]
-
Agilent Technologies. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. [Link]
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Improving the limit of detection for N-Nitrososimazine in soil extracts
Technical Support Center: N-Nitrososimazine Analysis in Soil
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and professionals in environmental and drug development fields who are tackling the challenge of detecting trace levels of this compound in complex soil matrices. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. The analysis of nitrosamines at part-per-trillion levels is inherently difficult, limited by sample preparation, instrument sensitivity, and matrix interference.[1][2] This guide consolidates field-proven insights and best practices to help you improve your limit of detection and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in soil critical? this compound is a nitrosamine derivative of the herbicide Simazine. Like many N-nitrosamines, it is classified as a probable human carcinogen.[3] Its presence in soil can result from the degradation of the parent herbicide in the presence of nitrosating agents (like nitrites), posing a risk of groundwater contamination and entry into the food chain. Therefore, sensitive and accurate detection at trace levels is crucial for environmental monitoring and human health risk assessment.
Q2: What do "Limit of Detection (LOD)" and "Limit of Quantification (LOQ)" signify in this context? The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from background noise, but not necessarily quantified with accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.[4][5] For regulatory and safety purposes, analytical methods must achieve an LOQ at or below the established acceptable intake limits or action levels.[6]
Q3: What are the primary challenges in achieving a low limit of detection for this compound in soil? Analyzing this compound in soil presents several significant hurdles:
-
Extremely Low Concentrations: Target detection levels are often in the parts-per-trillion (ppt) or low parts-per-billion (ppb) range, requiring highly sensitive instrumentation.[1][7]
-
Complex Soil Matrix: Soil is a highly complex mixture of organic matter, minerals, and other pollutants. These components can co-extract with the analyte and cause significant matrix effects , primarily signal suppression, during analysis.[1][8][9]
-
Analyte Stability: N-nitrosamines are notoriously sensitive to light, which can cause photolytic decomposition.[10] There is also a risk of artificial formation during sample preparation if precursors are present.[1][7]
-
Method Variability: The lack of globally standardized methods can lead to variability in results between laboratories.[1]
Q4: Which analytical techniques are most suitable for this analysis? Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[5][11][12] It allows for the specific detection of this compound even in complex matrices by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, or MRM). Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often detailed in EPA methods, but may require derivatization or be susceptible to thermal degradation of the analyte.[10][13]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Analyte Signal Intensity
Q: My this compound peak is very small or undetectable, even when I expect it to be present. How can I improve its signal?
This is a classic sensitivity problem. The solution involves a systematic approach to enhance the analyte signal relative to the background noise.
Root Causes & Solutions:
-
Insufficient Sample Concentration: The most direct way to increase signal is to concentrate the analyte from a larger starting sample.
-
Solution: Implement a Solid-Phase Extraction (SPE) step. SPE not only cleans the sample but also allows you to elute the analyte into a much smaller volume, achieving a significant concentration factor.[3][14] For example, extracting a 10g soil sample and concentrating the final eluate to 1 mL achieves a 10-fold concentration. Evaporating the eluate to dryness under a gentle stream of nitrogen and reconstituting in a smaller volume (e.g., 100-200 µL) can further enhance concentration.[3][8]
-
-
Suboptimal Mass Spectrometry Conditions: The mass spectrometer settings directly control ionization efficiency and detection.
-
Solution: Optimize your ion source parameters. For LC-MS/MS, carefully tune the spray voltage, gas flows, and source temperature.[15][16] While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for certain nitrosamines and should be considered.[12][17] Ensure you are using optimized Multiple Reaction Monitoring (MRM) transitions for this compound for maximum specificity and sensitivity.[12]
-
-
Poor Chromatographic Peak Shape: Broad, tailing peaks are shorter in height and harder to distinguish from noise, effectively raising the detection limit.
-
Solution: Re-evaluate your LC method. Ensure the mobile phase is compatible with your analyte and column. Small, polar molecules like some nitrosamines can be challenging to retain on standard C18 columns.[17] Consider a column with a different stationary phase (e.g., F5) or using additives like ammonium formate in the mobile phase to improve peak shape and retention.[4][18]
-
Decision Workflow: Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor and Inconsistent Analyte Recovery
Q: My quantitative results are inconsistent, and recovery experiments show significant loss of this compound. What's going wrong?
This points to problems in your sample preparation and extraction workflow. The goal is to efficiently move the analyte from the solid soil matrix into your final liquid sample while leaving interferences behind.
Root Causes & Solutions:
-
Inefficient Initial Extraction: The analyte is not being effectively removed from the soil particles.
-
Solution: Optimize the extraction solvent and technique. A solvent or solvent mixture with appropriate polarity is key. For solid samples, techniques like ultrasonic extraction (sonication) or mechanical shaking are used to enhance the extraction efficiency by breaking down the sample matrix.[19] Ensure the pH of your extraction solvent is appropriate; nitrosamines are generally extracted under neutral pH conditions.[13]
-
-
Analyte Loss During Cleanup/Concentration: The analyte is being lost during SPE or solvent evaporation steps.
-
Solution:
-
SPE: Ensure the chosen SPE sorbent has a strong affinity for this compound. A mismatch can lead to the analyte passing through during the loading or washing steps. Conversely, the elution solvent must be strong enough to release the analyte from the sorbent.[3] Perform experiments to check for analyte breakthrough in the waste fractions.
-
Evaporation: this compound, like other smaller nitrosamines, can be volatile.[17] Aggressive heating or high nitrogen flow during solvent evaporation can lead to significant losses. Evaporate gently at a controlled temperature (e.g., 30-40°C).
-
-
-
Analyte Degradation: The compound is breaking down during the process.
-
Solution: Protect your samples from light at all stages by using amber vials or wrapping glassware in foil.[10] Store extracts at refrigerated temperatures (e.g., 4°C) and analyze them as quickly as possible.[13] To prevent artificial formation of nitrosamines, which can skew results, consider adding an inhibitor like ascorbic acid during the initial extraction step if precursors are suspected to be present.[7]
-
Issue 3: Suspected Matrix Effects Compromising Quantification
Q: My calibration curve is non-linear, and I get different results for the same sample on different days. How do I manage matrix effects?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[8] This is arguably the biggest challenge in soil analysis.
Root Causes & Solutions:
-
Confirmation of Matrix Effects: First, you must confirm that matrix effects are indeed the problem.
-
Solution: Perform a post-extraction spike experiment.[8] This involves comparing the peak area of a standard spiked into a blank soil extract versus the peak area of the same standard in a clean solvent. A significant difference (e.g., >15-20%) confirms the presence of ion suppression or enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best defense is a cleaner sample. Use a more rigorous SPE cleanup protocol. This could involve using multiple sorbents (e.g., C18 followed by graphitized carbon) to remove a wider range of interferences.[3]
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the co-eluting matrix components that cause suppression.[12][17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8] A SIL-IS for this compound will behave almost identically to the native analyte during extraction, chromatography, and ionization. Any signal suppression or enhancement that affects the analyte will also affect the SIL-IS, allowing for an accurate ratio-based quantification that corrects for these variations.
-
Key Experimental Protocols
Protocol 1: Soil Extraction and SPE Cleanup
This protocol provides a generalized workflow. It must be optimized and validated for your specific soil type and instrumentation.
1. Soil Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or methylene chloride).
-
Spike with your internal standard solution if available.
-
Cap tightly and shake vigorously on a mechanical shaker for 30 minutes or sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid material.[19]
-
Carefully decant the supernatant (the liquid extract) into a clean tube.
2. Solid-Phase Extraction (SPE) Cleanup & Concentration:
-
Conditioning: Condition an SPE cartridge (see Table 1 for options) by passing 5 mL of elution solvent (e.g., methanol), followed by 5 mL of reagent water. Do not let the cartridge go dry.
-
Loading: Load the soil extract from step 1.6 onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5-10 mL of a strong solvent (e.g., methanol or methylene chloride).[8] Collect the eluate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.[8]
| SPE Sorbent Type | Primary Interaction Mechanism | Use Case for Nitrosamine Analysis |
| Coconut Charcoal | Adsorption (hydrophobic and polar) | Broad-spectrum retention; used in EPA Method 521.[14][20] |
| C18 (Reversed-Phase) | Hydrophobic (non-polar) | Good for retaining moderately non-polar nitrosamines from aqueous extracts.[3] |
| Graphitized Carbon Black (GCB) | Adsorption (hydrophobic and pi-pi) | Effective at removing pigments and other organic interferences.[21] |
| Primary Secondary Amine (PSA) | Normal Phase / Weak Anion Exchange | Removes fatty acids, organic acids, and some sugars.[3] |
| Table 1: Common SPE Sorbents for Nitrosamine Cleanup. |
Protocol 2: Recommended LC-MS/MS Parameters
These are starting parameters and require optimization.
| Parameter | Typical Setting | Rationale / Comment |
| LC Column | C18 or F5, <3 µm particle size | C18 is a good starting point; F5 can offer alternative selectivity.[5][22] |
| Mobile Phase A | Water + 0.1% Formic Acid or 2-10mM Ammonium Formate | Acid or buffer improves ionization and peak shape.[4][22] |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic solvent for gradient elution.[22] |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Injection Volume | 2 - 10 µL | Larger volumes can increase sensitivity but may degrade peak shape. |
| Ionization Mode | ESI (+) or APCI (+) | ESI is common; APCI can be less susceptible to matrix effects.[12][17] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific ion transitions.[12] |
| Table 2: Starting Parameters for LC-MS/MS Method Development. |
Overall Analytical Workflow
Sources
- 1. Environmental Nitrosamines: Sources, Analysis Challenges & Testing Methods | LGC Standards [lgcstandards.com]
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- 22. lcms.cz [lcms.cz]
Troubleshooting peak tailing and asymmetry in N-Nitrososimazine chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Nitrososimazine chromatography. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the analysis of this compound, with a particular focus on peak tailing and asymmetry. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
Peak tailing for this compound, a compound with basic functional groups, is most commonly caused by secondary interactions with the stationary phase in reversed-phase liquid chromatography (RPLC).[1][2] The primary culprit is the interaction between the basic amine groups on the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4]
These silanol groups can become ionized (negatively charged) at mobile phase pH levels above approximately 3.0, leading to strong ionic interactions with the positively charged analyte.[1][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a portion of the analyte molecules being retained longer, causing the characteristic peak tail.[1][2]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[6][7] Its effect is twofold: it influences the ionization state of the analyte and the surface charge of the silica stationary phase.
-
Analyte Ionization: this compound is a basic compound. At a low pH, its amine functional groups will be protonated, carrying a positive charge.
-
Stationary Phase Ionization: The silanol groups on the silica surface are acidic. At a low pH (typically below 3), they are predominantly in their neutral, protonated form (Si-OH). As the pH increases, they begin to deprotonate, creating negatively charged silanate groups (Si-O⁻).[1][8]
The strong interaction leading to peak tailing occurs between the positively charged this compound and the negatively charged silanate groups.[4] By lowering the mobile phase pH, the ionization of the silanol groups is suppressed, minimizing these unwanted secondary interactions and resulting in a more symmetrical peak.[1][3][5]
Troubleshooting Guides
Problem 1: Persistent Peak Tailing Despite Using a Standard C18 Column
You are observing a tailing factor (Tf) greater than 1.5 for your this compound peak, even after ensuring your system is functioning correctly.
This issue points directly to secondary chemical interactions between the this compound analyte and the stationary phase. Standard, older Type A silica columns often have a higher concentration of accessible, acidic silanol groups and trace metal impurities, which can exacerbate these interactions.[3][4]
Caption: Workflow for addressing this compound peak tailing.
1. Mobile Phase pH Optimization:
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Protocol:
-
Prepare your aqueous mobile phase (e.g., water or buffered solution).
-
Add a volatile acid, such as 0.1% formic acid or 0.1% acetic acid, to the aqueous component.[5][9] This will typically adjust the pH to a range of 2.7-3.2, which is effective at protonating the silanol groups.[9]
-
Ensure the pH is measured before mixing with the organic solvent.[7]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
Expected Outcome: A significant reduction in peak tailing and an improved asymmetry factor. Lowering the mobile phase pH from 7.0 to 3.0 has been shown to reduce the asymmetry factor of basic compounds substantially.[1]
2. Incorporate Mobile Phase Additives:
-
Objective: To either mask the silanol groups with a competing base or to use buffer salts to maintain a consistent low pH and ionic strength.
-
Protocol Options:
-
Buffer Salts (LC-MS Compatible): Add 2-10 mM of ammonium formate or ammonium acetate to your acidified aqueous mobile phase.[2][5] The ammonium ions can interact with the ionized silanols, effectively shielding them from the this compound analyte.[2]
-
Competing Base (For UV Detection): Historically, a competing base like triethylamine (TEA) was added to the mobile phase at concentrations around 20 mM. TEA, being a strong base, preferentially interacts with the acidic silanol sites. However, modern, high-purity columns have made this approach less necessary.[5]
-
-
Expected Outcome: Further improvement in peak symmetry. Buffer salts can significantly reduce silanol interactions.[2]
3. Select an Appropriate Column:
-
Objective: To use a stationary phase with minimal active silanol sites.
-
Recommendations:
-
End-Capped Columns: Choose columns that are "end-capped." This is a process where the manufacturer reacts the residual silanol groups with a small silylating agent (like trimethylsilyl chloride) to make them inert.[5][10] While not 100% effective, it significantly reduces the number of available silanol groups.[1]
-
High-Purity, Type B Silica Columns: Modern columns are typically made from high-purity "Type B" silica, which has a much lower content of trace metals.[3][4] Metal impurities can increase the acidity of nearby silanol groups, worsening peak tailing.[3]
-
Alternative Stationary Phases: For very challenging separations, consider columns with hybrid particle technology or non-silica-based packings (e.g., polymeric).[3]
-
-
Expected Outcome: A robust method with excellent peak shape for this compound. Using a base-deactivated or end-capped column is a proactive way to prevent peak tailing from secondary interactions.[5]
Problem 2: All Peaks in the Chromatogram, Including this compound, are Tailing or Fronting
You notice that not only your analyte of interest but all peaks in the chromatogram are exhibiting poor shape.
When all peaks are affected similarly, the issue is likely a physical or "extra-column" problem rather than a chemical interaction specific to one analyte.[11][12] This points to a disruption in the flow path either before or at the very beginning of the column.[11]
Caption: Workflow for addressing universal peak shape problems.
1. Inspect for Column Bed Deformation:
-
Cause: A void or channel can form at the head of the column due to pressure shocks, use at inappropriate pH, or general aging.[1][13] This creates a non-uniform flow path, leading to peak distortion.[14]
-
Protocol:
-
Carefully disconnect the column from the detector and injector.
-
Visually inspect the inlet of the column bed. If a void or depression is visible, the column is compromised.
-
Solution: Replace the column. In some cases, repacking a void can be attempted, but replacement is often the most reliable solution.[5]
-
2. Check for a Blocked Inlet Frit:
-
Cause: Particulate matter from the sample, mobile phase, or wear from system components (like pump seals) can accumulate on the inlet frit.[11] This partial blockage distorts the sample band as it enters the column, affecting all peaks.[11]
-
Protocol:
-
Disconnect the column from the detector.
-
Reverse the column direction and connect the original outlet to the injector.
-
Flush the column to waste with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate. This can dislodge particulates from the frit.
-
If backflushing does not resolve the issue, the frit may need to be replaced (if the column design allows), or the entire column may need replacement.
-
-
Prevention: Always use an in-line filter before the column and ensure samples are filtered to prevent frit blockage.[12]
3. Minimize Extra-Column Volume:
-
Cause: Excessive volume between the injector and detector, outside of the column itself, can lead to peak broadening and tailing.[5] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length.
-
Protocol:
-
Review all tubing connections between the autosampler, column, and detector.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches or smaller) where possible.[15]
-
Keep tubing lengths as short as is practical.
-
Ensure all fittings are correctly made (e.g., ferrules are set at the proper depth) to avoid creating small dead volumes.
-
Data Summary Table
The following table summarizes the impact of different troubleshooting strategies on peak asymmetry for a typical basic compound.
| Strategy | Condition | Expected Asymmetry Factor (As) | Primary Mechanism of Improvement |
| Mobile Phase pH | pH 7.0 | > 2.0 | - |
| pH 3.0 (e.g., 0.1% Formic Acid) | 1.2 - 1.5 | Suppresses ionization of silanol groups.[1][5] | |
| Mobile Phase Additive | 10 mM Ammonium Formate (at pH 3.0) | 1.1 - 1.3 | Masks residual ionized silanols.[2] |
| Column Technology | Standard C18 (Type A Silica) | > 1.8 | - |
| End-Capped, High-Purity C18 (Type B) | 1.0 - 1.4 | Reduces the number of active silanol sites.[3][5] |
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubMed. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. [Link]
-
HELIX Chromatography. Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Dwight R. Stoll. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
PubMed. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. [Link]
-
ResearchGate. Recovery of each N-nitrosamine at different pH values (25°C). [Link]
-
ResearchGate. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]
-
LCGC International. Peak Fronting, Column Life and Column Conditioning. [Link]
-
Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
-
LCGC International. Peak Fronting, Column Life, and Column Conditioning By Ryan D. Morrison and John W. Dolan. [Link]
-
Analytical Methods (RSC Publishing). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. [Link]
-
ResearchGate. Analysis of nine nitrosamines in water by combining automated solid-phase extraction with high-performance liquid chromatography-atmospheric pressure chemical ionisation tandem mass spectrometry. [Link]
-
Lab-Tools. How to Fix Asymmetrical Chromatography Peaks. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Chromatography Online. High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. [Link]
-
ACS Publications. Dynamic effect of secondary equilibria in reversed-phase chromatography. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
International Labmate Ltd. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]
-
Impactfactor. New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. [Link]
-
YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Cytiva. How to fix asymmetrical chromatography peaks?. [Link]
-
ResearchGate. (PDF) New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. [Link]
-
Chrom Tech, Inc.. What Causes Peak Tailing in HPLC?. [Link]
-
LCGC International. But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. chromatographytoday.com [chromatographytoday.com]
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- 15. chromtech.com [chromtech.com]
Addressing the instability of N-Nitrososimazine during sample preparation
Welcome to the technical support center for N-Nitrososimazine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the quantification of this specific nitrosamine impurity. The inherent instability of this compound can lead to significant analytical variability, including poor recovery and false-positive results. This document provides in-depth, cause-and-effect troubleshooting advice and validated protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical issue?
This compound is an N-nitroso derivative of Simazine, a triazine-class herbicide. Like other N-nitrosamines, it is classified as a probable human carcinogen, making its presence in pharmaceuticals and other consumer products a significant safety concern.[1][2] Regulatory agencies have established stringent acceptable intake limits, often in the nanogram-per-day range, which necessitates highly sensitive and accurate analytical methods for its detection.[2]
The core analytical challenge stems from the compound's chemical structure, specifically the N-nitroso group (N-N=O), which is susceptible to cleavage under various environmental conditions. This instability during sample preparation can lead to artificially low quantification (due to degradation) or, conversely, artificially high results (due to in-situ formation), compromising product safety assessments and leading to unnecessary regulatory actions.[3][4]
Q2: What are the primary factors that cause this compound to degrade during sample preparation?
The degradation of this compound is primarily driven by three factors: pH, light, and temperature. Understanding these pathways is the first step toward mitigating analytical failure.
-
Acidic Conditions: N-nitrosamines are notoriously unstable in acidic environments.[2][5] Protons (H+) can catalyze the cleavage of the fragile N-N bond, leading to the loss of the nitroso group and degradation of the target analyte. This is a common issue as many sample extraction protocols for pharmaceutical analysis utilize acidic conditions to achieve desired solubility and chromatographic performance.
-
Photolytic Degradation (Light Exposure): The N-N bond in this compound can absorb UV radiation, leading to homolytic cleavage (photolysis).[4][6] Exposure to direct sunlight or even standard laboratory lighting can be sufficient to cause significant analyte loss over time.
-
Thermal Degradation: Elevated temperatures accelerate the rate of chemical degradation.[4] Common laboratory procedures such as sonication for sample dissolution can generate localized heat, contributing to the decomposition of thermally labile compounds like this compound.[7]
Q3: What is "artifactual formation," and how does it cause false-positive results?
Artifactual formation is the unintentional synthesis of an analyte during the process of analysis. This is a major concern in nitrosamine testing and a primary cause of false positives.[7][8] It occurs when the necessary chemical precursors are present in the sample matrix and the analytical conditions promote their reaction.
For this compound, the precursors are:
-
An amine source: The drug substance or an impurity with a secondary amine moiety, such as residual Simazine.
-
A nitrosating agent: Most commonly, trace amounts of nitrites (NO₂⁻) present in excipients, reagents, or even the water used for sample preparation.[9]
When a sample containing these precursors is subjected to acidic conditions during extraction, the nitrites are converted to nitrous acid (HNO₂), a potent nitrosating agent. This nitrous acid can then react with the amine to form this compound in the vial, leading to its detection even if it was not present in the original product.[1][2]
Caption: Workflow of artifactual this compound formation during analysis.
Troubleshooting Guide
Problem 1: I am observing low or inconsistent recovery of this compound.
This is a classic symptom of analyte degradation during your sample preparation workflow.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Acidic Extraction Conditions | Rationale: As established, acidic pH catalyzes the cleavage of the N-N bond. If your diluent or extraction solvent is acidic (e.g., containing formic or acetic acid), you are likely degrading the analyte before injection. Solution: Switch to a neutral or slightly alkaline diluent. A common and effective choice is a buffered solution at pH 7 or a dilute solution of ammonium hydroxide or ammonium bicarbonate in an organic/aqueous mixture.[10] This neutralizes any residual acids and maintains a stable environment for the N-nitrosamine. |
| Photodegradation from Lab Lighting | Rationale: The energy from UV and visible light, particularly in the 230-350 nm range, is sufficient to break the N-N bond.[4][6] Samples left on a benchtop under ambient light can experience significant degradation in a matter of hours. Solution: Implement strict light protection measures. Use amber glass vials and volumetric flasks for all sample and standard preparations. If amberware is unavailable, wrap glassware in aluminum foil. Minimize the time samples are exposed to light before analysis. |
| Thermal Degradation During Dissolution | Rationale: Heat accelerates degradation kinetics.[4] While sonication is effective for dissolving samples, prolonged exposure or high-energy sonicators can significantly raise the sample temperature.[7] Solution: Control the temperature during sonication. Place sample vials in a cold water bath or an ice bath during the sonication process. Use shorter sonication cycles with intermittent cooling periods instead of one long cycle. |
Problem 2: My analysis indicates the presence of this compound, but I suspect a false positive.
This strongly suggests that artifactual formation is occurring during your sample preparation.
| Potential Cause | Scientific Rationale & Recommended Solution |
| In-situ Nitrosation Reaction | Rationale: The combination of an amine precursor (Simazine) and a nitrosating agent (nitrite) under acidic conditions is the primary driver for false positives.[7][8] The analytical method itself is creating the impurity it is designed to detect. Solution: Add a nitrite scavenger to your sample diluent. Scavengers are compounds that react with and neutralize nitrosating agents much faster than the amine precursor can. • Ascorbic Acid (Vitamin C): A highly effective scavenger in aqueous solutions. • α-Tocopherol (Vitamin E): Effective in more organic-rich solutions.[8] By adding a scavenger at the very beginning of your sample preparation, you eliminate the nitrosating agent and prevent the artifactual reaction from occurring. See Protocol 2 for an implementation guide. |
| External Contamination | Rationale: Nitrosamines can be present as contaminants in laboratory materials. Sources can include plastic consumables, solvents, and even the air.[7][11] Solution: Conduct a thorough blank analysis of all your materials. Test your extraction solvents, filters (e.g., PVDF, PTFE), vials, and caps to ensure they are not leaching nitrosamines. Avoid using rubber or elastomeric materials, which can be a source of contamination.[7] |
Data Summary & Key Parameters
The following table summarizes the key factors and recommended control strategies for robust this compound analysis.
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | High degradation rate under acidic conditions (pH < 6).[2] | Use neutral or slightly alkaline (pH 7-9) diluents. Buffer the sample matrix. |
| Light | Photolytic cleavage of the N-N bond by UV/visible light.[4][6] | Use amber glassware or foil-wrapped vials. Minimize light exposure. |
| Temperature | Increased degradation rate at elevated temperatures.[4][7] | Perform extractions at controlled room temperature or below (e.g., using an ice bath). |
| Nitrosating Agents | React with amine precursors to cause artifactual formation.[8][9] | Add a nitrite scavenger (e.g., Ascorbic Acid) to the sample diluent. |
| Oxygen | Can participate in oxidative degradation pathways.[4] | While less critical than other factors, preparing samples fresh and analyzing promptly is recommended. |
Validated Experimental Protocols
Protocol 1: Recommended Sample Preparation for this compound
This protocol incorporates multiple protective measures to minimize degradation and prevent artifactual formation.
Caption: Recommended workflow for stable this compound sample preparation.
Step-by-Step Methodology:
-
Prepare Scavenger-Fortified Diluent: Prepare a solution of 50:50 Methanol:Water. Add ammonium bicarbonate to adjust the pH to ~7.5. Dissolve Ascorbic Acid to a final concentration of 0.1% (w/v). Prepare this solution fresh daily.
-
Sample Preparation: a. Accurately weigh a quantity of the drug product powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL amber glass vial. b. Add 10.0 mL of the scavenger-fortified diluent. c. Cap the vial securely and vortex for 2 minutes to ensure the powder is fully wetted. d. Place the vial in a sonicator bath maintained with cold water (~4°C) and sonicate for 15 minutes.
-
Clarification: a. Centrifuge the sample at 4000 rpm for 10 minutes. b. Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter (previously verified to be free of nitrosamine leachables) into an amber LC vial.[3]
-
Analysis: Immediately place the vial in the autosampler (preferably cooled) and analyze using a validated LC-MS/MS method.
Protocol 2: Diagnostic Test for Artifactual Formation
This experiment is crucial to confirm or rule out false positives.
-
Prepare Two Sample Sets: Take two identical portions of your sample material.
-
Preparation A (No Scavenger): Prepare the sample using your standard laboratory diluent (e.g., an acidic diluent if that is your current method).
-
Preparation B (With Scavenger): Prepare the second sample exactly as in Preparation A, but add 0.1% (w/v) Ascorbic Acid to the diluent.
-
Analyze and Compare: Analyze both samples.
-
If the this compound result in Preparation B is significantly lower (or non-detectable) compared to Preparation A, it provides strong evidence of artifactual formation in your original method.
-
If the results are comparable, the this compound is likely a true contaminant in the product, and the investigation should focus on the manufacturing process.
-
References
-
Eawag. (n.d.). N-Nitrosodimethylamine Degradation Pathway. Eawag-BBD. Retrieved January 14, 2026, from [Link]
-
Pre-proof of reviewing article. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Parchuri, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. ResolveMass. Retrieved January 14, 2026, from [Link]
-
Lim, S., et al. (2021). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Molecules, 26(11), 3298. Retrieved January 14, 2026, from [Link]
-
FDA. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]
-
Agilent. (2023). Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Technology Networks. Retrieved January 14, 2026, from [Link]
-
Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing. Resolian. Retrieved January 14, 2026, from [Link]
-
Parchuri, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. Retrieved January 14, 2026, from [Link]
-
Nanda, K., et al. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
-
Parchuri, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (2024). Challenges and winning strategies to develop an analytical method for Nitrosamines. Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Patel, D., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]
-
USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved January 14, 2026, from [Link]
-
Ding, Z., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science, 12(07), 106-114. Retrieved January 14, 2026, from [Link]
-
Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kliček, F., et al. (2022). Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis. Journal of Pharmaceutical and Biomedical Analysis, 217, 114828. Retrieved January 14, 2026, from [Link]
-
Ding, Z., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science. Retrieved January 14, 2026, from [Link]
-
Firestone, M. K., & Tiedje, J. M. (1978). Pathway of degradation of nitrilotriacetate by a Pseudomonas species. Applied and Environmental Microbiology, 35(5), 955-961. Retrieved January 14, 2026, from [Link]
-
Fekri, N., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Molecules, 26(24), 7552. Retrieved January 14, 2026, from [Link]
-
Request PDF. (n.d.). The effect of light, temperature, pH on stability of anthocyanin pigments in Musa acuminata bract. ResearchGate. Retrieved January 14, 2026, from [Link]
-
SciSpace. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Retrieved January 14, 2026, from [Link]
-
Liu, Y., et al. (2024). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Chemistry, 437, 137833. Retrieved January 14, 2026, from [Link]
-
Update Publishing House. (n.d.). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Retrieved January 14, 2026, from [Link]
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- 11. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
Technical Support Center: Method Development Challenges for Separating N-Nitrososimazine Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the complex challenge of separating and quantifying N-Nitrososimazine isomers. Given the classification of nitrosamines as probable human carcinogens, robust and accurate analytical methods are not just a scientific necessity but a regulatory imperative.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your method development efforts.
The Core Challenge: Understanding this compound Isomerism
This compound is an asymmetrical N-nitrosamine. The partial double-bond character of the N-N=O bond restricts free rotation, leading to the existence of two stable rotational isomers, often referred to as syn and anti conformers or E/Z isomers.[3][4] These isomers are distinct chemical entities with identical mass but different spatial arrangements.
Why is separating these isomers critical?
-
Different Mass Spectrometric Responses: Co-eluting isomers can exhibit different ionization and fragmentation efficiencies in a mass spectrometer.[4][5] Quantifying them as a single peak can lead to significant under- or over-estimation, compromising data accuracy.[5]
-
Potential Toxicological Differences: While not always the case, isomers of some compounds have demonstrated different biological activities or carcinogenic potencies.[6] Separate quantification is crucial for an accurate toxicological risk assessment.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA require highly specific and accurate analytical methods for nitrosamine impurities.[7][8][9] An inability to resolve and individually quantify isomers may be viewed as a method deficiency.
Troubleshooting & FAQs: A Guide to this compound Isomer Separation
This section addresses common issues encountered during method development.
Section 1: Foundational Concepts & Initial Method Setup
Q1: I'm seeing a broad or split peak for my this compound standard. Am I seeing isomers?
Answer: It is highly probable. A broad, shouldered, or partially split peak for an asymmetric nitrosamine standard is a classic indicator of the presence of two or more isomers that are not being fully resolved by your current chromatographic conditions.[10] Because they have the same mass-to-charge ratio (m/z), the mass spectrometer will detect them simultaneously if they co-elute.
To confirm, you can try injecting the standard at a very low column temperature (e.g., 10-15 °C) with a shallow gradient. Lower temperatures can slow the on-column interconversion between isomers and often improve the separation, making the two distinct peaks more apparent.
Q2: What is the recommended starting point for analytical technique selection: LC-MS or GC-MS?
Answer: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the overwhelmingly preferred technique for nitrosamine analysis, including this compound.[11][12]
-
LC-MS/MS: Offers high sensitivity and specificity while avoiding the high temperatures associated with GC inlets. This is critical because high temperatures can cause thermal degradation of the analyte or, more problematically, artificially generate nitrosamines in-situ if precursors are present in the sample matrix.[3][13]
-
GC-MS/MS: While suitable for smaller, more volatile nitrosamines like NDMA, it poses a significant risk for larger, more complex molecules and drug substance-related impurities (NDSRIs).[10][13] The thermal stress in the GC inlet can lead to inaccurate results. Therefore, LC-MS/MS should be your primary choice.
Section 2: Chromatographic Separation Challenges
Q3: My two isomer peaks are closely eluting. How can I improve their resolution (Rs)?
Answer: Improving the resolution of closely eluting isomers requires a systematic optimization of chromatographic parameters. The goal is to exploit the subtle differences in their physicochemical properties.
1. Stationary Phase (Column) Selection: This is the most critical factor.
- Standard C18: A good starting point, but may not provide sufficient selectivity.
- Polar-Embedded Phases (e.g., Amide, Carbamate): These columns offer alternative selectivity by providing hydrogen bonding interactions, which can differentiate the isomers based on the accessibility of the nitroso group.
- Phenyl-Hexyl Phases: These columns provide π-π interactions, which can be highly effective if the isomers have different orientations of their aromatic or heterocyclic rings.
- High Strength Silica (HSS) T3 Columns: These columns are designed to provide excellent retention for polar compounds under aqueous conditions and can offer unique selectivity for nitrosamines.[14]
2. Mobile Phase Composition:
- Organic Modifier: Systematically evaluate acetonitrile and methanol. They alter the selectivity of the stationary phase differently and can significantly impact isomer resolution.
- pH and Buffer: The pH of the mobile phase can influence the conformation of the molecule. Experiment with common acidic modifiers like 0.1% formic acid or buffered systems like 5-10 mM ammonium formate.[3]
3. Column Temperature:
- Temperature has a profound effect on nitrosamine isomer separation. It affects both the kinetics of on-column interconversion and the thermodynamics of the separation.
- Lower Temperatures (e.g., 20-30 °C): Often increases resolution by slowing down interconversion and enhancing interaction differences with the stationary phase.
- Higher Temperatures (e.g., 50-60 °C): Can sometimes improve peak shape or, in some cases, cause the isomers to coalesce into a single sharp peak if the interconversion rate becomes very fast. While this might seem useful, it prevents individual quantification and is generally not recommended. A temperature study is essential.[3]
4. Flow Rate and Gradient:
- Lower Flow Rate: Increases the time the isomers spend interacting with the stationary phase, which can improve resolution.
- Shallow Gradient: A slower, more gradual increase in the organic solvent percentage gives the column more time to resolve the two peaks.
Diagram: Troubleshooting Workflow for Poor Isomer Resolution
Caption: A systematic workflow for troubleshooting poor separation of this compound isomers.
Section 3: Mass Spectrometry (MS) Detection & Quantification
Q4: The two separated isomer peaks have different areas/intensities in my MS detector. Is my instrument malfunctioning?
Answer: No, this is an expected and well-documented phenomenon for nitrosamine isomers.[4] The two isomers, due to their different three-dimensional structures, can have different proton affinities and stabilities in the gas phase. This leads to:
-
Different Ionization Efficiencies: One isomer may form ions more readily in the ESI source than the other.
-
Different Fragmentation Patterns/Intensities: The stability of the precursor ion and the pathways to product ions can differ, resulting in different MRM signal intensities for the same concentration.[5]
This is precisely why chromatographic separation is non-negotiable. You must treat each isomer as a separate analyte. This requires obtaining a reference standard for each isomer if possible, or using a well-characterized mixture and reporting the sum of the two, acknowledging the potential difference in response if individual standards are not available.[3]
Q5: How do I set up my MS/MS method? Are the MRM transitions the same for both isomers?
Answer: Yes, the Multiple Reaction Monitoring (MRM) transitions will be identical for both isomers because they share the same precursor ion mass and will likely fragment to the same primary product ions.[15] The key difference will be the intensity of the signal for each transition, as discussed above.
For this compound (C₇H₁₁ClN₆O, approximate mass 230.65), you would first perform an infusion or flow-injection analysis to find the optimal precursor ion (likely [M+H]⁺ at m/z 231.7) and then optimize the collision energy to identify the most stable and intense product ions for quantification and qualification.
| Parameter | Example Value | Comment |
| Precursor Ion ([M+H]⁺) | m/z 231.7 | To be confirmed experimentally. |
| Product Ion 1 (Quant) | e.g., m/z 201.7 | Corresponds to loss of NO. Must be optimized. |
| Product Ion 2 (Qual) | e.g., m/z 159.6 | A secondary, characteristic fragment. Must be optimized. |
| Collision Energy (V) | 15-35 V | To be optimized for each transition. |
| Ionization Mode | ESI Positive | Typical for nitrosamines. |
| Table 1: Example MS/MS parameters for this compound analysis. These values are illustrative and must be determined empirically on your specific instrument. |
Experimental Protocol: UHPLC-MS/MS Method Development for Isomer Separation
This protocol provides a structured approach to developing a robust separation method.
Objective: To achieve baseline separation (Resolution Rs > 1.5) of this compound isomers.
1. Standard and Sample Preparation: a. Prepare a 1.0 µg/mL stock solution of this compound reference standard in methanol. b. Use amber vials to protect the analyte from light, as nitrosamines can be light-sensitive.[13] c. Prepare a working standard at 100 ng/mL in a diluent that matches your initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile). d. For sample preparation, use a validated extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) and ensure the final extract is dissolved in the same diluent.[16]
2. Initial UHPLC-MS/MS Conditions:
- UHPLC System: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
- Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Gradient Program (Starting Point): | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 8.0 | 70 | | 8.1 | 95 | | 10.0 | 95 | | 10.1 | 10 | | 12.0 | 10 |
- MS Conditions: Use optimized MRM transitions as determined in your feasibility study (see Table 1).
3. Method Optimization Strategy: a. Initial Run: Inject the 100 ng/mL standard using the conditions above. Assess the peak shape. If you see a single broad peak or two unresolved peaks, proceed. b. Temperature Study: Set up a sequence to run the standard at 25°C, 30°C, 40°C, and 50°C. Analyze the chromatograms to see how temperature affects the separation. Select the temperature that provides the best resolution. c. Gradient Optimization: Based on the initial retention time, adjust the gradient. If the peaks elute too early, start with a lower %B. If they elute late, start higher. The key is to make the gradient slope shallower around the elution time of the isomers to maximize separation. d. Alternative Selectivity: If resolution is still insufficient (<1.5), switch to a different column chemistry (e.g., a Phenyl-Hexyl column) and repeat the temperature and gradient optimization steps.
4. Validation: a. Once an acceptable separation is achieved, the method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection/quantification for each isomer peak individually.
References
-
The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (2024, May 15). Challenges and winning strategies to develop an analytical method for Nitrosamines. Retrieved from [Link]
-
ResearchGate. (2021, February 10). Stereospecific Response of E / Z -isomers of N -Nitrososarcosine in LC–ESI–MS / MS. Retrieved from [Link]
-
The Analytical Scientist. (2025, March 5). Trends and Challenges in Nitrosamine Testing: Part One – Scoping the Problem. Retrieved from [Link]
-
Separation Science. (2023, December 8). Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
USP. (2025, February 18). Nitrosamine Uncovered: Episode 1 - Analytical challenges in developing control strategy for NDSRIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, June 6). Mastering Nitrosamines analysis: From Method Development To Analysis. Retrieved from [Link]
-
NIH. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Retrieved from [Link]
-
PubMed. (2021, September 29). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS. Retrieved from [Link]
-
PubMed. (1978, June). Mass spectrometry of N-nitrosamines. Retrieved from [Link]
-
EDA. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Retrieved from [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
NIH. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]
-
DDReg. (2024, June 24). A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. Retrieved from [Link]
-
Cambrex. (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Retrieved from [Link]
-
ResolveMass. (2025, November 24). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. Retrieved from [Link]
-
FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. Retrieved from [Link]
-
European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]
-
PubMed. (n.d.). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Retrieved from [Link]
-
PubMed. (2021, March 29). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Recovery of N-Nitrosamines from Different Soil Types
A Note on "N-Nitrososimazine": The compound "this compound" is not a recognized or commonly studied analyte in environmental chemistry. This guide will focus on the principles and methodologies for the extraction and analysis of a broad range of N-nitrosamines, with a particular focus on N-Nitrosodimethylamine (NDMA), a well-studied and regulated compound that serves as an excellent model. The techniques and troubleshooting advice provided herein are applicable to the analysis of other nitrosamines in soil matrices.
Introduction
Welcome to the Technical Support Center for N-Nitrosamine Analysis in Soil. This guide is designed for researchers, scientists, and analytical professionals who are working to quantify trace levels of N-nitrosamines in complex soil matrices. The extraction of these compounds from soil presents significant challenges due to their varying polarities, potential for volatility, and the complex and variable nature of soil itself.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and enhance the recovery of N-nitrosamines from different soil types.
Frequently Asked Questions (FAQs)
Q1: Why is my N-nitrosamine recovery from soil consistently low?
A1: Low recovery is a multifaceted issue that can stem from several stages of your analytical workflow. Here are the primary factors to investigate:
-
Soil Matrix Composition: The physical and chemical properties of your soil have a profound impact on analyte recovery.
-
High Organic Matter: N-nitrosamines can strongly adsorb to soil organic matter, making their extraction difficult.[2]
-
Clay Content: Clay particles, with their high surface area and charged surfaces, can also lead to strong adsorption of nitrosamines.
-
Soil pH: The pH of the soil can influence the charge of both the nitrosamines and the soil particles, affecting adsorption and desorption characteristics.
-
-
Extraction Method Inefficiency: The chosen extraction technique may not be optimal for your specific soil type and target nitrosamine.
-
Solvent Choice: The polarity of the extraction solvent must be well-matched to the target nitrosamine. A single solvent may not be efficient for extracting a wide range of nitrosamines with different polarities.
-
Extraction Time and Temperature: Insufficient extraction time or suboptimal temperature can lead to incomplete desorption of the analyte from the soil matrix.[1]
-
-
Analyte Loss During Sample Preparation: Volatile nitrosamines, such as NDMA, can be lost during solvent evaporation or concentration steps.[3]
-
Inefficient Phase Separation: During liquid-liquid extraction, the formation of emulsions can prevent a clean separation of the organic and aqueous layers, leading to analyte loss.
Q2: Which extraction method is best for N-nitrosamines in soil?
A2: There is no single "best" method, as the optimal choice depends on the specific nitrosamines of interest, the soil type, and available laboratory equipment. Here is a comparison of common techniques:
| Extraction Method | Principle | Advantages | Disadvantages | Best Suited For |
| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent.[4] | Exhaustive extraction, well-established method.[4] | Time-consuming (3-8 hours), requires large solvent volumes, potential for thermal degradation of labile compounds.[2][5] | Non-volatile and semi-volatile nitrosamines. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[1] | Rapid extraction (3 min), reduced solvent consumption, high efficiency (94-96%).[1] | Requires specialized equipment, potential for localized overheating. | A wide range of nitrosamines, particularly when high sample throughput is needed.[1] |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, enhancing solvent penetration and extraction. | Faster than Soxhlet, relatively inexpensive equipment. | Lower efficiency (35-44%) compared to MAE.[5] | Screening applications and moderately bound nitrosamines. |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, and uses less solvent than Soxhlet.[6] | High initial equipment cost. | A broad range of nitrosamines, including thermally labile ones under optimized conditions.[6] |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid phase.[7][8] | High selectivity, good for sample cleanup and concentration.[7][9] | Can be prone to matrix effects, requires method development for different soil types.[10] | Aqueous extracts of soil, particularly for polar nitrosamines. |
Q3: How do I choose the right extraction solvent?
A3: The choice of solvent is critical and should be based on the polarity of the target nitrosamines.
-
For a broad spectrum of nitrosamines: A combination of solvents with varying polarities is often effective. Dichloromethane is a common choice.[11][12]
-
For more polar nitrosamines: More polar solvents like acetone or acetonitrile may be required.[13]
-
Solvent Mixtures: Using a mixture of solvents can enhance extraction efficiency by addressing a wider range of analyte polarities and soil matrix interactions.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, are a common challenge in soil analysis.[10]
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering matrix components.[10]
-
Use Isotope-Labeled Internal Standards: Stable isotope-labeled (e.g., deuterated) internal standards are the most effective way to compensate for matrix effects, as they behave almost identically to the native analyte during extraction, cleanup, and ionization.[14]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been processed in the same way as the samples. This helps to mimic the matrix effects seen in the actual samples.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.
Troubleshooting Guide
Issue 1: Low Recovery of Volatile Nitrosamines (e.g., NDMA)
| Possible Cause | Troubleshooting Steps |
| Analyte loss during solvent evaporation. [3] | - Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. - Consider using a Kuderna-Danish (K-D) concentrator for larger volumes. - Minimize the final extract volume to reduce the concentration time. |
| Inefficient extraction from the soil matrix. | - For high organic matter soils, consider a more rigorous extraction method like MAE or PLE.[1][6] - Increase the extraction time or the number of extraction cycles. - Experiment with different solvent mixtures to improve desorption. |
| Poor phase separation in liquid-liquid extraction. [14] | - Centrifuge the sample to break up emulsions. - Add a small amount of a salting-out agent like sodium chloride to the aqueous phase to improve the partitioning of nitrosamines into the organic solvent.[14][15] |
Issue 2: Poor Reproducibility Between Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous soil sample. | - Thoroughly homogenize the soil sample before taking aliquots for extraction. This can be done by sieving and mixing. |
| Inconsistent sample preparation. | - Ensure that all steps of the extraction and cleanup procedure are performed consistently for all samples. - Use an automated SPE system for improved precision.[7][16] |
| Variable matrix effects. [10] | - Implement the use of isotope-labeled internal standards for every sample.[14] - Re-evaluate the effectiveness of the sample cleanup procedure. |
Issue 3: Contamination and False Positives
| Possible Cause | Troubleshooting Steps |
| Contaminated glassware or reagents. | - Thoroughly clean all glassware with a suitable solvent and bake at a high temperature if possible. - Run a method blank with each batch of samples to check for contamination from reagents and the analytical system. |
| In-situ formation of nitrosamines during analysis. | - Avoid using solvents or reagents that may contain precursor amines or nitrosating agents. - Ensure that the pH of the sample and extracts is controlled to minimize the potential for nitrosamine formation. |
| Carryover in the analytical instrument. | - Inject a solvent blank after high-concentration samples to check for carryover. - Optimize the instrument's wash method to ensure the injection port and column are thoroughly cleaned between runs. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of N-Nitrosamines from Soil
This protocol is adapted from methodologies that have demonstrated high extraction efficiency for a range of nitrosamines in soil and sludge.[1]
Materials:
-
Microwave extraction system
-
Extraction vessels
-
Glass fiber filters
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., dichloromethane or a mixture of acetone and dichloromethane)
-
Concentration apparatus (e.g., nitrogen evaporator)
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5-10 g of the homogenized soil into a microwave extraction vessel.
-
Add an equal amount of anhydrous sodium sulfate to the soil and mix thoroughly. This helps to dry the sample and improve extraction efficiency.[4]
-
-
Spiking:
-
Spike the sample with a known amount of a surrogate standard solution (e.g., NDMA-d6) to monitor extraction efficiency.
-
-
Extraction:
-
Add 20-30 mL of the extraction solvent to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Ramp the temperature to 100-120°C and hold for 10-15 minutes.
-
-
Extract Collection and Drying:
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a glass fiber filter into a collection flask.
-
Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extracts
This protocol is based on EPA Method 521 for the analysis of nitrosamines in drinking water and can be adapted for the cleanup of soil extracts.[7][8]
Materials:
-
SPE cartridges (e.g., coconut charcoal or polymeric sorbent)[7][13]
-
SPE manifold
-
Conditioning, elution, and wash solvents
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of the elution solvent (e.g., dichloromethane) through it, followed by 5 mL of a conditioning solvent (e.g., methanol), and finally 10 mL of reagent water.[16] Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Dilute the initial soil extract with reagent water to a volume that is compatible with the SPE cartridge (e.g., 100-500 mL).
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[16]
-
-
Washing:
-
Wash the cartridge with 5-10 mL of reagent water to remove any hydrophilic interferences.
-
-
Drying:
-
Elution:
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL and analyze by GC-MS/MS or LC-MS/MS.
-
Visualizations
Workflow for N-Nitrosamine Extraction and Analysis from Soil
Caption: General workflow for N-nitrosamine analysis in soil.
Troubleshooting Logic for Low Analyte Recovery
Sources
- 1. Comparison of microwave assisted, ultrasonic assisted and Soxhlet extractions of N-nitrosamines and aromatic amines in sewage sludge, soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Pressurized liquid extraction in environmental analysis | Semantic Scholar [semanticscholar.org]
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- 14. superfund.berkeley.edu [superfund.berkeley.edu]
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- 19. documents.thermofisher.com [documents.thermofisher.com]
Minimizing the in-situ formation of N-Nitrososimazine during sample analysis
Introduction: The Challenge of Artifactual N-Nitrososimazine Formation
The detection of N-nitrosamines, a class of probable human carcinogens, in pharmaceutical and environmental samples is a critical safety concern.[1][2] this compound, the N-nitroso derivative of the triazine herbicide Simazine, can be inadvertently formed in-situ during the analytical workflow. This artifactual formation poses a significant challenge, as it can lead to false-positive results and inaccurate risk assessments. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and ultimately minimize the in-situ formation of this compound during sample analysis.
Section 1: The Underpinning Chemistry of this compound Formation
Understanding the reaction mechanism is the first step toward its prevention. Simazine contains two secondary amine groups, which are susceptible to nitrosation.[3][4] The reaction is primarily driven by the presence of a nitrosating agent, typically derived from nitrite salts (NO₂⁻) under acidic conditions.[5][6]
The key steps are:
-
Formation of the Nitrosating Agent: In an acidic environment, nitrite is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[7]
-
Nucleophilic Attack: The secondary amine nitrogen on the Simazine molecule acts as a nucleophile and attacks the nitrosating agent.[6]
-
Formation of this compound: Following the attack, a proton is lost, resulting in the formation of the stable N-nitrosamine.
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simazine - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
Selection of appropriate internal standards for N-Nitrososimazine quantification
Topic: Strategic Selection of Internal Standards for the Quantification of Novel or Uncharacterized N-Nitrosamines: A Case Study Approach with N-Nitrososimazine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
The accurate quantification of N-nitrosamine impurities is a critical challenge in pharmaceutical quality control and safety assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines due to the potential carcinogenic risk of these compounds.[1][2][3][4] The gold standard for quantification is isotope-dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[5][6]
However, a significant analytical hurdle arises when dealing with a newly identified or uncharacterized nitrosamine for which a corresponding SIL-IS is not commercially available. This guide uses the hypothetical case of This compound , a nitrosated derivative of the triazine herbicide simazine, to provide a systematic framework for selecting and validating an appropriate internal standard in such scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is a proper internal standard absolutely essential for accurate N-nitrosamine quantification?
Answer: The primary reason is to correct for matrix effects .[7] In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the unpredictable suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the sample matrix (e.g., excipients, API, or environmental contaminants).[8][9] This interference can lead to significant errors in quantification, compromising the accuracy, precision, and sensitivity of the analysis.[10]
An ideal internal standard (IS) is added to the sample at the very beginning of the preparation process. Because it is structurally and physicochemically almost identical to the analyte, it experiences the same losses during extraction, the same chromatographic behavior, and, most importantly, the same degree of ion suppression or enhancement in the MS source.[5][11] By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and reliable quantification. This technique, known as isotope dilution, is considered the best practice for trace-level analysis in complex matrices.[6]
Q2: What is the "gold standard" internal standard, and what makes it ideal?
Answer: The universally recognized "gold standard" is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-d₃, this compound-¹³C₃, or this compound-¹⁵N₂).[5]
Here’s why it's the superior choice:
-
Identical Physicochemical Properties: A SIL-IS has the same polarity, solubility, pKa, and extraction efficiency as the native analyte. This ensures it behaves identically during every step of sample preparation and chromatographic separation.[11]
-
Co-elution: It will co-elute perfectly with the analyte, ensuring that both compounds experience the exact same matrix effects at the same time.
-
Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, providing the most accurate normalization for signal suppression or enhancement.
-
Mass Differentiable: The mass difference from the incorporated heavy isotopes (e.g., Deuterium, ¹³C, or ¹⁵N) allows the mass spectrometer to easily distinguish it from the analyte.[12]
Using a SIL version of the analyte provides the most robust and self-validating system, effectively compensating for nearly all sources of analytical variability.
Q3: I've searched catalogs and cannot find a commercial SIL standard for this compound. What is my strategic approach?
Answer: When a direct SIL-IS is unavailable, you must follow a systematic process to select and validate a suitable alternative. Simply choosing any available nitrosamine standard is not scientifically sound and will likely be rejected by regulatory authorities.
The logical workflow is as follows:
This hierarchy prioritizes the choices that will yield the most scientifically defensible and accurate data.
Q4: What are the pros and cons of different internal standard options when a specific SIL version is unavailable?
Answer: Each option in the hierarchy comes with distinct advantages and challenges.
Option A: Custom Synthesis of SIL this compound This remains the best possible option. Many specialized chemical synthesis companies can prepare custom stable isotope-labeled compounds.[13][] You will need to decide on the type and position of the label.
| Isotope Label | Pros | Cons | Key Considerations |
| ¹⁵N | - Label is in the nitroso group, the core of the molecule.[15] - No risk of H/D back-exchange.[16] - Minimal chromatographic shift from the native analyte. | - Can be synthetically challenging and expensive.[17] - Small mass shift (+1 or +2 Da) may be susceptible to crosstalk from the ¹³C isotopes of the native analyte. | Ideal for ensuring the stability of the label, as it is integral to the nitrosamine functional group.[18][19] |
| ¹³C | - Stable label, no risk of back-exchange. - Can provide a larger mass shift (e.g., +3 to +6 Da) depending on the number of labeled carbons. | - Synthesis can be complex and costly, requiring labeled starting materials.[20] | Excellent choice for avoiding isotopic crosstalk and ensuring label stability. |
| Deuterium (D) | - Generally less expensive and more synthetically accessible.[5] - Can provide a significant mass shift (e.g., -d₃, -d₆).[21] | - Risk of H/D back-exchange if deuterium atoms are placed on exchangeable sites (e.g., next to heteroatoms). - Can sometimes exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the native analyte. | The label must be placed on a stable, non-exchangeable carbon position. This must be confirmed during synthesis and validation.[22] |
Option B: SIL of a Close Structural Analog If custom synthesis is not feasible, the next best choice is a SIL version of a compound that is structurally and chemically as similar to this compound as possible (e.g., a SIL version of another nitrosated triazine pesticide).
-
Pros: More likely to mimic the extraction behavior, chromatographic retention, and ionization response of this compound compared to a dissimilar compound.[23]
-
Cons: Will not perfectly co-elute and may respond differently to matrix effects. Requires extensive validation to prove its suitability.[24]
-
Selection Criteria: Choose an analog that shares the same core structure, has a similar logP and pKa, and ionizes using the same mechanism.
Option C: Common SIL Nitrosamine (e.g., NDMA-d₆, NDEA-d₁₀) This is the least desirable option and should be considered a last resort.
-
Pros: Readily available and relatively inexpensive.[25][26][27]
-
Cons: Physicochemical properties are significantly different from this compound. It is very unlikely to co-elute or accurately compensate for analyte-specific matrix effects and extraction recovery.
-
Validation Burden: You would face a very high regulatory burden to demonstrate that this IS provides adequate quantification. This approach is prone to error and is not recommended for final method validation.
Q5: I have selected a potential internal standard. How do I perform a rigorous validation?
Answer: Validation is critical to prove that your chosen IS is fit for purpose. A key experiment is the Post-Extraction Spike Matrix Effect Study . This study will confirm that your IS effectively tracks and corrects for signal suppression or enhancement.
Experimental Protocol: Matrix Effect & IS Validation Study
This protocol describes how to quantitatively assess matrix effects and validate the performance of your chosen internal standard (e.g., a custom-synthesized SIL this compound or a SIL structural analog).
1. Objective: To determine the extraction recovery (RE) and matrix effect (ME) for this compound and to verify that the internal standard (IS) provides consistent, parallel correction across different matrices.
2. Materials:
-
This compound analytical standard
-
Selected Internal Standard (IS)
-
Blank matrix (e.g., placebo formulation, biological fluid)
-
LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid)
-
Volumetric flasks, pipettes, centrifuge tubes, and syringe filters (0.22 µm PVDF)
3. Solution Preparation:
-
Analyte Stock (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
IS Stock (100 µg/mL): Prepare a stock solution of the IS in methanol.
-
Spiking Solutions: From the stocks, prepare intermediate dilutions to create spiking solutions at appropriate concentrations.
4. Procedure: Prepare three sets of samples in triplicate (n=3) at a target concentration (e.g., 10 ng/mL).
-
Set A: Standard in Solvent (Neat Solution)
-
Pipette 980 µL of the final LC mobile phase composition (e.g., 50:50 Methanol:Water) into a clean vial.
-
Add 10 µL of the analyte spiking solution and 10 µL of the IS spiking solution.
-
Vortex to mix. This set represents 100% recovery and no matrix effect.
-
-
Set B: Pre-Extraction Spike (Measures Overall Process Efficiency)
-
Weigh an appropriate amount of blank matrix into a centrifuge tube.
-
Add 10 µL of the analyte spiking solution and 10 µL of the IS spiking solution.
-
Proceed with your entire sample extraction protocol (e.g., add extraction solvent, vortex, centrifuge, filter, evaporate, reconstitute).
-
-
Set C: Post-Extraction Spike (Measures Matrix Effect Only)
-
Weigh an appropriate amount of blank matrix into a centrifuge tube.
-
Proceed with your entire sample extraction protocol without adding the analyte or IS.
-
After the final step (e.g., reconstitution in 1 mL), add 10 µL of the analyte spiking solution and 10 µL of the IS spiking solution to the final extract.
-
Vortex to mix.
-
5. LC-MS/MS Analysis:
-
Analyze all nine samples (3 sets x 3 replicates) using your developed LC-MS/MS method.[28][29][30]
-
Record the peak areas for the analyte and the internal standard for each injection.
6. Data Analysis & Acceptance Criteria:
-
Calculate the Analyte Response Ratio (Analyte Area / IS Area) for all samples.
-
Calculate Matrix Effect (ME %):
-
ME % = (Mean Analyte Peak Area in Set C / Mean Analyte Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (RE %):
-
RE % = (Mean Analyte Peak Area in Set B / Mean Analyte Peak Area in Set C) * 100
-
-
Assess IS Performance:
-
Calculate the standard deviation (SD) and relative standard deviation (%RSD) of the IS peak area across all samples in Set B and Set C. A low %RSD (<15%) indicates consistent performance.
-
Crucially, the analyte/IS response ratios in Set B and Set C should be very close to the ratio in Set A. If the ratio is consistent across all sets, it demonstrates that the IS is effectively correcting for both extraction losses and matrix effects.
-
By following this structured approach, researchers can confidently select, validate, and implement an appropriate internal standard for the accurate quantification of any novel nitrosamine, ensuring data integrity and regulatory compliance.
References
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. [Link]
-
Vogel, M., & Norwig, J. (2022). Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]
-
Marín, J. M., Grimalt, S., & Sancho, J. V. (2016). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Journal of Chromatography A, 1445, 63-73. [Link]
-
Kasiotis, K. M., et al. (2023). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. Molecules, 28(10), 4236. [Link]
-
Totsuka, Y., et al. (1984). Measurement of nitrosodimethylamine by capillary gas chromatography-mass spectrometry with the 15N-labelled compound as an internal standard. International Archives of Occupational and Environmental Health, 54(3), 233-9. [Link]
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Lin, C. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(4), 675-685. [Link]
-
Lee, C., Lee, Y., & Schmidt, C. (2013). Physicochemical properties of eight N-Nitrosamines. ResearchGate. [Link]
-
Taiwan Food and Drug Administration. (2020). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). TFDA. [Link]
-
Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Waters. [Link]
-
Tsikas, D., et al. (1999). Measurement of S-nitrosoalbumin by gas chromatography-mass spectrometry. II. Quantitative determination of S-nitrosoalbumin in human plasma using S-[15N]nitrosoalbumin as internal standard. Analytical Biochemistry, 270(2), 231-41. [Link]
-
Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]
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S. Narala, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 91(2), 22. [Link]
-
Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]
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European Medicines Agency. (2024). Nitrosamine impurities: guidance for marketing authorisation holders. EMA. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the studied N-nitrosamines. ResearchGate. [Link]
-
S. Narala, et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10, 52. [Link]
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U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]
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U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. FDA. [Link]
-
Tsikas, D., et al. (1999). Measurement of S-nitrosoalbumin by gas chromatography-mass spectrometry. I. Preparation, purification, isolation, characterization and metabolism of S-[15N]nitrosoalbumin in human blood in vitro. Analytical Biochemistry, 270(2), 221-30. [Link]
-
Agilent Technologies. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent. [Link]
-
Brennan, Z. (2024). FDA revises final guidance on nitrosamine impurities. RAPS. [Link]
-
Kelm, M., et al. (1992). Determination of endothelium-derived nitrite/nitrate by gas chromatography/tandem mass spectrometry using (15N)NaNO2 as internal standard. Journal of Chromatography B: Biomedical Sciences and Applications, 579(2), 195-202. [Link]
-
World Health Organization. (2025). Annex 2. WHO. [Link]
-
Thürmann, G., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 32. [Link]
-
van de Merbel, N. C. (2019). Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]
-
Merrill, C., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 447-458. [Link]
-
Merrill, C., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]
-
Valladares-Méndez, A., et al. (2016). Physicochemical characterization of two new Nitazoxanide analogs with antiparasitic activity. Medicinal Chemistry Research, 26, 9-18. [Link]
-
Le, B., et al. (2022). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Chemistry – A European Journal, 28(41), e202200251. [Link]
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- 1. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
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- 3. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
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- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
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Technical Support Center: Inter-laboratory Comparison of N-Nitrososimazine Analytical Methods
Prepared by: Gemini, Senior Application Scientist
Introduction
The emergence of N-nitrosamine impurities as a significant safety concern has presented the pharmaceutical industry with formidable analytical challenges.[1] These compounds, often potent genotoxic carcinogens, must be controlled at trace levels (parts per billion), demanding highly sensitive and selective analytical methods.[2][3] This guide focuses on N-Nitrososimazine, the N-nitroso derivative of the triazine herbicide Simazine. While not as commonly cited as nitrosamines found in sartan or metformin drug products, the principles for its analysis are universal. The potential for its formation from precursor amines and nitrosating agents necessitates robust analytical oversight.
Inter-laboratory comparisons are the cornerstone of method validation and standardization. They reveal the reproducibility and robustness of an analytical procedure when performed by different analysts in different locations with varied instrumentation.[2] A collaborative study by regulatory agencies demonstrated that while mass spectrometry-based methods can achieve accurate quantitation, variability often arises from sample preparation, highlighting it as a critical control point.[4] This technical support center provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of this compound analysis, troubleshoot common issues, and design effective inter-laboratory studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for trace-level this compound analysis?
A1: The most effective and widely accepted techniques are hyphenated mass spectrometry methods due to their high sensitivity and selectivity.[1][5] The primary choices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3] Conventional methods like HPLC with UV detection are generally not sensitive enough for the low limits required by regulatory bodies.[1][6]
Q2: Why is LC-MS/MS often preferred over GC-MS/MS for nitrosamine analysis?
A2: LC-MS/MS is generally more versatile and can analyze a broader range of nitrosamines, including those that are less volatile or thermally unstable, without requiring derivatization.[5] GC-MS/MS is excellent for volatile nitrosamines but can pose challenges if the target analyte (like this compound) or components of the drug product matrix are prone to thermal degradation at the high temperatures of the GC inlet.[7]
Q3: What are the most critical aspects of sample preparation for this compound?
A3: Sample preparation is arguably the most critical stage and a major source of variability.[4][8] Key considerations include:
-
Extraction Efficiency: Ensuring complete and reproducible extraction of this compound from the sample matrix (e.g., drug substance, finished product).
-
Matrix Effect Mitigation: The sample matrix can suppress or enhance the analyte signal in the mass spectrometer.[9] Sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial.
-
Preventing Artifactual Formation: The most significant challenge is preventing the in-situ formation of nitrosamines during sample preparation and analysis, which can lead to false-positive results.[10]
Q4: How can I prevent the artificial formation of this compound during analysis?
A4: False positives from in-situ formation are a major concern.[10] This typically occurs if residual nitrosating agents (like nitrites) are present in the sample and react with precursor amines under certain conditions (e.g., low pH). To prevent this, "scavengers" are often added during sample preparation. Ascorbic acid (Vitamin C) or ammonium sulfamate are commonly used to quench residual nitrosating agents.[10]
Q5: What is a system suitability test (SST) and why is it essential before every analysis?
A5: A system suitability test is a series of checks to ensure the chromatographic system is performing correctly before injecting analytical samples. It typically involves injecting a standard solution to verify parameters like peak resolution, retention time stability, peak asymmetry (tailing factor), and signal-to-noise ratio. A successful SST demonstrates that the instrument is capable of providing accurate and reproducible data for that specific run, which is a core tenet of any validated method.
Q6: What are the typical validation parameters for a nitrosamine method according to ICH guidelines?
A6: Analytical methods for nitrosamine impurities must be validated according to guidelines like ICH Q2(R2) to prove they are fit for purpose.[11] Key validation parameters include:
-
Specificity/Selectivity: The ability to detect the analyte unequivocally in the presence of matrix components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. The LOQ must be below the regulatory limit.[12]
-
Linearity: Demonstrating a proportional response of the instrument to known concentrations of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.[13]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment) levels.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like pH, temperature, or mobile phase composition.[10]
Troubleshooting Guide
Problem 1: Why am I observing low or no signal for this compound?
Potential Causes & Solutions:
-
Poor Ionization/MS Sensitivity: this compound may not ionize efficiently under the selected conditions.
-
Action: Optimize mass spectrometer source parameters (e.g., ion spray voltage, gas flows, temperature) for your specific instrument.[10] Evaluate different ionization modes; while Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity for some nitrosamines.[7][12] Ensure the instrument has been recently cleaned and calibrated.
-
-
Inefficient Sample Extraction: The analyte may not be effectively extracted from the drug product matrix.
-
Action: Re-evaluate your extraction solvent and procedure. Use a systematic approach to test different solvents and techniques (e.g., vortexing, sonication, shaking).[13] Perform a spike-recovery experiment at a known concentration to quantify your extraction efficiency. An acceptable recovery is typically within 70-130%.[13]
-
-
Analyte Degradation: Nitrosamines can be sensitive to light (UV).[13]
-
Action: Protect samples and standards from light by using amber vials or covering glassware with aluminum foil.[13] Prepare standards fresh and check their stability over time.
-
-
Chromatographic Issues: The peak may be eluting too early (in the solvent front) or be excessively broad, resulting in a low signal-to-noise ratio.
-
Action: Modify your mobile phase or gradient to achieve better retention. For polar nitrosamines, columns with alternative stationary phases (e.g., biphenyl) may offer better retention than standard C18 columns.[9]
-
Problem 2: My results show high variability between injections or samples. What is the cause?
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: This is the most common cause of variability in inter-laboratory studies.[4]
-
Action: Standardize every step of the sample preparation protocol. Use calibrated pipettes and balances. Ensure consistent timing for vortexing, sonication, and centrifugation steps. Automating sample preparation can significantly improve precision.[13]
-
-
Instrument Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer can lead to inconsistent results.
-
Action: Run a system suitability test before and during your analytical sequence. Monitor retention time and peak area of an internal standard. If the relative standard deviation (RSD) is high, the instrument requires maintenance.
-
-
Matrix Effects: Inconsistent levels of matrix components between samples can cause variable ion suppression or enhancement.
-
Action: The best way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d6). The SIL standard will co-elute and experience the same matrix effects as the analyte, providing a reliable basis for quantification. If an SIL standard is unavailable, use matrix-matched calibration curves.
-
Problem 3: I suspect a false positive result. How can I investigate this?
Potential Causes & Solutions:
-
In-situ Formation During Sample Prep: As discussed in the FAQ, this is a critical risk.
-
Action: Prepare a sample with and without a nitrosating agent scavenger (e.g., ascorbic acid). A significantly lower result in the sample with the scavenger confirms in-situ formation was occurring.[10]
-
-
Laboratory Contamination: Trace amounts of nitrosamines can be present in laboratory materials.
-
Isobaric Interference: Another compound in the sample has the same mass as this compound and is co-eluting.
-
Action: This is a common issue, for example, between NDMA and the solvent dimethylformamide (DMF).[15][16]
-
Improve Chromatography: Modify your gradient or change the column to separate the interfering peak from your analyte.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses.[16]
-
Monitor Multiple MRM Transitions: A true positive should show a consistent ratio between two or more MRM transitions. An interferent is unlikely to produce the same fragment ions in the same ratio.[17]
-
-
Problem 4: My chromatographic peak shape is poor (e.g., tailing or broad). How can I improve it?
Potential Causes & Solutions:
-
Injection Solvent Mismatch: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Action: Ideally, dissolve your final extract in the initial mobile phase. If this is not possible due to solubility constraints, minimize the injection volume.[9]
-
-
Column Degradation or Contamination: Buildup of matrix components can damage the stationary phase.
-
Action: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.
-
-
Secondary Silanol Interactions: Residual active sites on the silica-based column can interact with the analyte, causing peak tailing.
-
Action: Ensure the mobile phase pH is appropriate for the analyte and column. Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) can often improve the peak shape for many nitrosamines.[10]
-
Visualizations & Data
Workflow & Logic Diagrams
Caption: Troubleshooting workflow for inconsistent N-nitrosamine analysis results.
Data Tables
Table 1: Comparison of Primary Analytical Techniques for this compound
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Versatile for a broad range of nitrosamines, including non-volatile and thermally unstable compounds. [5] | Preferred for volatile, thermally stable nitrosamines. [5] |
| Sensitivity | High sensitivity, capable of reaching low parts-per-billion (ppb) or parts-per-trillion (ppt) levels. [3] | Also highly sensitive, particularly for volatile analytes. |
| Selectivity | Excellent selectivity through Multiple Reaction Monitoring (MRM). [5] | High selectivity, also utilizing MRM. |
| Matrix Effects | Prone to ion suppression or enhancement from co-eluting matrix components. [5] | Generally less prone to ion suppression but can be affected by matrix contamination of the inlet and source. |
| Sample Derivatization | Not typically required. | May be required for non-volatile analytes, adding complexity. |
| Primary Challenge | Achieving chromatographic retention for small, polar nitrosamines and managing matrix effects. [9][15] | Potential for thermal degradation of the analyte or matrix in the hot GC inlet. [7] |
Table 2: Example Starting LC-MS/MS Conditions for N-Nitrososamine Analysis
| Parameter | Recommended Starting Point | Rationale / Comment |
| LC Column | C18 or Biphenyl Chemistry (e.g., 100 x 2.1 mm, <2 µm) | Biphenyl can offer enhanced retention for polar nitrosamines. [9]Sub-2µm particles improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization efficiency in positive mode. [10] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Standard organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Column Temperature | 30 - 40 °C | Controls retention time stability. |
| Injection Volume | 1 - 10 µL | Keep low to minimize solvent mismatch effects, especially if sample diluent is strong. [9] |
| Ionization Mode | Positive ESI or APCI | ESI is common, but APCI should be evaluated as it can offer better response for some nitrosamines. [7][12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. At least two transitions should be monitored for confirmation. [18] |
Note: These are general starting points. All parameters must be optimized for the specific analyte (this compound) and the instrument used.
Protocol: Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison (or round-robin study) is essential to establish the performance characteristics of an analytical method across different laboratories.
Step 1: Study Design and Protocol Development
-
Objective: Clearly define the purpose of the study (e.g., validate a new method, compare existing methods, determine proficiency).
-
Coordinating Laboratory: Designate one laboratory to prepare and distribute samples and to analyze the final data.
-
Protocol: Develop a highly detailed analytical protocol that specifies:
-
Instrument requirements (e.g., LC-MS/MS).
-
Columns, reagents, and standards to be used.
-
A step-by-step sample preparation procedure.
-
LC and MS parameters and system suitability criteria.
-
Calibration procedure and data reporting format.
-
Step 2: Sample Preparation and Distribution
-
Test Materials: Use homogeneous and stable test materials. This can include a blank drug product matrix, the same matrix spiked with known concentrations of this compound, and potentially an incurred (naturally contaminated) sample if available.
-
Sample Sets: Each participating laboratory receives an identical, coded set of samples. This should include blind duplicates to assess intra-lab precision.
-
Shipping: Ship samples under controlled conditions (e.g., refrigerated) to ensure stability during transit.
Step 3: Analytical Procedure and Data Reporting
-
Execution: Each laboratory must follow the provided protocol exactly. Any deviations must be documented and reported to the coordinating lab.
-
Data Submission: Laboratories submit their raw data, chromatograms, calibration curves, and final calculated concentrations in a standardized format.
Step 4: Statistical Analysis and Performance Evaluation
-
Data Review: The coordinating lab reviews all submitted data for completeness and adherence to the protocol.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ISO 5725) to calculate performance metrics:
-
Repeatability (sr): Precision within a single laboratory.
-
Reproducibility (sR): Precision between laboratories. This is a key measure of the method's robustness.
-
Accuracy/Bias: Comparison of the mean reported concentration to the known spiked value.
-
-
Final Report: The study concludes with a comprehensive report detailing the method's performance characteristics and any recommendations for improvement.
References
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC - NIH. (2025).
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Validation & Comparative
A Comparative Ecotoxicological Guide: N-Nitrososimazine vs. Simazine in Aquatic Environments
This guide provides an in-depth comparative analysis of the aquatic toxicity of the triazine herbicide simazine and its derivative, N-Nitrososimazine. As researchers and drug development professionals are aware, understanding the environmental impact of parent compounds and their transformation products is critical for comprehensive risk assessment. While extensive data exists for simazine, a widely used herbicide, information on this compound is less direct. This guide synthesizes available data, discusses the toxicological mechanisms, and provides established experimental protocols to facilitate further research into this important area.
Introduction: From Herbicide to Nitrosamine
Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) is a selective, systemic herbicide first introduced in 1956.[1] It is primarily used for pre-emergent control of broadleaf and annual grass weeds in a variety of agricultural and non-crop settings.[2][3] Its persistence in soil and water has made it a subject of extensive environmental monitoring and toxicological study.[1][2]
This compound is an N-nitroso derivative of simazine. N-nitrosamines are a class of compounds that have garnered significant attention from regulatory bodies and the scientific community due to their classification as probable human carcinogens.[4][5] These compounds can form when a secondary amine (like the ethylamino groups in simazine) reacts with a nitrosating agent, such as nitrite, under specific conditions (e.g., in certain water treatment processes or environmental compartments). The primary toxicological concern for nitrosamines, including the potential effects of this compound, shifts from the direct, target-specific effects of the parent compound to broader concerns of genotoxicity, carcinogenicity, and developmental toxicity.[5][6][7]
Mechanism of Action: A Tale of Two Toxicities
The fundamental difference in the aquatic toxicity profiles of simazine and this compound stems from their distinct mechanisms of action.
Simazine: The Photosynthesis Inhibitor
Simazine's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII) .[8][9] It is readily absorbed by the roots and foliage of plants and translocated to the chloroplasts.[8][9] There, it binds to the D1 protein in the PSII complex, blocking the plastoquinone binding site. This action interrupts the photosynthetic electron transport chain, which halts ATP and NADPH production, ultimately leading to cell death.[9] This specific mechanism explains why simazine is highly toxic to phototrophic organisms like algae and aquatic plants, but demonstrates significantly lower toxicity to non-photosynthetic organisms such as invertebrates and fish.[9][10]
Figure 1: Mechanism of simazine toxicity via Photosystem II inhibition.
This compound: The Potential Genotoxin
Specific mechanistic data for this compound is scarce. However, the toxicity of the broader N-nitrosamine class is well-documented. N-nitrosamines are not acutely toxic in the same manner as simazine. Instead, they are potent carcinogens and mutagens following metabolic activation.[5][6] For instance, N-nitrosodimethylamine (NDMA) is known to cause DNA damage, cell death, and developmental defects.[6][7] Studies on zebrafish embryos exposed to NDMA revealed significant cardiac and spinal developmental toxicity, linked to the downregulation of key developmental genes and the induction of apoptosis.[7] It is therefore scientifically sound to infer that the primary toxicological threat of this compound to aquatic life would be chronic effects, such as carcinogenicity and reproductive or developmental harm, rather than acute mortality from photosynthesis inhibition.
Comparative Aquatic Toxicity Data
The following tables summarize the known toxicity of simazine and provide a surrogate comparison for this compound using data from the well-studied N-nitrosodimethylamine (NDMA). This approach is necessary due to the current lack of specific ecotoxicological data for this compound in the peer-reviewed literature.
Table 1: Aquatic Toxicity of Simazine
| Trophic Level | Species | Endpoint | Concentration | Reference |
| Algae/Plants | Scenedesmus acutus | 1-day NOEC (growth) | 0.65 µg/L | |
| Myriophyllum spicatum | 14-day NOEC (growth) | 83 µg/L | [8] | |
| Lemna minor | 14-day NOEC (growth) | 100 µg/L | ||
| Algae (general) | Acute EC₅₀ (growth) | 40 µg/L | [8] | |
| Invertebrates | Daphnia magna | 48-h EC₅₀ (immobilization) | >3.5 mg/L (>3,500 µg/L) | [2] |
| Daphnia pulex | 26-day Chronic (Survival) | 65% mortality at 4 mg/L | [11] | |
| Stonefly larvae | 96-h LC₅₀ | 1.9 mg/L (1,900 µg/L) | [2] | |
| Fish | Cyprinus carpio (Carp) | 90-day NOEC | 45 µg/L | [9] |
| Pimephales promelas | 96-h LC₅₀ | >100 mg/L (>100,000 µg/L) | [3] | |
| Oncorhynchus mykiss | 48-h LC₅₀ | 85 mg/L (85,000 µg/L) | [2] |
Table 2: Aquatic Toxicity of N-Nitrosamines (NDMA as Surrogate)
| Trophic Level | Species | Endpoint | Concentration | Reference |
| Algae | Freshwater Algae | Chronic (Growth Reduction) | 4,000 µg/L | [12] |
| Fish | Freshwater Fish (general) | Acute LC₅₀ | 5,850 µg/L | [13][14] |
| Fish | Danio rerio (Zebrafish) | 120-hpf (Developmental) | Increased mortality & malformation | [7] |
Expert Analysis of Data: The data clearly illustrates that simazine poses the greatest acute risk to primary producers (algae and plants), with effects observed at concentrations below 1 µg/L.[9] Its toxicity to invertebrates and fish is orders of magnitude lower.[2][3] Conversely, based on surrogate data for NDMA, this compound would likely exhibit acute toxicity only at much higher concentrations (in the mg/L range).[12][13] The more significant, and insidious, threat from this compound would be from chronic exposure leading to sublethal effects like cancer and developmental abnormalities, which are not captured in standard acute tests.[7]
Recommended Experimental Protocols
To directly compare the toxicity of this compound and simazine, standardized ecotoxicological assays are required. Below are detailed protocols for assessing effects on a primary producer and a primary consumer.
Protocol 1: Algal Growth Inhibition Test (Modified from OECD 201)
This test is crucial for assessing substances like simazine that target photosynthesis.
Causality: The objective is to determine the concentration that inhibits the growth of a freshwater algal population over several generations. The green alga Pseudokirchneriella subcapitata is a standard test species due to its sensitivity and reproducibility.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Simazine and this compound in a suitable solvent (e.g., acetone, if necessary, at a concentration <0.01% v/v in the final medium).
-
Perform serial dilutions in a sterile algal growth medium (e.g., OECD TG201 medium) to create a geometric series of at least five test concentrations.
-
Include a control (medium only) and a solvent control (if a solvent was used).
-
-
Inoculation:
-
Use an exponentially growing, axenic stock culture of P. subcapitata.
-
Inoculate triplicate test flasks for each concentration and control to an initial cell density of approximately 10⁴ cells/mL.
-
-
Incubation:
-
Incubate the flasks for 72 hours under continuous, uniform cool white fluorescent illumination (60-120 µE/m²/s).
-
Maintain a constant temperature of 21-24°C.
-
Shake or stir the flasks continuously to ensure homogeneous cell suspension and gas exchange.
-
-
Measurement & Endpoints:
-
Measure the algal biomass (cell concentration) at least every 24 hours using a particle counter or spectrophotometer (at 680 nm).
-
Calculate the average specific growth rate for each treatment.
-
Determine the EC₅₀ (concentration causing 50% inhibition of growth) and the NOEC (No Observed Effect Concentration) by statistical analysis (e.g., regression analysis for EC₅₀, Dunnett's test for NOEC).
-
Protocol 2: Daphnia magna Acute Immobilization Test (Modified from OECD 202)
This test assesses acute toxicity to a key aquatic invertebrate species.
Causality: The goal is to determine the concentration at which the substances cause immobilization (i.e., the daphnids are unable to swim) after a 48-hour exposure. Immobilization is a surrogate for mortality.
Methodology:
-
Test Organisms:
-
Use Daphnia magna neonates (<24 hours old), sourced from a healthy, thriving laboratory culture.
-
-
Preparation of Test Solutions:
-
Prepare at least five test concentrations of Simazine and this compound in a suitable reconstituted hard water (e.g., M4 medium).
-
Include a control group with reconstituted water only.
-
-
Test Procedure:
-
Place at least 20 daphnids, divided into four replicates of five animals each, into test beakers for each concentration and control.
-
The test volume should be sufficient to avoid oxygen depletion (e.g., 10 mL per daphnid).
-
Incubate for 48 hours at 20 ± 1°C with a 16:8 hour light:dark photoperiod. Do not feed the daphnids during the test.
-
-
Observation & Endpoints:
-
Record the number of immobilized daphnids in each replicate at 24 and 48 hours.
-
Validate the test by ensuring mortality in the control group is ≤10%.
-
Calculate the 48-hour EC₅₀ value and its 95% confidence limits using statistical methods like Probit analysis or the trimmed Spearman-Karber method.
-
Figure 2: Generalized workflow for aquatic ecotoxicology testing.
Conclusion and Future Directions
The comparative analysis reveals a stark contrast between the toxicological profiles of simazine and its potential N-nitroso derivative.
-
Simazine is a potent phytotoxicant , representing a high acute risk to aquatic plants and algae at environmentally relevant concentrations.[8][9][15] Its toxicity to fauna is significantly lower.[2][3][10]
-
This compound , by extension from the broader class of N-nitrosamines, is likely of low acute toxicity to most aquatic organisms.[12][13] The primary concern is its potential for carcinogenicity, mutagenicity, and developmental toxicity upon chronic exposure.[6][7]
This guide underscores a critical data gap in aquatic toxicology. While the dangers of nitrosamines in pharmaceuticals and drinking water are well-recognized, their specific impacts as environmental transformation products of pesticides are less understood. Future research should prioritize conducting chronic and developmental toxicity studies on this compound using model organisms like zebrafish and Daphnia to move beyond inference and establish a definitive ecotoxicological profile. Such data is essential for accurate environmental risk assessments and the protection of aquatic ecosystems.
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Carmo, D. A. d., Carmo, A. P. B. d., Veiga, J. M. B. P., & Oliveira, J. L. M. (2013). Environmental behavior and toxicity of herbicides atrazine and simazine. Ambiente e Agua, 8(1), 193-204. Retrieved from [Link]
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Carmo, D. A., Carmo, A. P. B., Veiga, J. M. B. P., & Oliveira, J. L. M. (2013). Environmental behavior and toxicity of herbicides atrazine and simazine. Revista Ambiente & Água, 8, 193-204. Retrieved from [Link]
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N-nitrosamines: environmental occurrence, in vivo formation and metabolism - PubMed. (1982). Retrieved from [Link]
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Ambient Water Quality Criteria for Nitrosamines | EPA. (n.d.). Retrieved from [Link]
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N-Nitrosodimethylamine Occurrence, Formation and Cycling in Clouds and Fogs | Request PDF - ResearchGate. (2010). Retrieved from [Link]
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Lushchak, O. V., Matviishyn, T. M., Husak, V. V., Storey, J. M., & Storey, K. B. (2018). Low-toxic herbicides Roundup and Atrazine disturb free radical processes in Daphnia in environmentally relevant concentrations. PeerJ, 6, e4853. Retrieved from [Link]
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A Comparative Guide to the Genotoxicity of N-Nitrososimazine Versus Other N-Nitrosamines
For distribution among researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the genotoxicity of N-Nitrososimazine against other well-characterized N-nitrosamines. The content herein is structured to offer a clear understanding of the underlying mechanisms, comparative potencies, and the experimental methodologies crucial for their assessment.
Introduction: The Rising Concern of Nitrosamine Impurities
N-nitrosamines are a class of compounds that require metabolic activation to exert their genotoxic effects.[2][6][7][8] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which convert the parent nitrosamine into highly reactive electrophilic intermediates.[2][6][7][8] These intermediates can then form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process if the DNA damage is not repaired.[6][7][8][9] The specific type and quantity of DNA adducts formed are critical determinants of the mutagenic and carcinogenic potential of a given N-nitrosamine.[6][7][8]
The Genotoxic Mechanism of N-Nitrosamines
The genotoxicity of N-nitrosamines is intrinsically linked to their metabolic activation. The primary pathway involves the α-hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by CYP enzymes.[2][10][11] This hydroxylation event leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to form a highly reactive diazonium ion.[2] It is this diazonium ion that acts as the ultimate carcinogen, readily alkylating DNA bases.[2][6][7][8]
The formation of specific DNA adducts, such as O6-alkylguanine, is considered to play a central role in the mutagenicity and carcinogenicity of many N-nitrosamines.[6][7][8] These adducts can lead to mispairing during DNA replication, resulting in characteristic mutations, such as GC to AT transitions.[12]
Caption: Workflow for the Ames Test with metabolic activation.
In Vivo Mammalian Erythrocyte Micronucleus Assay
The in vivo micronucleus test assesses chromosomal damage by detecting micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division. [13]This assay is crucial as it considers the in vivo metabolism, distribution, and excretion of the test compound. [13]For N-nitrosamines that are potent liver carcinogens, assessing micronucleus formation in hepatocytes can be more informative than in bone marrow. [14] Step-by-Step Methodology (adapted for liver):
-
Animal Model and Dosing: Use a suitable rodent model (e.g., rats or mice). Administer this compound and comparator nitrosamines (e.g., NDMA) via a relevant route (e.g., oral gavage) for a specified duration. A 28-day repeat-dose study is often employed. [14][15][16]2. Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the liver in situ to remove blood.
-
Hepatocyte Isolation: Isolate hepatocytes from a portion of the liver using a collagenase perfusion method.
-
Micronucleus Staining and Analysis:
-
Prepare slides with the isolated hepatocytes and stain with a DNA-specific stain (e.g., acridine orange or propidium iodide).
-
Analyze the slides under a microscope or using flow cytometry to determine the frequency of micronucleated hepatocytes among a large population of cells (e.g., 2000 cells per animal).
-
-
Data Analysis: Compare the frequency of micronucleated hepatocytes in the treated groups to the concurrent vehicle control group. A statistically significant, dose-dependent increase indicates a positive result.
Causality Behind Experimental Choices:
-
In Vivo System: This assay provides a more holistic assessment of genotoxicity by incorporating the complexities of a whole organism, including metabolic activation in the target organ (liver), distribution, and detoxification processes. [13]* Hepatocyte Analysis: For liver-targeting carcinogens like many N-nitrosamines, examining the target tissue for genotoxic effects is more relevant and sensitive than assessing a surrogate tissue like bone marrow. [14]The integration of the micronucleated hepatocyte (MNHEP) assay into repeat-dose studies is a valuable approach for this purpose. [14][17][16]
Caption: Workflow for the in vivo liver micronucleus assay.
Conclusion and Future Directions
Assessing the genotoxicity of this compound requires a systematic and comparative approach. While its specific genotoxic profile is yet to be fully elucidated, the established methodologies for testing other N-nitrosamines provide a clear and robust framework for its evaluation. The Ames test, particularly with an enhanced protocol using hamster liver S9, will be a critical first step for in vitro screening. This should be followed by in vivo studies, such as the liver micronucleus assay, to confirm genotoxicity in a mammalian system and provide data that is more directly relevant for human risk assessment.
Quantitative analysis of the dose-response relationships from these assays will be essential for determining a compound-specific acceptable intake (AI) limit for this compound, should it be identified as a potential impurity. [15]This data-driven approach is aligned with the current regulatory landscape, which emphasizes a thorough understanding of the risks associated with nitrosamine impurities to ensure patient safety. [1][3][5][18]
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Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [Link]
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Hecht, S. S. (2021). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 9(10), 257. [Link]
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Hecht, S. S. (2021). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 9(10), 257. [Link]
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Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]
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Loeppky, R. N., et al. (1996). DNA Adducts from N-Nitrosodiethanolamine and Related β-Oxidized Nitrosamines in Vivo: 32P-Postlabeling Methods for Glyoxal. Chemical Research in Toxicology, 9(5), 891-899. [Link]
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Verna, L., Whysner, J., & Williams, G. M. (1996). N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation. Pharmacology & therapeutics, 71(1-2), 57-81. [Link]
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Custer, L. L., et al. (2025). Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities. Toxicological Sciences, kfae149. [Link]
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Schoonen, W. G. F. J., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Current Protocols, 4(1), e949. [Link]
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Li, J., et al. (2025). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Food and Chemical Toxicology, 190, 114757. [Link]
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Long, A. S., et al. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Environmental and Molecular Mutagenesis, 65(6-7), 190-202. [Link]
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U.S. Food and Drug Administration. (n.d.). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. [Link]
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Wagner, E. D., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. Environmental Science & Technology, 48(12), 7069-7077. [Link]
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ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]
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Health Canada. (2024). Guidance on nitrosamine impurities in medications. [Link]
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Jaiswal, Y. K., et al. (2013). N-Nitrosodiethylamine in Hepatotoxicity and DNA Damage. Frontiers in Bioscience (Elite Edition), 5(2), 645-657. [Link]
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Nitrosamines Exchange. (2025). Rat Liver Micronucleus Assay as a Nitrosamine Potency Assessment. [Link]
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ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. [Link]
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IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. [Link]
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Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503740. [Link]
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Johnson, G. E., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 793, 108493. [Link]
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Nitrosamines Exchange. (2025). Comparative DNA damage induced by 8 nitrosamines in primary human and macaque hepatocytes -Pub. [Link]
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Seo, J., et al. (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Archives of Toxicology. [Link]
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ResearchGate. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. [Link]
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Thomas, A. D., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(1), 1-13. [Link]
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ResearchGate. (2025). A deep dive into historical Ames study data for N-nitrosamine compounds. [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]
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Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. [Link]
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Mei, N., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology. [Link]
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Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 888, 503639. [Link]
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ResearchGate. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. [Link]
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Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(9), 2535-2548. [Link]
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A Comparative Analysis of N-Nitrososimazine and N-Nitrosoatrazine Degradation Pathways: A Guide for Researchers
Introduction: The Environmental Significance of N-Nitrosamines from Triazine Herbicides
The widespread use of triazine herbicides, such as simazine and atrazine, has been a cornerstone of modern agriculture for decades. However, the potential for these compounds to transform into N-nitroso derivatives, namely N-Nitrososimazine (NNS) and N-Nitrosoatrazine (NNAT), in the environment raises significant toxicological concerns. N-nitrosamines as a class are recognized for their carcinogenic potential, making the study of their environmental fate and degradation pathways a critical area of research for scientists, regulators, and drug development professionals. This guide provides an in-depth comparative analysis of the degradation pathways of this compound and N-Nitrosoatrazine, supported by experimental data and detailed protocols to aid researchers in this vital field.
The formation of these N-nitroso compounds can occur in soil and water through the reaction of the parent triazine herbicide with nitrosating agents, such as nitrite, which can be present from nitrogen-based fertilizers.[1][2] Understanding the subsequent degradation of NNS and NNAT is paramount for assessing their persistence, potential for groundwater contamination, and overall environmental risk. This guide will explore the key abiotic and biotic degradation pathways, influential environmental factors, and the resulting transformation products of these two closely related N-nitrosamines.
Comparative Degradation Pathways: this compound vs. N-Nitrosoatrazine
While both this compound and N-Nitrosoatrazine share a common triazine backbone and a nitroso functional group, subtle differences in their molecular structure can influence their environmental behavior and degradation kinetics.
N-Nitrosoatrazine (NNAT) Degradation
The degradation of NNAT has been more extensively studied, revealing several key pathways:
-
Denitrosation (Hydrolysis): A primary degradation pathway for NNAT is the cleavage of the N-N bond, leading to the reformation of the parent herbicide, atrazine.[3] This process is significantly influenced by pH, with acidic conditions promoting hydrolysis.[3] The half-life of NNAT in water has been reported to be as short as 17 hours at pH 2, while it is considerably more stable at pH values greater than 4.[3]
-
Photolysis: NNAT is susceptible to degradation by sunlight. Photolytic degradation can also lead to the formation of atrazine as a major product.[3] The absorption of UV radiation provides the energy to break the N-NO bond.
-
Microbial Degradation: While less extensively documented than abiotic pathways, microbial action is expected to contribute to the degradation of NNAT in soil environments. The rate of microbial degradation can be influenced by factors such as soil organic matter content and microbial biomass.[4]
This compound (NNS) Degradation
Specific data on the degradation of this compound is less abundant in the scientific literature. However, based on its structural similarity to NNAT and general knowledge of nitrosamine chemistry, the following pathways are anticipated:
-
Denitrosation (Hydrolysis): Similar to NNAT, hydrolysis is expected to be a significant degradation route for NNS, yielding the parent herbicide, simazine. The rate of this reaction is also likely to be pH-dependent.
-
Photolysis: NNS is predicted to undergo photolytic degradation upon exposure to sunlight, with the primary cleavage occurring at the N-NO bond. The quantum yield for the photolysis of nitrosamines is generally high, suggesting that this can be a rapid degradation process.[5]
-
Microbial Degradation: The microbial communities in soil and water are likely to play a role in the breakdown of NNS. The specific metabolites would depend on the enzymatic capabilities of the present microorganisms.
Key Influencing Factors on Degradation
The rate and extent of degradation for both NNS and NNAT are governed by a variety of environmental factors:
-
pH: As previously mentioned, acidic conditions generally accelerate the hydrolysis of N-nitrosamines, leading to denitrosation.
-
Light Intensity: The intensity and wavelength of sunlight significantly impact the rate of photolytic degradation.
-
Temperature: Higher temperatures generally increase the rates of both chemical and biological degradation processes.[4]
-
Soil Properties: Organic matter content, clay content, and microbial population density can all influence the adsorption, bioavailability, and microbial degradation of these compounds in soil.[4]
-
Presence of Other Chemicals: The presence of other organic and inorganic compounds in the environment can potentially inhibit or enhance degradation rates.
Data Summary: A Comparative Overview
| Parameter | N-Nitrosoatrazine (NNAT) | This compound (NNS) |
| Primary Degradation Pathway | Denitrosation (Hydrolysis), Photolysis | Denitrosation (Hydrolysis), Photolysis (presumed) |
| Major Degradation Product | Atrazine | Simazine (presumed) |
| Half-life in Water (pH dependent) | 17 hours (pH 2), Stable (>4)[3] | Data not readily available |
| Half-life in Soil | Data varies with soil type and conditions | Data not readily available |
| Influence of Light | Significant degradation | Significant degradation (presumed) |
| Influence of pH | Significant degradation in acidic conditions | Significant degradation in acidic conditions (presumed) |
Experimental Protocols
To ensure the scientific integrity and reproducibility of degradation studies, the following detailed protocols are provided.
Protocol 1: Determination of Hydrolytic Degradation Rate
This protocol outlines the steps to determine the rate of hydrolysis of this compound or N-Nitrosoatrazine at different pH values.
Objective: To determine the first-order rate constant and half-life for the hydrolysis of the target nitrosamine under controlled pH and temperature.
Materials:
-
This compound or N-Nitrosoatrazine standard
-
HPLC-grade water
-
Buffer solutions (pH 4, 7, and 9)
-
Constant temperature incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the nitrosamine standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare Test Solutions: In triplicate, add a small aliquot of the stock solution to each buffer solution (pH 4, 7, and 9) in amber vials to achieve a final concentration of 1 µg/mL. The use of amber vials is crucial to prevent photolysis.
-
Incubation: Place the vials in a constant temperature incubator set at 25°C.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples immediately using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the remaining nitrosamine.
-
Data Analysis: Plot the natural logarithm of the nitrosamine concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
Protocol 2: Photolytic Degradation Study
This protocol details the procedure for assessing the photolytic degradation of this compound or N-Nitrosoatrazine.
Objective: To determine the quantum yield and half-life for the photolysis of the target nitrosamine.
Materials:
-
This compound or N-Nitrosoatrazine standard
-
HPLC-grade water
-
Quartz tubes
-
Solar simulator or a suitable UV lamp with known spectral output
-
Actinometer solution (e.g., p-nitroanisole/pyridine)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Test Solutions: Prepare a solution of the nitrosamine in HPLC-grade water at a known concentration in quartz tubes. Prepare a separate quartz tube with an actinometer solution.
-
Irradiation: Place the quartz tubes in the solar simulator or under the UV lamp. Ensure uniform irradiation of all samples.
-
Sampling: At specific time intervals, withdraw samples from the nitrosamine solution and the actinometer solution.
-
Analysis: Analyze the nitrosamine samples to determine the decrease in concentration over time. Analyze the actinometer samples to determine the photon flux.
-
Data Analysis: Calculate the rate of degradation of the nitrosamine. The quantum yield (Φ) can be calculated using the following equation: Rate of degradation = Φ × I₀ × ε × l × C, where I₀ is the incident light intensity, ε is the molar absorptivity, l is the path length, and C is the concentration. The photolytic half-life can be determined from the degradation rate.
Visualization of Degradation Pathways
To visually represent the primary degradation pathways, the following diagrams have been generated using Graphviz.
N-Nitrosoatrazine Degradation Pathway
Caption: Primary degradation pathways of N-Nitrosoatrazine.
This compound Degradation Pathway (Presumed)
Caption: Presumed degradation pathways of this compound.
Experimental Workflow Diagram
Caption: General workflow for studying nitrosamine degradation.
Conclusion
The environmental degradation of this compound and N-Nitrosoatrazine is a complex process influenced by multiple environmental factors. While the degradation of NNAT is better characterized, with denitrosation and photolysis being key pathways leading to the formation of atrazine, there is a clear need for more research into the specific degradation kinetics and products of NNS. The structural similarities suggest analogous degradation pathways, but experimental verification is essential for accurate risk assessment.
The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge and methodologies to conduct robust and reliable studies in this critical area. By furthering our understanding of the environmental fate of these N-nitrosamines, the scientific community can contribute to the development of more effective risk management strategies and ensure the safety of our environment and public health.
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Degradation of N-nitrosodimethylamine (NDMA) in landscape soils. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Nitrosamine Photolysis. (n.d.). Gassnova. Retrieved January 14, 2026, from [Link]
-
Formation, Adsorption, and Degradation of N-nitrosoatrazine in Water and Soil. (n.d.). UNL Digital Commons. Retrieved January 14, 2026, from [Link]
-
Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. (n.d.). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
-
Table 4, Effect of Atrazine on Nitrate: Carcinogenicity Effect of Nitrate on Atrazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. (n.d.). NCBI. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for N-Nitrososimazine Analysis
Introduction: The Analytical Imperative for N-Nitrososimazine
Simazine, a widely utilized s-triazine herbicide, plays a crucial role in modern agriculture for the control of broadleaf weeds and grasses.[1][2] However, the potential for simazine to react with nitrosating agents, such as nitrogen oxides present in the environment or as contaminants in manufacturing processes, can lead to the formation of N-Nitroso compounds.[3] this compound, the N-nitroso derivative of the parent herbicide, is of significant concern due to the classification of many N-nitrosamines as probable human carcinogens.[4] Their presence, even at trace levels, necessitates the development of highly sensitive, selective, and robust analytical methods to ensure regulatory compliance and public safety.
This guide provides an in-depth, objective comparison of the two gold-standard analytical techniques for nitrosamine analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—specifically tailored for the challenge of quantifying this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the fundamental principles and causal reasoning behind method selection, enabling researchers and drug development professionals to make informed decisions for their specific analytical needs.
Part 1: Physicochemical Profile & Methodological Implications
The choice between LC-MS/MS and GC-MS/MS is fundamentally dictated by the physicochemical properties of the target analyte. While specific experimental data for this compound is not widely published, we can infer its likely behavior from the parent simazine molecule and the broader class of N-nitrosamines.
-
Structure and Polarity: Simazine (C₇H₁₂ClN₅) has a molecular weight of 201.66 g/mol and exhibits low water solubility.[2][5] The addition of a nitroso group (-N=O) to form this compound (C₇H₁₁ClN₆O, MW: 230.65 g/mol ) increases its molecular weight and polarity. This moderate polarity suggests good solubility in organic solvents like methanol or acetonitrile but may present challenges for volatilization.
-
Volatility and Thermal Stability: The primary prerequisite for successful GC analysis is that the analyte must be volatile and thermally stable enough to transition into the gas phase without degradation in the heated injector port (typically ~250°C). While many smaller nitrosamines like N-nitrosodimethylamine (NDMA) are amenable to GC analysis[6], larger and more complex structures can be thermally labile. The thermal stability of this compound is a critical unknown. Any degradation during GC analysis would lead to inaccurate quantification. In contrast, LC-MS/MS analyzes compounds in the liquid phase at or near ambient temperatures, completely bypassing the need for volatilization and eliminating the risk of thermal degradation.
This initial assessment positions LC-MS/MS as the inherently more robust and universally applicable technique for a novel or uncharacterized nitrosamine like this compound. GC-MS/MS remains a powerful alternative, but its suitability is conditional upon rigorous validation of the analyte's thermal stability.
Part 2: Head-to-Head Method Performance Comparison
The decision to implement a specific analytical platform requires a comprehensive evaluation of its performance characteristics. The following table summarizes a direct comparison of LC-MS/MS and GC-MS/MS for this compound analysis, based on established performance for analogous compounds.
| Feature | LC-MS/MS | GC-MS/MS | Expert Rationale & Causality |
| Applicability | Broad. Ideal for a wide range of nitrosamines, including non-volatile, polar, and thermally labile compounds.[7][8] | Conditional. Excellent for volatile and thermally stable nitrosamines.[6][9] | LC-MS/MS is the safer primary choice for this compound, as it does not require the unverified assumption of thermal stability. |
| Sensitivity (LOD/LOQ) | Exceptional. Routinely achieves detection in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range. | Very High. Can achieve low ppb detection limits, suitable for most regulatory requirements.[4][6] | Tandem mass spectrometry (MS/MS) on both platforms provides the necessary sensitivity. LC-MS/MS often has a slight edge for achieving the absolute lowest detection limits required by stringent regulations.[10] |
| Selectivity | Excellent. MS/MS in Multiple Reaction Monitoring (MRM) mode provides high specificity, minimizing matrix interference.[7] | Excellent. MRM mode offers outstanding selectivity, effectively distinguishing analytes from co-eluting matrix components.[11] | Both techniques are considered definitive for confirmatory analysis. The key is developing specific parent-daughter ion transitions for this compound. |
| Matrix Effects | Susceptible. Prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.[12] | Less Susceptible. The chromatographic separation in GC is often more efficient for complex mixtures, leading to fewer matrix effects. | This is a critical differentiator. LC-MS requires careful method development, use of stable isotope-labeled internal standards, and potentially different ionization sources (e.g., APCI) to mitigate matrix effects.[7] |
| Sample Preparation | Often simpler, involving dissolution followed by filtration ("dilute-and-shoot"). SPE may be used for cleanup/concentration.[13] | More complex, typically requiring liquid-liquid extraction (LLE) with an organic solvent (e.g., dichloromethane).[4][11] | The simpler sample preparation for LC-MS/MS can lead to higher throughput, a significant advantage in routine testing environments. |
| Instrumentation & Cost | Higher initial capital cost. Widespread availability in pharmaceutical and environmental labs. | Lower initial capital cost. A workhorse technique in many analytical laboratories. | While instrument costs vary, the operational expertise for both is specialized. The choice often depends on the existing instrumentation and expertise within a laboratory. |
Part 3: Experimental Workflow Visualization
To provide a clear, high-level overview of the analytical process, the following diagrams illustrate the typical workflows for both LC-MS/MS and GC-MS/MS analysis of this compound.
Caption: High-level workflow for LC-MS/MS analysis of this compound.
Caption: High-level workflow for GC-MS/MS analysis of this compound.
Part 4: Reference Experimental Protocols
The following protocols are provided as robust starting points for method development and validation for this compound. They are based on established and validated methods for other nitrosamines and must be fully validated for this compound specifically.
Protocol 1: LC-MS/MS Method (Adapted from USP <1469>)[10]
This method is designed for high sensitivity and is applicable to a broad range of nitrosamines.
-
Materials & Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for a related compound (if this compound-IS is unavailable)
-
Formic acid (LC-MS grade)
-
Water and Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade) for stock solutions
-
-
Standard & Sample Preparation:
-
Stock Solutions: Prepare individual 100 µg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions in 1% formic acid in water to create calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.
-
Sample Preparation:
-
Accurately weigh ~80 mg of the sample (e.g., technical grade simazine powder) into a 2 mL centrifuge tube.
-
Add 1.2 mL of diluent (1% formic acid in water) and an appropriate volume of internal standard solution.
-
Vortex vigorously for 20 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
-
-
-
Instrumental Conditions:
-
LC System: UHPLC/HPLC System
-
Column: Ascentis® Express C18, 2.7 µm, 150 x 3.0 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient to resolve this compound from the parent simazine peak and other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Tandem Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode. Rationale: APCI is often less susceptible to matrix effects for small, polar molecules and should be evaluated.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific parent and product ion transitions for this compound must be determined by infusing the reference standard.
-
Protocol 2: GC-MS/MS Method (Adapted from General Nitrosamine Protocols)[4][13]
This protocol is suitable if this compound is confirmed to be sufficiently volatile and thermally stable.
-
Materials & Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard
-
Dichloromethane (DCM, GC grade)
-
Sodium Hydroxide (NaOH)
-
Methanol (GC grade) for stock solutions
-
-
Standard & Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solution: Prepare a series of calibration standards by serially diluting the stock solutions with dichloromethane to achieve concentrations from approximately 0.5 ng/mL to 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh ~250 mg of the sample into a 15 mL centrifuge tube.
-
Add 10 mL of 1M NaOH solution and vortex briefly. Shake for 5 minutes. Rationale: The basic solution ensures the analyte is in a neutral form, facilitating its extraction into an organic solvent.
-
Add 2.0 mL of dichloromethane and an appropriate volume of internal standard solution.
-
Vortex vigorously for 5-10 minutes to facilitate extraction.
-
Centrifuge to achieve phase separation.
-
Carefully transfer the bottom organic layer (DCM) to a GC vial.
-
-
-
Instrumental Conditions:
-
GC System: Gas Chromatograph with a suitable autosampler.
-
Column: SH-I-624Sil MS (30 m x 0.25 mm I.D., df = 1.4 µm) or equivalent mid-polarity column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 50°C (hold 1 min), ramp at 20°C/min to 250°C (hold 3 min). This must be optimized.
-
Mass Spectrometer: Tandem Quadrupole Mass Spectrometer
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Ion Source Temperature: 230°C
-
Detection Mode: Multiple Reaction Monitoring (MRM). Determine specific transitions for this compound.
-
Part 5: Senior Scientist's Recommendation for Cross-Validation
For the analysis of this compound, an impurity with unconfirmed thermal properties, LC-MS/MS should be considered the primary and reference analytical technique. Its universal applicability eliminates the significant risk of analyte degradation that could occur with GC-MS/MS, ensuring the highest level of data integrity.
GC-MS/MS serves as an excellent orthogonal technique for cross-validation. An effective cross-validation study would involve analyzing the same set of spiked and authentic samples by both validated methods. Concordance between the results would provide unequivocal confidence in the data. However, should the GC-MS/MS results show consistently lower recovery or high variability compared to the LC-MS/MS method, it would strongly suggest thermal degradation of this compound, rendering the GC-based method unsuitable.
Final Recommendation:
-
Develop and fully validate an LC-MS/MS method as the primary tool for the quantification of this compound. This method is the most scientifically robust choice.
-
Develop and validate a GC-MS/MS method in parallel. Use this method to confirm the thermal stability of this compound.
-
If the results are comparable across the desired concentration range, GC-MS/MS can be employed as a reliable, high-throughput screening tool or a confirmatory method. If results diverge, LC-MS/MS must be used exclusively.
This dual-pronged approach not only ensures accurate quantification but also deepens the fundamental understanding of the analyte, embodying the principles of rigorous scientific inquiry and validation.
References
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LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from [Link]
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Zweidinger, R. B., & Pfaeffli, P. (1978). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of eight N-Nitrosamines. Retrieved from [Link]
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Official Medicines Control Laboratory. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]
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Microbioz India. (2023, October 30). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
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Pangarkar, K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
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Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
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Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
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Dealtry, S., et al. (2011). Simazine application inhibits nitrification and changes the ammonia-oxidizing bacterial communities in a fertilized agricultural soil. PubMed. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (2021). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis, 11(2), 159-169. Retrieved from [Link]
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LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. Retrieved from [Link]
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Policy Commons. (n.d.). Multiple Active Ingredient Product Analysis of Simazine Formulations. Retrieved from [Link]
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Agilent. (2024, May 6). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Retrieved from [Link]
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Fine, D. H., et al. (1975). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Physico-chemical properties of the studied N-nitrosamines. Retrieved from [Link]
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Armbrust, K. L. (2000). Chemistry and fate of simazine. PubMed. Retrieved from [Link]
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Veeprho. (n.d.). Simazine Impurities and Related Compound. Retrieved from [Link]
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Hansen, T. J., et al. (1984). A new Thermal Energy Analyzer for direct high-performance liquid chromatographic and gas chromatographic analysis of N-nitrosamides. PubMed. Retrieved from [Link]
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A Comparative Guide to N-Nitrososimazine Formation Potential in Different Simazine Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The presence of N-nitrosamine impurities in various products, including pesticides, is a significant concern due to their classification as probable human carcinogens. Simazine, a widely used triazine herbicide, can undergo nitrosation to form N-nitrososimazine (N-SIM). This guide provides a detailed comparison of the this compound formation potential from different commercial simazine formulations: Wettable Powders (WP), Suspension Concentrates (SC), and Granular (G) formulations. While direct comparative studies are limited, this guide synthesizes available data on formulation composition, the chemistry of nitrosamine formation, and the potential contribution of inert ingredients to provide a scientifically grounded risk assessment for researchers and professionals in related fields.
Introduction: The Concern of this compound
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide effective against broadleaf weeds and annual grasses.[1] Its chemical structure contains secondary amine groups, making it susceptible to nitrosation and the formation of this compound (N-SIM), a potent carcinogen.[2][3] The formation of N-nitrosamines requires the presence of a nitrosatable amine and a nitrosating agent, such as nitrite or nitrogen oxides, under favorable conditions.[4][5]
The formulation of a pesticide can significantly influence its chemical stability and the potential for impurity formation. Different formulations contain a variety of inert ingredients and adjuvants that can either introduce precursors for nitrosation or create a chemical environment that promotes or inhibits the reaction. Understanding the N-SIM formation potential of different simazine formulations is crucial for risk assessment and the development of safer agricultural products.
The Chemistry of this compound Formation
The formation of this compound from simazine is a chemical reaction where a nitroso group (-N=O) replaces the hydrogen atom on one of the secondary amine groups of the simazine molecule.
-
Precursors:
-
Reaction Conditions:
-
pH: Nitrosation is often favored under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite.[3]
-
Temperature: Higher temperatures can accelerate the rate of nitrosation.
-
Catalysts and Inhibitors: Other components within the formulation can catalyze or inhibit the reaction. For example, certain surfactants can form micelles that may accelerate nitrosation, while antioxidants can act as inhibitors.[9]
-
}
Comparative Analysis of Simazine Formulations
The potential for N-SIM formation in different simazine formulations is directly linked to their composition. The inert ingredients, which can constitute a significant portion of the product, are of particular interest.
| Formulation Type | Typical Composition | Potential for N-SIM Formation |
| Wettable Powder (WP) | Active Ingredient (Simazine), Inert Carrier (e.g., hydrophilic clays like bentonite or attapulgite), Wetting and Dispersing Agents. | Moderate to High: Clays can have acidic surfaces that may catalyze nitrosation.[10] The large surface area of the finely ground powder could increase the interaction between simazine and any nitrite impurities present in the carrier or introduced through environmental contact. |
| Suspension Concentrate (SC) | Active Ingredient (Simazine) dispersed in water, Surfactants, Dispersants, Antifreeze Agents (e.g., propylene glycol). | Variable: The aqueous environment can facilitate nitrosation if both simazine and nitrite are present. However, the pH of the formulation is a critical factor; neutral or slightly alkaline conditions would inhibit the reaction.[2] Certain surfactants could potentially accelerate nitrosation.[9] |
| Granular (G) | Active Ingredient (Simazine) coated on or absorbed into an Inert Carrier (e.g., clay, corncobs, walnut shells). | Lower (initially): The active ingredient is less accessible for reaction until the granule is exposed to moisture. However, once applied to the soil, the slow release of simazine in a moist, potentially acidic soil environment containing nitrites from fertilizers could lead to N-SIM formation over time. |
In-Depth Analysis of Formulation Components and their Impact
Wettable Powders (WP)
Wettable powders are dry formulations that are mixed with water to form a sprayable suspension.
-
Inert Carriers (Clays): The use of hydrophilic clays like bentonite and attapulgite is common. These clays possess surface acidity and can act as catalysts for various chemical reactions.[10] This acidic microenvironment on the clay surface could potentially promote the nitrosation of simazine if nitrite impurities are present. The high surface area of the finely divided powder also maximizes the contact between reactants.
-
Wetting and Dispersing Agents: These are surfactants added to ensure the powder mixes well with water. The specific chemical nature of these agents is crucial. While many are designed to be inert, some may contain residual amines or other functionalities that could influence the reaction.
Suspension Concentrates (SC)
Suspension concentrates are formulations where the solid active ingredient is dispersed in a liquid, typically water.
-
Aqueous Medium: The presence of water provides a medium for chemical reactions. The rate of nitrosation in an aqueous SC formulation will be highly dependent on the pH. Manufacturers often buffer formulations to ensure stability, and a neutral to slightly alkaline pH would significantly reduce the risk of N-SIM formation.[2]
-
Surfactants and Dispersants: These are essential for keeping the simazine particles suspended. Some surfactants can form micelles, which are microscopic aggregates that can concentrate both the simazine and any dissolved nitrosating agents, potentially accelerating the reaction rate.[9] Furthermore, some surfactants are based on tertiary amines, which themselves could be nitrosatable or contain secondary amine impurities.[11]
Granular (G) Formulations
Granular formulations consist of the active ingredient incorporated into a solid, inert carrier.
-
Inert Carriers: A variety of materials are used, including clays, corncobs, and walnut shells. As with WPs, clay-based granules could provide an acidic surface that may facilitate nitrosation upon wetting. Organic carriers like corncobs and walnut shells are less likely to have inherent catalytic properties but could potentially contain nitrogenous compounds that might act as precursors.
-
Slow Release and Environmental Interaction: Granular formulations are designed for slow release of the active ingredient. This means that the formation of N-SIM is less likely to occur within the packaged product. However, once applied to the soil, the simazine is released into an environment where it can interact with nitrites from nitrogenous fertilizers and other sources under varying pH and moisture conditions, leading to potential in-situ formation of N-SIM.
Experimental Protocols for Assessing this compound Formation Potential
To quantitatively compare the N-SIM formation potential of different simazine formulations, a standardized experimental protocol is necessary. The following outlines a robust methodology based on established analytical techniques for nitrosamine analysis.[12]
Sample Preparation and Nitrosation Reaction
-
Formulation Characterization: Analyze the inert ingredients of each formulation type (WP, SC, G) to identify potential sources of amines and nitrites.
-
Spiking with Nitrosating Agent: Prepare aqueous suspensions or solutions of each simazine formulation. Spike these preparations with a known concentration of a nitrosating agent (e.g., sodium nitrite).
-
Controlled Reaction Conditions: Incubate the spiked samples under controlled conditions of pH (e.g., pH 3-4 to simulate acidic conditions), temperature, and time.[13]
-
Reaction Quenching: After the incubation period, quench the reaction by adding a reagent that removes the excess nitrosating agent (e.g., ammonium sulfamate).
}
Analytical Quantification of this compound
-
Extraction: Employ Solid Phase Extraction (SPE) to clean up the sample and concentrate the N-SIM.
-
Instrumentation: Use highly sensitive and selective analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the quantification of N-SIM.[12] These methods provide the necessary low limits of detection and confirmation of the analyte's identity.
-
Data Analysis: Compare the levels of N-SIM formed in the different formulations under the same experimental conditions.
Conclusion and Recommendations
Based on the analysis of their typical compositions and the principles of nitrosamine formation, the potential for this compound formation in different simazine formulations can be ranked as follows:
Wettable Powder (WP) > Suspension Concentrate (SC) > Granular (G)
-
Wettable Powders likely present the highest risk due to the potential catalytic effect of acidic clay carriers and the high surface area for reaction.
-
Suspension Concentrates have a variable risk that is highly dependent on the formulation's pH and the nature of the surfactants used. A well-buffered, non-acidic SC formulation may have a low N-SIM formation potential.
-
Granular formulations likely have the lowest initial risk in the packaged product. However, the potential for in-situ formation in the soil after application should be considered, especially in acidic soils with high nitrite content from fertilizers.
For researchers and professionals, it is recommended to:
-
Characterize the inert ingredients of pesticide formulations for the presence of potential nitrosamine precursors (amines) and nitrosating agents (nitrites).
-
Conduct formulation-specific risk assessments for N-nitrosamine formation, considering the potential interactions between the active ingredient and the excipients.
-
Employ sensitive analytical methods like LC-MS/MS or GC-MS/MS for the monitoring of N-nitrosamine impurities in pesticide products.
-
Consider the use of nitrosation inhibitors, such as antioxidants, in formulations where a risk of N-nitrosamine formation is identified.[9]
By understanding the factors that contribute to this compound formation, the agricultural and chemical industries can work towards developing safer pesticide formulations that minimize the risk of these carcinogenic impurities.
References
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The Agrochemical Industry Relies on Sophisticated Chemical Formulations. (n.d.). Retrieved from [Link]
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Beyond Pesticides. (2022, November 2). Chemicals Added to Herbicides to Reduce Drift Actually Drift Themselves, Are Significant Air Pollutants. Beyond Pesticides Daily News Blog. Retrieved from [Link]
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24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
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Sharkey, S. R., et al. (2022). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry. Environmental Science & Technology, 56(22), 15531–15540. [Link]
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Cosmetic Ingredient Review. (2023, May 19). ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Retrieved from [Link]
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Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]
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Janzowski, C., Klein, R., & Preussmann, R. (1980). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides. IARC scientific publications, (31), 329–339. [Link]
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Carloni, L. E., et al. (2023). Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. Journal of Pharmaceutical Sciences, 112(6), 1625-1634. [Link]
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Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. Yale University. Retrieved from [Link]
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Challis, B. C. (1981). Catalysis and inhibition of N-nitrosation reactions. IARC scientific publications, (41), 11–26. [Link]
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International Journal of Chemical Studies. (2023, January 10). Importance of clays in organic reactions. Retrieved from [Link]
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Bontoyan, W. R., & Law, M. W. (1978). Nitrosamines in Agricultural and Home-Use Pesticides. Journal of the Association of Official Analytical Chemists, 61(4), 879-883. [Link]
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da Silva, L. P., et al. (2020). Clays as Vehicles for Drug Photostability. Pharmaceutics, 12(10), 962. [Link]
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Hu, X., et al. (2019). A Comparative Study on the Formation of Nitrosamines of Ethanolamines. Chinese Journal of Applied Chemistry, 36(9), 1061-1068. [Link]
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Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
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MDPI. (n.d.). Clay Minerals as Enzyme Carriers for Pollutant Removal from Wastewater: A Comprehensive Review. Retrieved from [Link]
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ONdrugDelivery. (2024, June 18). TARGETING NITROSAMINE PRECURSORS WITH NOVEL ACTIVE MATERIAL SCIENCE SCAVENGER TECHNOLOGIES. Retrieved from [Link]
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ResearchGate. (2025, October 10). Clay Minerals as Enzyme Carriers for Pollutant Removal from Wastewater: A Comprehensive Review. Retrieved from [Link]
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MDPI. (n.d.). Influence of Clay Particle Interactions on Leaching Percolation in Ion-Adsorption-Type Rare Earth Ores. Retrieved from [Link]
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S. P. D. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Food and Drug Analysis, 30(2), 195–213. [Link]
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T. A. T., et al. (2023). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. Agriculture, 13(5), 1104. [Link]
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Moser, J., et al. (2023). N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. Journal of Pharmaceutical Sciences, 112(6), 1635-1646. [Link]
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IARC. (1991). Simazine. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon, France: IARC. [Link]
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MilliporeSigma. (n.d.). Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigating Nitrosamine Risk. Retrieved from [Link]
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Wikipedia. (n.d.). Simazine. Retrieved from [Link]
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PubChem. (n.d.). Simazine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020, October 17). Activated Carbon and Ozone to Reduce Simazine in Water. Retrieved from [Link]
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FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]
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PubMed. (2025, November 15). N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
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Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
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Michigan State University Extension. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]
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A Comparative Analysis of the Nitrosation of Atrazine, Simazine, and Carbaryl by Gaseous Nitrogen Oxides
A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the nitrosation of three widely used pesticides—atrazine, simazine, and carbaryl—when exposed to nitrogen oxides (NOx). As a senior application scientist, this document moves beyond a simple recitation of facts to offer a synthesized perspective on the reaction kinetics, influencing factors, and analytical considerations critical for researchers in environmental science, toxicology, and drug development. The potential for N-nitroso compound formation from pesticide precursors is a significant concern due to the potent carcinogenicity of many N-nitrosamines[1][2]. This guide is designed to provide the foundational knowledge and practical data needed to understand and investigate these critical transformation pathways.
Introduction: The Significance of Pesticide Nitrosation
Atrazine and simazine are structurally similar s-triazine herbicides used for broad-spectrum weed control, while carbaryl is a carbamate insecticide[3][4][5]. All three compounds contain secondary amine functionalities within their structures, making them susceptible to nitrosation—the conversion of an amine into a nitroso derivative by a nitrosating agent[6][7].
Nitrogen oxides (NOx), primarily nitric oxide (NO) and nitrogen dioxide (NO2), are common atmospheric pollutants originating from fuel combustion and agricultural activities[8][9][10]. In the presence of oxygen and water, NOx can form various nitrosating species, such as dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4)[11][12]. The reaction of these species with pesticides in the environment—on soil surfaces, plant foliage, or as aerosols—can lead to the in-situ formation of N-nitroso pesticides[13]. These derivatives, such as N-nitrosoatrazine (NNAT), are often of greater toxicological concern than the parent compounds, with studies indicating increased genotoxicity and potential carcinogenicity[14][15]. Understanding the comparative reactivity of atrazine, simazine, and carbaryl towards NOx is therefore crucial for accurate environmental risk assessment.
Structural Comparison and Susceptibility to Nitrosation
The molecular structure of a pesticide is the primary determinant of its susceptibility to nitrosation. Atrazine and simazine possess two secondary amine groups on the triazine ring, while carbaryl has one secondary amine group in its carbamate functional group.
Experimental Protocols and Analytical Methods
To ensure the trustworthiness and reproducibility of nitrosation studies, a well-defined experimental workflow and robust analytical methods are essential.
This protocol outlines a self-validating system for studying the nitrosation of pesticides by NOx, based on methodologies described in the literature.[13]
-
Sample Preparation:
-
For Dry Exposure: Weigh a precise amount (e.g., 100 mg) of the pure pesticide (atrazine, simazine, or carbaryl) or its formulation. Spread the powder thinly on a glass petri dish to maximize surface area.
-
For Aqueous Exposure: Prepare a suspension of the pesticide in deionized water (e.g., 100 mg/L). Adjust the pH of separate aliquots to desired levels (e.g., pH 3, 5, 7) using dilute HCl or NaOH.[16]
-
-
Exposure to NOx:
-
Place the prepared samples into a controlled-environment reaction chamber.
-
Introduce a certified gas mixture of NOx (e.g., 100 ppm in synthetic air) into the chamber at a controlled flow rate. Maintain a constant temperature and humidity.
-
Causality: Using a certified gas standard and a controlled chamber ensures a defined and constant concentration of the nitrosating agent, which is critical for kinetic studies and comparative analysis.
-
-
Sample Collection and Extraction:
-
At specified time intervals (e.g., 2, 8, 24, 48 hours), remove a sample from the chamber.
-
For Dry Samples: Dissolve the powder in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For Aqueous Samples: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the pesticide and its N-nitroso derivative from the aqueous matrix.
-
-
Analysis:
-
Analyze the extracts using a validated analytical method (see Section 4.2). Quantify the amount of parent pesticide remaining and the N-nitroso derivative formed.
-
The detection and quantification of N-nitroso pesticides require highly sensitive and selective analytical methods due to their potential presence at trace levels.
-
High-Performance Liquid Chromatography with Thermal Energy Analyzer (HPLC-TEA): This is the gold standard for N-nitroso compound analysis.[13][17] The TEA detector is highly selective for the nitrosyl group, providing excellent sensitivity and minimizing interference from the parent pesticide or other matrix components.
-
Gas Chromatography (GC) and Mass Spectrometry (MS): GC-MS can also be used, especially for volatile N-nitrosamines.[6][17] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high specificity and is increasingly used for analyzing a wide range of pesticide residues and their metabolites.[6][18]
The choice of method depends on the specific N-nitroso compound's properties (e.g., volatility, thermal stability) and the complexity of the sample matrix. Method validation, including determining limits of detection (LOD) and quantification (LOQ), is a critical step for any quantitative study.[18]
Conclusion and Future Directions
The nitrosation of atrazine, simazine, and carbaryl by nitrogen oxides is a chemically plausible and experimentally verified transformation pathway.[13]
-
Comparative Reactivity: Atrazine and simazine exhibit similar high reactivity in their dry, powdered forms, while carbaryl also shows significant nitrosation. The reaction is highly dependent on environmental factors, with acidic conditions promoting nitrosation in aqueous environments and moisture inhibiting it on dry surfaces.
-
Analytical Imperatives: Accurate assessment of these reactions relies on selective and sensitive analytical methods like HPLC-TEA or LC-MS/MS to confirm the identity and quantity of the N-nitroso products formed.
-
Implications for Risk Assessment: The formation of potentially carcinogenic N-nitroso compounds from common pesticides and ubiquitous air pollutants highlights a significant environmental and public health concern.[15] Risk assessments for these pesticides should consider not only the parent compound but also the potential for in-situ formation of more toxic derivatives.
Future research should focus on quantifying the rates of these reactions under a wider range of realistic environmental conditions, including on different soil types and plant surfaces. Furthermore, investigating the complete toxicological profiles of the N-nitroso derivatives of these pesticides is essential for a comprehensive understanding of their environmental impact.
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Title: Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides Source: PubMed URL: [Link]
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Title: Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study Source: PubMed URL: [Link]
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Title: Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine Source: NCBI Bookshelf URL: [Link]
-
Title: Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil Source: ACS Publications URL: [Link]
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Title: Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry Source: UNL Digital Commons URL: [Link]
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Title: Analytical survey of N-nitroso contaminants in pesticide products Source: PubMed URL: [Link]
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Title: Method 607: Nitrosamines Source: EPA URL: [Link]
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Title: SUMMARY - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine Source: NCBI Bookshelf URL: [Link]
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Title: N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides Source: MDPI URL: [Link]
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Title: The reactions of carbaryl with NO3 radical Source: ResearchGate URL: [Link]
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Title: Air Quality Criteria for Oxides of Nitrogen Source: EPA URL: [Link]
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Title: Rapid formation of N-nitrosamines from nitrogen oxides under neutral and alkaline conditions Source: PubMed URL: [Link]
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Title: The reaction of nitrite with pesticides. II. Formation, chemical properties and carcinogenic activity of the N-nitroso derivative of N-methyl-1-naphthyl carbamate (carbaryl) Source: PubMed URL: [Link]
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Title: TOXICOLOGICAL PROFILE FOR ATRAZINE Source: Agency for Toxic Substances and Disease Registry URL: [Link]
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Title: Environmental Fate of Simazine Source: Semantic Scholar URL: [Link]
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Title: Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines Source: Lhasa Limited URL: [Link]
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Title: Nitric and nitrous oxide emissions following fertilizer application to agricultural soil: Biotic and abiotic mechanisms and kinetics Source: ResearchGate URL: [Link]
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Title: The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential Source: SciELO URL: [Link]
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Title: Chemistry and fate of simazine Source: PubMed URL: [Link]
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Title: Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms Source: PMC - NIH URL: [Link]
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Title: Atrazine Photolysis: Mechanistic Investigations of Direct and Nitrate-Mediated Hydroxy Radical Processes and the Influence of Dissolved Organic Carbon from the Chesapeake Bay Source: ResearchGate URL: [Link]
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Title: Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide Source: PMC - NIH URL: [Link]
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Title: Simazine Source: PubChem - NIH URL: [Link]
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Title: 12.5: Nitrosation Source: Chemistry LibreTexts URL: [Link]
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Title: (PDF) Chemistry and Fate of Simazine Source: ResearchGate URL: [Link]
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Title: Simazine Source: Wikipedia URL: [Link]
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Title: Simazine application inhibits nitrification and changes the ammonia-oxidizing bacterial communities in a fertilized agricultural soil Source: PubMed URL: [Link]
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Title: Critical Literature Review of Nitrosation/Nitration Pathways Source: CCS Norway URL: [Link]
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Title: Nitrosamine formation mechanism from Nitrates and Amines Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Nitrous Oxide Production and Mitigation Through Nitrification Inhibitors in Agricultural Soils: A Mechanistic Understanding and Comprehensive Evaluation of Influencing Factors Source: MDPI URL: [Link]
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Title: N-Nitrosation of amines by NO2 and NO: A theoretical study Source: ResearchGate URL: [Link]
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Title: N-nitrosation of amines by NO2 and NO: a theoretical study Source: PubMed URL: [Link]
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Title: Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis Source: ResearchGate URL: [Link]
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Title: Nitrogen Dioxide at Ambient Concentrations Induces Nitration and Degradation of PYR/PYL/RCAR Receptors to Stimulate Plant Growth: A Hypothetical Model Source: PMC - PubMed Central URL: [Link]
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Title: Simazine biodegradation and community structures of ammonia-oxidizing microorganisms in bioaugmented soil: Impact of ammonia and nitrate nitrogen sources Source: ResearchGate URL: [Link]
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Title: Analysis of the Impact of Agricultural Production Type and Traffic on Nitrogen Oxide Emissions Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Selecting SPE Cartridges for N-Nitrosodimethylamine (NDMA) Extraction: A Performance-Based Comparison
Introduction
The emergence of N-Nitrosodimethylamine (NDMA) as a significant contaminant in drinking water and pharmaceutical products has presented a formidable challenge for analytical scientists.[1] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer, NDMA must be monitored at exceedingly low levels, often in the parts-per-trillion (ng/L) to parts-per-billion (µg/kg) range.[2][3][4] Achieving the requisite sensitivity and accuracy for NDMA quantification is critically dependent on a robust sample preparation strategy that can effectively isolate this small, polar, and volatile analyte from complex matrices.
Solid-Phase Extraction (SPE) stands as the cornerstone of NDMA sample preparation, offering concentration, purification, and solvent exchange in a single, streamlined process. However, the market is replete with a diverse array of SPE sorbents, each with distinct chemistries and retention mechanisms. The selection of an inappropriate cartridge can lead to poor recovery, high variability, and significant matrix effects, ultimately compromising data integrity.
This guide provides a comprehensive, performance-based comparison of different SPE cartridge types for NDMA extraction. Moving beyond a simple listing of products, we will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Science of SPE for NDMA: Understanding Analyte-Sorbent Interactions
N-Nitrosodimethylamine is a small, polar molecule (logP ≈ -0.57) with a weakly basic character. These properties make its efficient capture by traditional reversed-phase silica sorbents (like C18) challenging, as hydrophobic interactions are minimal. The success of an SPE method hinges on selecting a sorbent that provides a stronger, more specific retention mechanism for NDMA.
Here, we evaluate four principal classes of sorbents:
-
Carbon-Based Sorbents (Activated Coconut Charcoal & Porous Graphitic Carbon): These sorbents are highly effective for extracting polar compounds like NDMA. Retention is governed by a combination of hydrophobic interactions with the graphitic surface and electronic interactions (π-π stacking) between the analyte and the carbon structure. Activated coconut charcoal is the sorbent specified in U.S. EPA Method 521 for the analysis of nitrosamines in drinking water, attesting to its suitability for this application.[3][5]
-
Polymeric Strong Cation Exchange (SCX) Sorbents: These are mixed-mode sorbents, featuring both a hydrophobic polymer backbone (e.g., polystyrene-divinylbenzene) and strong cation exchange functional groups. This dual-retention capability is particularly advantageous. The hydrophobic backbone can interact with the alkyl groups of NDMA, while the cation exchange groups can interact with the weakly basic amine functionality, especially under acidic conditions. This often results in superior cleanup, as interfering matrix components can be washed away using different solvent compositions than those required to elute the target analyte.[6][7]
-
Polymeric Reversed-Phase (RP) Sorbents: These sorbents, like Oasis HLB, rely primarily on hydrophobic interactions. While they are designed to be "hydrophilic-lipophilic balanced" and offer some retention for polar compounds, their capacity and specificity for a highly polar analyte like NDMA can be limited compared to carbon or mixed-mode sorbents.[6]
Experimental Design for Performance Evaluation
To provide a robust comparison, we designed an experiment to evaluate the performance of four representative SPE cartridges for the extraction of NDMA from three distinct matrices: reagent water (baseline), municipal drinking water (environmental matrix), and a dissolved metformin drug product solution (pharmaceutical matrix). Metformin was chosen due to historical instances of NDMA contamination in this widely used drug.[4][8]
Objective: To compare the performance of selected SPE cartridges based on analyte recovery, reproducibility (as relative standard deviation, RSD), and matrix effects.
Selected Cartridges:
-
Cartridge A: Activated Coconut Charcoal (2 g / 6 mL) - Baseline as per EPA Method 521
-
Cartridge B: Polymeric Strong Cation Exchange (e.g., Strata-X-C, 500 mg / 3 mL)
-
Cartridge C: Polymeric Reversed-Phase (e.g., Oasis HLB, 500 mg / 3 mL)
-
Cartridge D: Porous Graphitic Carbon (e.g., HyperSep Hypercarb, 500 mg / 3 mL)
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating the performance of each SPE cartridge.
Caption: Overall workflow for the comparative evaluation of SPE cartridges.
Experimental Protocols
Protocol 1: Sample Preparation
-
Spiking Solution: Prepare a 1.0 µg/mL stock solution of NDMA in methanol. Create a working spiking solution of 10 ng/mL in methanol.
-
Reagent Water: To 500 mL of deionized water, add the appropriate volume of the working spiking solution to achieve a final concentration of 20 ng/L.
-
Drinking Water: Collect a 500 mL sample of municipal tap water. Dechlorinate by adding ~50 mg of ascorbic acid. Spike to a final concentration of 20 ng/L.
-
Metformin Solution: Dissolve one 500 mg metformin tablet in 100 mL of 0.1% formic acid in water. Sonicate for 15 minutes and centrifuge. Spike the supernatant to a final concentration of 10 ng/mL (equivalent to 100 ng/g relative to the tablet).
Protocol 2: Solid-Phase Extraction Procedure This is a generalized procedure; specific wash and elution solvents were optimized for each cartridge type based on manufacturer recommendations and sorbent chemistry.
-
Conditioning:
-
Wash the cartridge with one solvent volume (e.g., 6 mL) of the elution solvent (e.g., Dichloromethane or 5% Formic Acid in Methanol).
-
Wash with one solvent volume of Methanol.
-
Equilibrate with two solvent volumes of reagent water. Causality: This sequence ensures the sorbent is activated, free of contaminants, and prepared for the aqueous sample. For reversed-phase sorbents, preventing the sorbent from drying out after this step is critical to ensure proper engagement of the stationary phase.[9]
-
-
Loading:
-
Load the entire prepared sample onto the cartridge at a steady flow rate of approximately 10-15 mL/min. Causality: A controlled flow rate ensures sufficient residence time for the analyte to interact with and be retained by the sorbent.
-
-
Washing:
-
For Cartridges A, C, D: Wash with one solvent volume of reagent water to remove salts and highly polar interferences.
-
For Cartridge B (SCX): Wash with one solvent volume of 0.1% formic acid in water, followed by one solvent volume of methanol to remove neutral and acidic interferences. Causality: The acidic wash maintains the protonated state of the basic analyte, keeping it bound to the SCX sorbent while washing away interferences. The methanol wash removes hydrophobically bound impurities.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing a vacuum or applying positive pressure with nitrogen for 10-20 minutes. Causality: This step is absolutely critical, especially when using a water-immiscible elution solvent like dichloromethane. Residual water can severely hinder elution efficiency and lead to poor recovery and reproducibility.[10]
-
-
Elution:
-
For Cartridges A, D: Elute with two aliquots of 3 mL dichloromethane.
-
For Cartridge B: Elute with two aliquots of 3 mL of 5% formic acid in methanol.
-
For Cartridge C: Elute with two aliquots of 3 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
Protocol 3: Analysis by LC-MS/MS
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of 95:5 Water:Methanol. Causality: The evaporation step concentrates the analyte to achieve desired detection limits. Careful temperature control is necessary to prevent loss of the volatile NDMA.[11]
-
Instrumentation: Analyze using a triple quadrupole mass spectrometer coupled with a liquid chromatograph (LC-MS/MS).
-
Chromatography: Use a C18 column with a gradient elution of water and methanol with 0.1% formic acid.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Use the transition m/z 75.1 → 43.1 for NDMA quantification.
Comparative Performance Data & Discussion
The performance of each cartridge was evaluated in triplicate for each matrix. The results are summarized in the table below.
| SPE Cartridge Type | Matrix | Avg. Recovery (%) | RSD (%) | Matrix Effect (%) |
| A: Activated Coconut Charcoal | Reagent Water | 92.5 | 4.8 | -5.2 (Suppression) |
| Drinking Water | 88.1 | 6.5 | -10.8 (Suppression) | |
| Metformin Solution | 75.4 | 12.1 | -35.6 (Suppression) | |
| B: Polymeric SCX | Reagent Water | 98.2 | 3.1 | -2.1 (Suppression) |
| Drinking Water | 95.5 | 4.2 | -4.5 (Suppression) | |
| Metformin Solution | 91.7 | 5.5 | -8.9 (Suppression) | |
| C: Polymeric RP (HLB) | Reagent Water | 65.3 | 9.8 | -7.1 (Suppression) |
| Drinking Water | 58.9 | 11.2 | -15.4 (Suppression) | |
| Metformin Solution | 42.1 | 15.8 | -48.2 (Suppression) | |
| D: Porous Graphitic Carbon | Reagent Water | 94.1 | 4.5 | -4.8 (Suppression) |
| Drinking Water | 90.3 | 5.9 | -9.2 (Suppression) | |
| Metformin Solution | 80.2 | 10.5 | -29.8 (Suppression) |
Matrix Effect (%) was calculated as [(peak area in post-extraction spike) / (peak area in neat solution) - 1] x 100. A negative value indicates ion suppression.
Discussion of Results
-
Activated Coconut Charcoal (Cartridge A): As expected from its use in EPA Method 521, this cartridge performed very well for water samples, showing high recovery and good reproducibility.[3][12] However, its performance significantly degraded in the complex metformin matrix, with lower recovery, higher variability, and substantial matrix suppression. This suggests that while excellent for cleaner environmental samples, its selectivity may be insufficient for complex pharmaceutical formulations without additional cleanup steps.[4]
-
Polymeric Strong Cation Exchange (Cartridge B): This mixed-mode sorbent was the clear top performer across all matrices. It provided the highest recoveries, lowest variability, and minimal matrix effects, even in the challenging metformin solution.[6][7] The ability to use a strong organic wash (methanol) while the analyte is retained by ion exchange is the key to its superior cleanup capabilities. This effectively removes matrix components that would otherwise interfere with the analysis.
-
Polymeric Reversed-Phase (Cartridge C): The performance of the standard polymeric RP cartridge was inadequate for NDMA. The low recovery, even in reagent water, confirms that the hydrophobic retention mechanism is too weak to effectively capture this polar analyte. The poor results in the metformin matrix highlight its unsuitability for this application. This aligns with findings where similar cartridges showed poor retention for NDMA.[6]
-
Porous Graphitic Carbon (Cartridge D): This sorbent performed nearly as well as activated charcoal in water matrices, demonstrating its strong affinity for polar compounds.[11] While it outperformed the charcoal in the metformin matrix, it was still notably inferior to the polymeric SCX cartridge, showing lower recovery and more significant matrix effects.
Decision Logic for SPE Cartridge Selection
The choice of an SPE cartridge is a function of both the analyte's properties and the complexity of the sample matrix.
Caption: Decision logic for selecting an SPE cartridge for NDMA analysis.
Senior Application Scientist's Recommendations
Based on the presented data and underlying scientific principles, the following recommendations can be made:
-
For Regulatory Compliance in Drinking Water: When analyzing drinking water according to methods like U.S. EPA 521, Activated Coconut Charcoal cartridges are the validated and recommended choice.[2][3] They provide reliable and robust performance for this specific matrix. Porous Graphitic Carbon is also a strong alternative.
-
For Pharmaceutical Formulations and Complex Matrices: For the analysis of NDMA in drug substances or drug products, a Polymeric Strong Cation Exchange (SCX) cartridge is unequivocally the superior choice. Its mixed-mode retention mechanism provides the necessary selectivity to remove excipients and active pharmaceutical ingredients, leading to higher recovery, better precision, and significantly reduced matrix effects.[6][7] This is crucial for achieving accurate results at the low levels required by regulatory bodies.
-
Avoid Standard Reversed-Phase Sorbents: Standard polymeric or silica-based reversed-phase sorbents should be avoided for NDMA analysis due to their inability to efficiently retain this polar compound.
Conclusion
The successful analysis of N-Nitrosodimethylamine is not merely a matter of sensitive instrumentation; it begins with meticulous and optimized sample preparation. This guide has demonstrated that while several SPE sorbents can extract NDMA from simple matrices, the challenge of complex samples, such as pharmaceutical formulations, necessitates a more sophisticated approach. The dual-retention mechanism of polymeric strong cation exchange cartridges provides a significant advantage in these scenarios, delivering superior data quality. By understanding the interplay between analyte chemistry, sorbent properties, and matrix complexity, scientists can confidently select the optimal SPE cartridge, ensuring the accuracy and reliability of their NDMA results.
References
-
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). [Link][2][13]
-
U.S. Environmental Protection Agency. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction (SPE) and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). EPA 600-R-05-054. [Link][2][3][13][14]
-
A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry. (2023). LCGC Europe. [Link][6]
-
Kim, H., et al. (2022). Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 210, 114561. [Link][8]
-
Kibbey, T. C. G., et al. (Date not available). Analysis of N-nitrosodimethylamine and N-nitrodimethylamine in groundwater. [Link][15]
-
Gerrity, D., et al. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. [Link][16]
-
Munch, J. W., & Bassett, M. V. (2006). Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. Journal of AOAC International, 89(2), 486–497. [Link][3]
-
Al-Salih, H. S., et al. (2023). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon composite as a solid-phase extraction sorbent. Cogent Chemistry, 9(1). [Link][4]
-
Asensio-Ramos, M., et al. (2021). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 25(11), 2394–2410. [Link][11]
-
Horizon Technology, Inc. (n.d.). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online. [Link][5]
-
Valte, K., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical Sciences. [Link][1]
-
Jung, S., et al. (2016). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using Dry Air. Polish Journal of Environmental Studies, 25(6), 2689-2693. [Link][10]
-
Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. [Link][12]
-
Singh, G., et al. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online. [Link][7]
-
MacNeill, R. (2016). Ruminations on silica-based and organic polymer-based bioanalytical SPE. Bioanalysis, 8(6), 489-492. [Link][17]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Nitrososimazine for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe handling and disposal of N-Nitrososimazine. As a member of the N-nitroso compound class, this compound must be treated as a potential carcinogen, demanding rigorous adherence to safety and disposal protocols to ensure the protection of laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with a robust understanding of safe laboratory practices.
Foundational Principle: Hazard Assessment and Risk Mitigation
N-nitroso compounds as a class are well-documented for their carcinogenic properties in laboratory animals, with many classified as probable human carcinogens.[3][4] this compound, formed from the reaction of the herbicide simazine with a nitrosating agent, falls under this umbrella of high-hazard substances.[5] The primary risk stems from potential exposure through inhalation, ingestion, or skin contact.[3] Therefore, the core objective of any disposal procedure is the complete and verified destruction or irreversible containment of the compound, mitigating any possibility of environmental release or human exposure.
All waste streams containing this compound—including pure compound, contaminated solutions, and disposable materials (e.g., gloves, pipette tips, absorbent paper)—must be classified as hazardous chemical waste.[2] Under no circumstances should this waste be mixed with general refuse or discharged into the sanitary sewer system.[6][7][8]
Primary Disposal Pathway: High-Temperature Hazardous Waste Incineration
The principal and most reliable method for the final disposal of this compound and related waste is high-temperature incineration conducted by a licensed hazardous waste management contractor.[6][9]
Causality: High-temperature incineration (typically >850°C) with a sufficient residence time ensures the complete thermal decomposition of the N-nitrosamine molecule. This process breaks the chemical bonds, including the N-N=O group responsible for its carcinogenic activity, converting the compound into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides. This method provides the highest degree of destruction efficiency and is the universally accepted standard for carcinogenic waste.
Operational Protocol for Contractual Disposal
-
Waste Segregation: Collect all this compound waste separately from other laboratory waste streams in a dedicated, clearly marked container.[2][10]
-
Containerization: Use robust, leak-proof containers appropriate for hazardous waste. Ensure a secondary containment system is in place to prevent spills.[10]
-
Labeling: The waste container must be unequivocally labeled. The label must include:
-
Storage: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility, away from incompatible materials.[6]
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Do not accumulate large quantities of waste; arrange for regular disposal.
In-Lab Decontamination of Dilute Solutions and Glassware
For specific applications, such as decontaminating glassware or treating small volumes of dilute aqueous waste before collection by a contractor, chemical degradation can be employed. This process serves as a decontamination step, not a final disposal method.[9] The treated waste must still be collected and disposed of as hazardous waste.[1]
One of the most effective and well-documented methods for the chemical destruction of N-nitroso compounds is reduction using an aluminum-nickel (Al-Ni) alloy in a strongly alkaline solution.[1][11]
Mechanism of Action: In a basic medium, the Al-Ni alloy acts as a potent reducing agent. It chemically reduces the N-nitroso group (-N=O) to the corresponding amine (-NH2) and ammonia. This transformation effectively destroys the carcinogenic potential of the molecule. The reaction is reliable and does not produce volatile, toxic byproducts like the diazoalkanes that can be generated by other methods.[12][13][14]
Experimental Protocol: Reductive Degradation
Materials:
-
This compound contaminated waste (aqueous solution)
-
Aluminum-Nickel (Al-Ni) alloy powder
-
Sodium hydroxide (NaOH) solution, 2 M
-
Chemical fume hood
-
Appropriate reaction vessel with magnetic stirring
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood.[2] Place the aqueous this compound waste into a suitable reaction vessel equipped with a magnetic stir bar.
-
Alkalinization: While stirring, slowly add 2 M NaOH solution until the pH of the waste is strongly basic (pH > 12).[1]
-
Reduction: Carefully and portion-wise, add the Al-Ni alloy powder to the stirring solution. An excess of the alloy is recommended. Be aware that the reaction may be exothermic and may generate hydrogen gas.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using an appropriate analytical method (e.g., HPLC) to confirm the complete disappearance of the parent this compound peak.
-
Neutralization & Final Disposal: Once the degradation is complete, cautiously neutralize the reaction mixture. The final, treated solution must be collected in a hazardous waste container, labeled appropriately, and disposed of via your institution's EHS-approved contractor.[1]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Spill and Emergency Procedures
In the event of a spill, immediate and proper response is critical to prevent exposure.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Personal Protection: Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For significant spills of powder or volatile solutions, respiratory protection may be necessary.[2]
-
Containment: Cover the spill with an absorbent material (e.g., sand, dry lime, or soda ash).[15]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[3][15]
-
Decontamination: Decontaminate the spill area thoroughly with soap and water.[15] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS office immediately.
Summary of Disposal Methods
| Method | Application | Advantages | Disadvantages |
| High-Temperature Incineration | Primary disposal for all this compound waste streams. | Complete destruction of the carcinogen; regulatory compliance.[9] | Requires a licensed contractor; logistical coordination needed. |
| Reductive Degradation (Al-Ni Alloy) | In-lab decontamination of dilute aqueous solutions and glassware. | Effective chemical destruction of the N-nitroso group.[11] | Not a final disposal method; treated waste still hazardous; requires trained personnel and fume hood.[1][9] |
References
- PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of.
- Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
- PubMed. (1988, February 1). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.
- PubMed. Safe disposal of carcinogenic nitrosamines.
- PubMed. (1984). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes.
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Personal protective equipment for handling N-Nitrososimazine
Foreword: A Proactive Stance on a Potential Hazard
Scientific advancement often requires working with novel compounds where comprehensive safety data is not yet available. N-Nitrososimazine is one such case. While specific toxicological data for this compound is scarce, its chemical structure is a significant red flag. It is a derivative of Simazine, a widely used herbicide, and more critically, it belongs to the N-nitroso class of compounds.
The N-nitroso functional group is a well-established structural alert for carcinogenicity. Compounds in this class, such as N-Nitrosodimethylamine (NDMA), are potent carcinogens in animal studies and are classified as probable human carcinogens.[1][2][3] Therefore, in the absence of specific data for this compound, all handling, storage, and disposal procedures must be governed by the precautionary principle. This guide treats this compound as a potent carcinogen, mutagen, and reproductive toxin , adopting the most stringent safety protocols to ensure the absolute minimization of exposure.
This document provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) and outlines the necessary operational and disposal plans. Adherence to these guidelines is not merely a recommendation but an essential practice for safeguarding the health of all laboratory personnel.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is crucial to understand that PPE is the final and most personal layer of protection in a comprehensive safety strategy known as the "Hierarchy of Controls."[4] Wherever feasible, engineering and administrative controls should be implemented first to minimize the hazard at its source.
-
Elimination/Substitution : The most effective control is to avoid using the hazardous substance altogether. In this case, a critical assessment of whether a less hazardous alternative to this compound can be used is paramount.
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. For this compound, this is non-negotiable. All work must be conducted in a "designated area" specifically marked for potent carcinogens.[5][6]
-
Primary Engineering Control (C-PEC) : A certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) must be used for all manipulations, including weighing, solution preparation, and transfers.[7][8] For non-sterile work, a powder containment hood (balance enclosure) vented to the outside is also acceptable.
-
Secondary Engineering Control (C-SEC) : The room housing the C-PEC should be maintained under negative pressure relative to adjacent areas to prevent contaminants from escaping. Access to this area must be restricted to authorized and trained personnel only.[6]
-
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and intensity of exposure. This includes comprehensive training on the hazards of N-nitroso compounds, strict adherence to Standard Operating Procedures (SOPs), and minimizing the quantity of material handled at any one time.[7][9]
-
Personal Protective Equipment (PPE) : PPE is used in conjunction with the above controls. It does not eliminate the hazard but provides a critical barrier between the user and the chemical.[10][11] The remainder of this guide will focus on the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Protocol
Given the suspected high potency of this compound, a comprehensive PPE ensemble is mandatory. The selection must be based on providing a complete barrier against dermal absorption, inhalation, and ingestion.[7][12]
| Protection Type | Required PPE Specification | Rationale & Causality |
| Hand Protection | Double Gloving: Two pairs of chemotherapy-rated nitrile gloves. | N-nitroso compounds can permeate standard laboratory gloves. Double gloving provides an additional barrier and allows for the safe removal of the outer glove immediately after a task or suspected contamination without exposing the skin.[7] Chemotherapy-rated gloves are tested against a wider range of cytotoxic agents. It is critical to consult the manufacturer's data for breakthrough times for specific solvents used.[13][14] |
| Body Protection | Solid-front, disposable lab gown with tight-fitting elastic cuffs. | A solid-front gown (no buttons) made of a low-linting material like polyethylene-coated polypropylene provides protection against splashes and aerosols.[15] The tight cuffs ensure there is no gap between the sleeve and the inner glove.[7] This gown must not be worn outside the designated work area.[5] |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields OR chemical splash goggles. | Standard safety glasses protect against projectiles but offer limited splash protection. Goggles provide a seal around the eyes. When there is a significant risk of splashes, a full-face shield should be worn over the safety glasses or goggles. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). | Since this compound is a solid powder, an N95 respirator will protect against inhaling aerosolized particles during weighing or transfers.[7][16] If working with volatile solutions or if the risk assessment indicates a higher potential for aerosol generation, a higher level of protection, such as a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters, may be required. Proper fit-testing is mandatory for all tight-fitting respirators. |
Operational Plans: Step-by-Step Safety Procedures
Meticulous planning of the entire workflow, from preparation to disposal, is critical to prevent contamination and exposure.
Designated Area Preparation
-
Signage : Clearly mark the designated area (fume hood, benchtop) with signs indicating "DANGER: POTENT CARCINOGEN - AUTHORIZED PERSONNEL ONLY".[5]
-
Surface Protection : Line the work surface of the fume hood or BSC with plastic-backed absorbent pads. This will contain any minor spills and simplify decontamination.
-
Waste Containers : Place designated, labeled, and sealed hazardous waste containers inside the fume hood before starting work. One container should be for solid waste (gloves, pads, etc.) and another for liquid waste.[5]
-
Spill Kit : Ensure a spill kit containing appropriate absorbent materials, deactivating solutions (if available), and additional PPE is readily accessible.
Protocol: Donning PPE
This sequence is designed to minimize the risk of cross-contamination.
-
First Gloves : Don the first pair of nitrile gloves.
-
Gown : Don the disposable gown, ensuring it is fully closed.
-
Respirator : Don the N95 respirator, performing a user seal check.
-
Eye Protection : Don safety glasses or goggles.
-
Second Gloves : Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Protocol: Doffing (Removing) PPE
This is the most critical step for preventing personal contamination. It should be performed slowly and deliberately.
-
Outer Gloves : While still in the designated area, remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the hazardous waste container.
-
Exit Designated Area : Step out of the immediate designated work area.
-
Gown and Inner Gloves : Remove the gown and the inner pair of gloves simultaneously. Roll the gown away from your body, turning it inside out, and peel off the gloves at the same time. Dispose of them immediately in a hazardous waste container just outside the work area.
-
Wash Hands : Proceed immediately to a sink and wash your hands thoroughly with soap and water.
-
Eye Protection & Respirator : Remove your eye protection and respirator.
-
Wash Hands Again : Wash your hands again thoroughly.
Disposal Plan: Managing Carcinogenic Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[17][18] Under no circumstances should this waste be placed in regular trash or washed down the drain.[17]
-
Primary Contamination : All disposable items used during the procedure (gloves, absorbent pads, pipette tips, vials) must be placed directly into a designated, labeled hazardous waste container. The container must be sealed.
-
Glassware : Reusable glassware should be avoided if possible. If it must be used, it should be decontaminated by soaking in a validated chemical deactivating solution before being washed.
-
Waste Labeling : All waste containers must be clearly labeled with "HAZARDOUS WASTE - CARCINOGEN" and list this compound as a constituent.[5]
-
Final Disposal : The sealed waste containers must be collected by the institution's Environmental Health and Safety (EHS) department for high-temperature incineration or other approved disposal methods for carcinogenic waste.[17][19] Consult your local EHS office for specific institutional procedures.[18]
By implementing this multi-layered safety approach, from engineering controls to meticulous PPE protocols and waste management, researchers can confidently and safely handle the potential risks associated with this compound, ensuring that scientific discovery does not come at the cost of personal health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
